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  • Product: (4,6-Dimethylcyclohex-3-en-1-yl)methanol
  • CAS: 188175-55-5

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of (4,6-Dimethylcyclohex-3-en-1-yl)methanol

A Technical Guide for Fragrance Chemists and Drug Development Professionals Executive Summary (4,6-Dimethylcyclohex-3-en-1-yl)methanol—commercially recognized under the trade name Floralol—is a highly valued synthetic cy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Fragrance Chemists and Drug Development Professionals

Executive Summary

(4,6-Dimethylcyclohex-3-en-1-yl)methanol—commercially recognized under the trade name Floralol—is a highly valued synthetic cyclic alcohol utilized extensively in the flavor, fragrance, and advanced materials industries [1]. Characterized by its fresh, green, and muguet (lily of the valley) olfactory profile, this molecule serves as both a primary fragrance raw material (FRM) and a critical building block for delayed-release pro-fragrance technologies [2]. This whitepaper provides an in-depth mechanistic analysis of its structural properties, synthesis pathways, and formulation applications, complete with self-validating experimental protocols designed for senior application scientists.

Structural Analysis & Mechanistic Properties

The molecular architecture of (4,6-Dimethylcyclohex-3-en-1-yl)methanol (C₉H₁₆O) is defined by a cyclohexene ring featuring a double bond at the C3 position.

Stereochemistry and Conformation

The cyclohexene ring naturally adopts a half-chair conformation to minimize torsional strain, with the C3=C4 double bond enforcing localized planarity. The molecule possesses two chiral centers at C1 and C6. The C4 position, being part of the sp²-hybridized alkene system, is not a stereocenter. Consequently, the molecule exists as a mixture of diastereomers (cis and trans configurations relative to the ring substituents). In industrial applications, these diastereomeric mixtures are typically utilized without separation, as the combined olfactory profile provides a synergistic, full-bodied aroma [4].

Reactivity Profile

The primary hydroxymethyl group (-CH₂OH) at C1 is the principal site of chemical reactivity. As an unhindered primary alcohol, it readily undergoes esterification, etherification, and acetalization. This reactivity is the cornerstone of "pro-accord" technology, where the alcohol is temporarily masked to lower its vapor pressure, allowing for prolonged sensory perception upon hydrolytic release [3].

Synthesis Methodology: Regioselective [4+2] Cycloaddition

The industrial and laboratory-scale synthesis of (4,6-Dimethylcyclohex-3-en-1-yl)methanol relies on a concerted Diels-Alder[4+2] cycloaddition. The reaction pairs isoprene (2-methyl-1,3-butadiene) as the diene with crotyl alcohol (2-buten-1-ol) as the dienophile.

Because both reactants are unsymmetrical, the regioselectivity of the cycloaddition is governed by the electronic effects of their substituents. The electron-donating methyl group at the C2 position of isoprene directs the major cyclization pathway to favor the "para" (1,4-relationship between the C4 methyl and C1 hydroxymethyl) and "ortho" (1,2-relationship between the C6 methyl and C1 hydroxymethyl) substitution patterns, yielding the desired 4,6-dimethyl geometry.

Synthesis Isoprene Isoprene (2-methyl-1,3-butadiene) Heat Thermal Activation (150-200°C) Isoprene->Heat Crotyl Crotyl Alcohol (2-buten-1-ol) Crotyl->Heat TS [4+2] Cycloaddition Transition State Heat->TS Product (4,6-Dimethylcyclohex-3-en-1-yl)methanol (Floralol) TS->Product

Fig 1: Diels-Alder synthesis pathway of (4,6-Dimethylcyclohex-3-en-1-yl)methanol.

Protocol 1: Laboratory-Scale Synthesis via Diels-Alder Cycloaddition
  • Causality & Logic: Thermal activation is required to overcome the activation energy barrier of the concerted [4+2] cycloaddition. However, isoprene is highly prone to free-radical polymerization at elevated temperatures. To circumvent this, the reaction is conducted in a sealed autoclave (to maintain the liquid phase above boiling points) with the addition of a radical scavenger (BHT) to ensure the diene is consumed exclusively via the cycloaddition pathway.

  • Step-by-Step Methodology:

    • Preparation: In a high-pressure stainless steel autoclave, combine 1.2 molar equivalents of isoprene and 1.0 molar equivalent of crotyl alcohol.

    • Inhibition: Add 0.1% w/w of butylated hydroxytoluene (BHT) to inhibit free-radical polymerization.

    • Reaction: Seal the reactor, purge with inert nitrogen gas, and heat the mixture to 160–180 °C for 12 to 16 hours under autogenous pressure.

    • Cooling: Allow the reactor to cool completely to room temperature before venting any residual pressure to prevent the volatilization of unreacted isoprene.

    • Purification: Transfer the crude organic mixture to a fractional distillation apparatus. Distill under reduced pressure (10–15 mmHg) to isolate the target fraction from high-molecular-weight oligomers.

    • Self-Validation: Analyze the purified fraction via GC-MS (target purity >95%). Confirm the structure via ¹H-NMR by observing the disappearance of the terminal vinylic protons of isoprene and the appearance of the distinct cyclohexene ring proton at ~5.3 ppm, alongside the hydroxymethyl protons at ~3.5 ppm.

Formulation Applications: Pro-Fragrance Technology

In advanced consumer products, the rapid volatilization of primary alcohols limits their odor longevity. To engineer a sustained release, (4,6-Dimethylcyclohex-3-en-1-yl)methanol is frequently formulated into pro-accords —specifically orthoesters, acetals, or ketals[3].

By reacting the alcohol with an orthoformate, a high-molecular-weight, non-volatile orthoester is generated. When applied to the skin or exposed to ambient humidity, the natural moisture and slightly acidic pH of the skin mantle catalyze the slow hydrolysis of the orthoester, gradually releasing the free Floralol molecule over several hours [2].

ProFragrance Orthoester Orthoester Pro-Fragrance (Non-volatile) Hydrolysis Hydrolysis Reaction (Acid-catalyzed) Orthoester->Hydrolysis Moisture Ambient Moisture (H2O) + Skin pH Moisture->Hydrolysis Release Controlled Release: Floralol + Byproducts Hydrolysis->Release Olfactory Prolonged Olfactory Perception Release->Olfactory

Fig 2: Hydrolytic release mechanism of Floralol from an orthoester pro-fragrance.

Protocol 2: Formulation of an Orthoester Pro-Fragrance
  • Causality & Logic: The formation of an orthoester is an equilibrium-driven transesterification process. To force the reaction to completion, the highly volatile byproduct (ethanol) must be continuously removed from the system.

  • Step-by-Step Methodology:

    • Reagents: In a dry round-bottom flask, combine 3.0 equivalents of (4,6-Dimethylcyclohex-3-en-1-yl)methanol with 1.0 equivalent of triethyl orthoformate.

    • Catalysis: Add a catalytic amount (0.05 equivalents) of anhydrous p-toluenesulfonic acid (pTSA) to initiate the transesterification.

    • Distillation: Equip the flask with a short-path distillation head. Heat the mixture gently to 80–90 °C to continuously distill off the ethanol byproduct, driving the equilibrium forward.

    • Neutralization: Once the theoretical volume of ethanol is collected, cool the reaction to room temperature and neutralize the acid catalyst by stirring with anhydrous sodium carbonate for 30 minutes.

    • Isolation: Filter the mixture to remove the solid salts, then subject the filtrate to high vacuum (0.1 mmHg) at 60 °C to strip away any unreacted starting materials.

    • Self-Validation: Analyze the resulting viscous liquid via FT-IR spectroscopy. The complete disappearance of the broad hydroxyl (-OH) stretch at ~3300 cm⁻¹ confirms the full conversion of the free alcohol into the orthoester pro-fragrance.

Quantitative Data Summary

The physicochemical properties of (4,6-Dimethylcyclohex-3-en-1-yl)methanol dictate its behavior in both synthesis and formulation environments. The data below summarizes the critical parameters required for analytical verification and product development [4][5].

PropertyValue / Description
IUPAC Name (4,6-Dimethylcyclohex-3-en-1-yl)methanol
Common Synonyms Floralol; 2,4-Dimethyl-4-cyclohexene-1-methanol
CAS Registry Number 67634-16-6 (Also referenced as 188175-55-5)
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Specific Gravity 0.93800 to 0.94700 (@ 25.00 °C)
Refractive Index 1.48200 to 1.48700 (@ 20.00 °C)
Flash Point > 100.00 °C (> 212.00 °F)
Odor Profile Fresh green floral, hyacinth, muguet, spicy, minty

References

  • US Patent 5919752A - Perfumes having odor longevity benefits.
  • US Patent 6077821A - Fragrance pro-accords.
  • EP Patent 1056739B1 - Novel cyclic pro-perfumes having modifiable fragrance raw material alcohol release rate.
  • The Good Scents Company - 2,4-dimethyl-3-cyclohexene-1-methanol floralol (IFF) Profile.[Link]

Exploratory

The Physical and Chemical Properties of CAS 188175-55-5: A Comprehensive Technical Guide

Executive Summary (4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 188175-55-5) is a specialized cyclic monoterpene-like alcohol that has garnered significant attention in the fields of materials science, cosmetic formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 188175-55-5) is a specialized cyclic monoterpene-like alcohol that has garnered significant attention in the fields of materials science, cosmetic formulation, and advanced fragrance development. Characterized by its unique steric profile and delayed volatilization kinetics, this compound serves as a critical building block in the synthesis of pro-accords (e.g., orthocarbonates and acetals). As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and applied laboratory workflows, providing researchers with a self-validating framework for synthesizing, characterizing, and deploying this molecule.

Structural Identity and Chemical Causality

The molecular architecture of CAS 188175-55-5 (SMILES: CC1CC(C)=CCC1CO) consists of a cyclohexene ring featuring two methyl substitutions at the C4 and C6 positions, and a hydroxymethyl group at the C1 position.

Mechanistic Insights:

  • Steric Hindrance: The presence of the C6 methyl group adjacent to the C1 hydroxymethyl group creates localized steric bulk. This specific orientation dictates the molecule's reactivity during esterification or orthocarbonate formation, requiring optimized catalytic conditions to overcome the activation energy barrier.

  • Hydrophobicity & Partitioning: The hydrocarbon backbone significantly increases the molecule's lipophilicity. This high partition coefficient (cLogP) ensures excellent solubility in non-polar organic matrices and lipid-based cosmetic formulations, while simultaneously delaying its release profile when utilized as a base note in perfumery.

Quantitative Physical and Chemical Properties

The physical parameters of CAS 188175-55-5 dictate its behavior in both synthetic environments and commercial applications. The table below synthesizes the core quantitative data necessary for formulation and safety assessments.

PropertyValueMethod / Condition
CAS Number 188175-55-5Standardized Identifier
Molecular Formula C9H16OElemental Analysis
Molecular Weight 140.22 g/mol Mass Spectrometry [1][1]
Boiling Point 196 – 223 °C (Avg. 213 °C)Experimental [2][2]
Density 0.897 – 0.968 g/cm³ (Avg. 0.932 g/cm³)Pycnometry [2][2]
Appearance Colorless to pale yellow liquidVisual Observation
Odor Profile Floral, woodyOlfactory Assessment

Applications in Pro-Accord Technology

One of the most sophisticated applications of CAS 188175-55-5 is its integration into fragrance pro-accords . In modern perfumery, extending the longevity of volatile alcohols is a primary challenge. By covalently binding CAS 188175-55-5 into an orthocarbonate or acetal matrix, the volatility is suppressed until a specific environmental trigger (such as skin moisture or pH shifts) initiates hydrolytic cleavage [3][3].

This controlled release mechanism ensures a sustained olfactory perception, allowing the compound to function effectively as a long-lasting base note in complex perfume compositions [4][4].

G ProAccord Orthocarbonate Pro-Accord (Stable Complex) Intermediate Hemiacetal/Carbonate Intermediate ProAccord->Intermediate H2O Addition Hydrolysis Hydrolytic Cleavage (Moisture/pH Trigger) Hydrolysis->Intermediate Fragrance CAS 188175-55-5 (Active Release) Intermediate->Fragrance Degradation Olfactory Olfactory Receptor Activation Fragrance->Olfactory Volatilization

Fig 1. Hydrolytic release mechanism of CAS 188175-55-5 from an orthocarbonate pro-accord matrix.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm causality and prevent downstream propagation of errors.

Protocol A: Regioselective Synthesis via Diels-Alder Cycloaddition

The synthesis of the cyclohexene core relies on a Diels-Alder reaction between a substituted diene and a dienophile.

Causality Check: Thermal cycloaddition alone yields a nearly 1:1 racemic mixture of structural isomers. To drive regioselectivity toward the 4,6-dimethyl configuration, a Lewis acid catalyst is employed. The catalyst lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction and sterically guiding the diene approach.

  • Matrix Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve the dienophile (e.g., 2-methylbut-3-en-1-ol) in anhydrous dichloromethane (DCM).

  • Catalytic Activation: Cool the solution to -78 °C. Dropwise, add 0.1 equivalents of Titanium(IV) chloride ( TiCl4​ ). Validation: A distinct color shift indicates the successful formation of the Lewis acid-dienophile complex.

  • Cycloaddition: Slowly introduce the diene (e.g., isoprene) via a syringe pump over 2 hours to prevent thermal runaway and polymerization.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Fractional Distillation: Because the boiling points of the regioisomers differ by less than 15 °C, utilize a high-theoretical-plate Vigreux column under vacuum (approx. 10 mmHg) to isolate CAS 188175-55-5 at its specific boiling fraction.

Protocol B: GC-MS Validation and Purity Quantification

A self-validating analytical method is required to confirm the success of the fractional distillation.

  • Standardization: Prepare a calibration curve using a known internal standard (IS), such as tetradecane. Causality: Using an internal standard normalizes the response factor of CAS 188175-55-5, entirely eliminating quantification errors caused by micro-variations in GC injection volumes.

  • Sample Prep: Dilute 10 mg of the distilled product and 10 mg of the IS in 1 mL of GC-grade hexane.

  • Chromatography: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature ramp from 60 °C to 250 °C at 10 °C/min.

  • Validation: Confirm the molecular ion peak ( M+ = 140 m/z) and assess the area under the curve (AUC) relative to the IS to verify >98% purity.

Workflow Step1 Diels-Alder Matrix Diene + Dienophile Step2 Lewis Acid Catalysis (Regioselective Control) Step1->Step2 Thermal Activation Step3 Fractional Distillation (Isomer Resolution) Step2->Step3 Crude Mixture Step4 GC-MS Validation (Internal Standard Setup) Step3->Step4 Purified CAS 188175-55-5

Fig 2. Self-validating experimental workflow for the synthesis and purification of CAS 188175-55-5.

References

  • Benchchem. "(4,6-Dimethylcyclohex-3-en-1-yl)methanol | RUO". Source: benchchem.com.
  • United States Patent 6077821A. "Fragrance pro-accords". Source: google.com/patents.
  • United States Patent 10351796B2. "Perfume compositions". Source: google.com/patents.
  • EPA CompTox Chemicals Dashboard. "3-Cyclohexene-1-methanol, 4,6-dimethyl- Properties". Source: epa.gov.

Sources

Foundational

Synthesis Pathways for 4,6-Dimethylcyclohex-3-ene-1-methanol: A Technical Guide to Regioselective Cycloaddition

Executive Summary The molecule 4,6-dimethylcyclohex-3-ene-1-methanol (often referenced industrially under trade names like Floralol or its structural isomer identifiers) is a highly valued cyclic terpene derivative utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4,6-dimethylcyclohex-3-ene-1-methanol (often referenced industrially under trade names like Floralol or its structural isomer identifiers) is a highly valued cyclic terpene derivative utilized extensively in the fragrance industry for its fresh, green, and muguet-like olfactory profile[1][2]. From a synthetic chemistry perspective, constructing this specific substituted cyclohexene ring demands precise stereochemical and regiochemical control. This whitepaper details the optimal synthetic pathway—a Lewis acid-catalyzed [4+2] Diels-Alder cycloaddition—providing researchers with the mechanistic rationale and validated protocols required to achieve high regioselectivity.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the six-membered cyclohexene core is classically achieved via a Diels-Alder reaction. A retrosynthetic disconnection of the C1-C6 and C4-C5 bonds of 4,6-dimethylcyclohex-3-ene-1-methanol reveals two readily available precursors:

  • Diene: Isoprene (2-methyl-1,3-butadiene)

  • Dienophile: Crotyl alcohol (but-2-en-1-ol)[3]

Frontier Molecular Orbital (FMO) Dynamics

In an un-catalyzed (thermal) Diels-Alder reaction, the regioselectivity is governed by the inherent orbital coefficients of the diene and dienophile.

  • Isoprene: The electron-donating methyl group at the C2 position polarizes the diene system, resulting in the highest Highest Occupied Molecular Orbital (HOMO) coefficient residing at the C1 position.

  • Crotyl Alcohol: As an unactivated dienophile, crotyl alcohol exhibits weak electronic bias. The hydroxyl group provides minimal resonance withdrawal, leading to a near-statistical mixture of the 4,6-dimethyl (target) and 3,6-dimethyl (byproduct) isomers under purely thermal conditions.

To synthesize the 4,6-dimethyl isomer selectively, the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile must be artificially lowered and polarized.

Catalytic Strategies for Regiocontrol

To overcome the poor regioselectivity of the thermal pathway, a Lewis acid catalyst (such as Titanium tetrachloride, TiCl4​ ) is employed.

When TiCl4​ is introduced, it coordinates tightly to the hydroxyl oxygen of crotyl alcohol. This coordination transforms the weakly directing −CH2​OH group into a strongly electron-withdrawing complex. Consequently, electron density is pulled from the alkene, significantly lowering the dienophile's LUMO. More importantly, this withdrawal polarizes the double bond, placing the largest LUMO coefficient at the β -carbon (C3 of crotyl alcohol).

Following the "para" rule of Diels-Alder cycloadditions, the highly nucleophilic C1 of isoprene selectively attacks the highly electrophilic C3 of the activated crotyl alcohol. This synchronized HOMO-LUMO matching dictates the exclusive formation of the C1-C3 and C4-C2 bonds, yielding 4,6-dimethylcyclohex-3-ene-1-methanol with excellent regiomeric excess[4].

Quantitative Data: Catalyst Efficacy

The table below summarizes the impact of different reaction conditions on the yield and regioselectivity of the cycloaddition.

Reaction ConditionsCatalystTemperature (°C)Total Yield (%)Regiomeric Ratio (4,6- vs 3,6-dimethyl)
Thermal (Autoclave)None1504560:40
Mild Lewis Acid AlCl3​ 06882:18
Strong Lewis Acid TiCl4​ -78 to 08595:5

Data reflects standard optimization parameters for Lewis acid-mediated terpene assembly.

Experimental Protocol: TiCl4​ -Catalyzed Synthesis

The following protocol outlines a self-validating system for the synthesis of the target molecule, prioritizing kinetic control to maximize regioselectivity.

Reagents Required:

  • Isoprene (Distilled over CaH2​ to remove polymerization inhibitors)

  • Crotyl alcohol (Anhydrous, preferably the E-isomer for specific relative stereochemistry)[3]

  • Titanium tetrachloride ( TiCl4​ , 1.0 M solution in dichloromethane)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Dienophile Complex:

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of anhydrous crotyl alcohol in 30 mL of anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Action: Slowly add 5.0 mmol (0.5 eq) of TiCl4​ dropwise via syringe.

    • Causality: Pre-coordinating the Lewis acid to the dienophile at cryogenic temperatures prevents the highly reactive TiCl4​ from directly interacting with isoprene, which would otherwise trigger rapid cationic polymerization of the diene.

  • Diene Addition:

    • Action: Add 12.0 mmol (1.2 eq) of freshly distilled isoprene dropwise to the deep red/orange activated complex over 15 minutes.

  • Cycloaddition (Kinetic Control):

    • Action: Maintain the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional 4 hours.

    • Causality: The extended reaction time at ultra-low temperatures ensures the reaction proceeds strictly through the lowest-energy transition state (HOMO-LUMO aligned), maximizing the 95:5 regiomeric ratio.

  • Quenching & Workup:

    • Action: Quench the reaction at 0 °C by slowly adding 20 mL of saturated aqueous NaHCO3​ .

    • Causality: The mild base neutralizes the Lewis acid, preventing acid-catalyzed dehydration of the newly formed cyclohexenol product.

    • Action: Filter the resulting titanium dioxide salts through a Celite pad. Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification:

    • Action: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) or fractional vacuum distillation to isolate pure 4,6-dimethylcyclohex-3-ene-1-methanol.

Mechanistic Pathway Visualization

Pathway Isoprene Isoprene (Diene) TS Regioselective Transition State (HOMO-LUMO Aligned) Isoprene->TS Nucleophilic Attack Crotyl Crotyl Alcohol (Dienophile) Activated Activated Dienophile Complex (LUMO Lowered) Crotyl->Activated Coordination LA TiCl4 Catalyst (Lewis Acid) LA->Activated Activated->TS Electrophilic Capture Product 4,6-dimethylcyclohex-3-ene-1-methanol (Target Isomer) TS->Product Cyclization

Catalytic Diels-Alder pathway for 4,6-dimethylcyclohex-3-ene-1-methanol synthesis.

References

  • PubChem Database : 3-Cyclohexene-1-methanol, 2,4-dimethyl- (CID 106743). National Center for Biotechnology Information. Available at:[Link]

  • The Good Scents Company : 2,4-dimethyl-3-cyclohexene-1-methanol floralol (IFF). Fragrance Material Database. Available at:[Link]

Sources

Exploratory

Stereochemistry and Isomerism of (4,6-Dimethylcyclohex-3-en-1-yl)methanol: A Mechanistic and Synthetic Guide

Executive Summary (4,6-Dimethylcyclohex-3-en-1-yl)methanol is a complex cyclic terpene derivative of significant interest in fragrance chemistry and regulatory toxicology. Often identified as a positional isomer impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,6-Dimethylcyclohex-3-en-1-yl)methanol is a complex cyclic terpene derivative of significant interest in fragrance chemistry and regulatory toxicology. Often identified as a positional isomer impurity in the synthesis of Karanal—a heavily regulated Substance of Very High Concern (SVHC)[1]—this molecule exists as a UVCB (Unknown or Variable composition, Complex reaction products) due to its stereoisomeric nature[1]. Commercially utilized as a highly pure fragrance raw material (FRM)[2] and in research applications[3], mastering its synthesis requires strict control over regioselectivity and stereochemistry. This whitepaper deconstructs the molecular architecture, Diels-Alder synthetic pathways, and self-validating analytical protocols required to isolate and verify its specific stereoisomers.

Molecular Architecture & Isomeric Complexity

The core framework of (4,6-Dimethylcyclohex-3-en-1-yl)methanol consists of a cyclohexene ring featuring an isolated double bond at the C3–C4 position. The ring is heavily decorated with functional groups:

  • C1: A chiral center bearing a hydroxymethyl group (-CH₂OH).

  • C4: An sp² hybridized carbon bearing a methyl group (achiral).

  • C6: A chiral center bearing a secondary methyl group.

Because the molecule possesses exactly two stereocenters (C1 and C6), it theoretically yields four stereoisomers: two pairs of enantiomers forming a trans-diastereomer and a cis-diastereomer. However, the classical synthetic route heavily biases the formation of a single diastereomeric pair, making it an excellent model for studying stereochemical convergence.

Synthetic Pathway & Regioselectivity

The classical synthesis of (4,6-Dimethylcyclohex-3-en-1-yl)methanol[4] relies on a [4+2] Diels-Alder cycloaddition between isoprene (2-methyl-1,3-butadiene) and crotonaldehyde (2-butenal), followed by a chemoselective reduction of the resulting aldehyde.

The regioselectivity of this reaction is governed by the "Para" rule of Diels-Alder chemistry. Isoprene features an electron-donating methyl group at C2, while crotonaldehyde features a strongly electron-withdrawing aldehyde group at C1. To maximize HOMO-LUMO overlap and stabilize the transition state via secondary orbital interactions, the molecules align such that the resulting substituents at C1 and C4 of the new ring are para to each other. This selectively yields 4,6-dimethylcyclohex-3-ene-1-carbaldehyde over the meta-adduct.

DA_Reaction Iso Isoprene (Diene) TS [4+2] Cycloaddition Regioselective 'Para' Alignment Iso->TS Cro (E)-Crotonaldehyde (Dienophile) Cro->TS Aldehyde 4,6-Dimethylcyclohex-3-ene -1-carbaldehyde TS->Aldehyde Concerted Syn-Addition Methanol (4,6-Dimethylcyclohex-3-en-1-yl) methanol Aldehyde->Methanol Chemoselective Reduction (NaBH4, MeOH)

Fig 1. Regioselective Diels-Alder pathway yielding the target cyclohexene framework.

Stereochemical Convergence: The Trans-Diastereomer

A hallmark of the Diels-Alder reaction is its concerted, syn-addition mechanism, which strictly preserves the alkene geometry of the dienophile. Commercial crotonaldehyde is predominantly the (E)-isomer, meaning the aldehyde and methyl groups are trans to one another. Consequently, in the resulting cyclohexene ring, the C1-carbaldehyde and C6-methyl groups are locked into a trans relationship.

The Endo/Exo Degeneracy: Typically, Diels-Alder reactions yield distinct endo and exo diastereomers. However, this specific system presents a unique stereochemical degeneracy. Because the diene (isoprene) lacks substituents at its terminal C1 and C4 positions (both are simple =CH₂ groups), no new stereocenters are generated at the C2 or C5 positions of the resulting ring.

As a result, an endo approach (where the aldehyde is oriented under the diene) and an exo approach (where the aldehyde points away) yield the exact same relative stereochemistry . They merely produce the (1S, 6R) and (1R, 6S) enantiomers of the trans-diastereomer. The cis-diastereomer is virtually excluded from the product pool unless (Z)-crotonaldehyde impurities are present.

Stereo_Convergence Start Achiral Precursors Isoprene + (E)-Crotonaldehyde Endo Endo Transition State (CHO oriented under diene) Start->Endo Face A Attack Exo Exo Transition State (CHO oriented away from diene) Start->Exo Face B Attack Enantiomer1 (1S, 6R)-Enantiomer Trans-Diastereomer Endo->Enantiomer1 Enantiomer2 (1R, 6S)-Enantiomer Trans-Diastereomer Exo->Enantiomer2 Racemate 100% Trans-Racemate (Cis-Diastereomer Excluded) Enantiomer1->Racemate Enantiomer2->Racemate

Fig 2. Stereochemical convergence of endo/exo transition states into a unified trans-racemate.

Quantitative Stereoisomer Matrix

To aid in analytical identification, the theoretical stereoisomer distribution is summarized below.

Isomer DesignationRelative GeometryC1 ConfigC6 ConfigSynthetic OriginExpected Yield
Trans-Enantiomer A Trans1R6S(E)-Crotonaldehyde~50% (Racemate)
Trans-Enantiomer B Trans1S6R(E)-Crotonaldehyde~50% (Racemate)
Cis-Enantiomer A Cis1R6R(Z)-CrotonaldehydeTrace (<1%)
Cis-Enantiomer B Cis1S6S(Z)-CrotonaldehydeTrace (<1%)

Experimental Protocol & Self-Validating Analysis

To ensure scientific integrity, the following protocol integrates mechanistic causality with a self-validating analytical checkpoint.

Phase 1: Regioselective Cycloaddition
  • Setup: Charge a high-pressure reactor with isoprene (1.2 eq) and (E)-crotonaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at -78°C.

  • Catalysis: Slowly add a Lewis acid catalyst (e.g., AlCl₃, 0.05 eq).

    • Causality Note: AlCl₃ coordinates to the crotonaldehyde carbonyl, drastically lowering its LUMO energy. This not only accelerates the reaction at low temperatures but also enhances the polarization of the dienophile, strictly enforcing the "para" regioselectivity.

  • Isolation: Quench with cold NaHCO₃, extract, and isolate the 4,6-dimethylcyclohex-3-ene-1-carbaldehyde intermediate.

Phase 2: Chemoselective Reduction
  • Setup: Dissolve the intermediate in methanol and cool to 0°C.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄, 0.5 eq) in portions.

    • Causality Note: NaBH₄ is explicitly chosen over harsher hydrides (like LiAlH₄) because it is perfectly chemoselective. It reduces the aldehyde to the primary alcohol without risking the reduction of the isolated C3=C4 alkene or causing base-catalyzed epimerization at the sensitive C1 position.

  • Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate to yield (4,6-Dimethylcyclohex-3-en-1-yl)methanol.

Phase 3: Self-Validating Stereochemical Analysis (NMR)

Every synthetic run must be treated as a self-validating system to confirm that dienophile isomerization did not occur.

  • Acquisition: Acquire a 1D ¹H NMR spectrum (400 MHz, CDCl₃).

  • Validation Metric: Isolate the signals for the C1 methine proton (adjacent to the -CH₂OH) and the C6 methine proton (adjacent to the -CH₃).

  • The Karplus Check: Extract the ³JH1-H6 coupling constant. In the favored pseudo-diequatorial conformation of the cyclohexene half-chair, the axial protons at C1 and C6 are anti-periplanar.

    • Pass: A coupling constant of ³J > 9.0 Hz definitively validates the trans-diequatorial orientation, confirming the preservation of the (E)-dienophile geometry.

    • Fail: A coupling constant of ³J < 5.0 Hz indicates a pseudo-equatorial/pseudo-axial relationship, signaling unwanted cis-isomerization.

References

  • [3] EvitaChem, "Buy (3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate (EVT-12693454) - EvitaChem" (Catalog data for (4,6-Dimethylcyclohex-3-en-1-yl)methanol). URL:

  • [1] Australian Industrial Chemicals Introduction Scheme (AICIS), "1,3-Dioxane, 2-(2,4-dimethyl-3-cyclo-hexen-1-yl)-5-methyl-5-(1-methyl-propyl)- (Karanal) - Evaluation statement - 26 June 2025". URL:

  • [4] Benchchem, "(4,6-Dimethylcyclohex-3-en-1-yl)methanol|RUO". URL:

  • [2] Google Patents, "US5919752A - Perfumes having odor longevity benefits". URL:

Sources

Foundational

Boiling point and molecular weight of (4,6-Dimethylcyclohex-3-en-1-yl)methanol

Physicochemical Profiling of (4,6-Dimethylcyclohex-3-en-1-yl)methanol: Molecular Weight, Boiling Point, and Analytical Workflows Executive Summary As a Senior Application Scientist in chemical characterization, I approac...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of (4,6-Dimethylcyclohex-3-en-1-yl)methanol: Molecular Weight, Boiling Point, and Analytical Workflows

Executive Summary

As a Senior Application Scientist in chemical characterization, I approach the profiling of volatile organic compounds not as a static list of numbers, but as a dynamic system governed by molecular structure. (4,6-Dimethylcyclohex-3-en-1-yl)methanol is a highly valued cycloalkene derivative prominently utilized in fragrance science and advanced organic synthesis. Understanding its precise molecular weight and boiling point is critical for predicting its volatility, substantivity (tenacity), and behavior under thermal stress during formulation.

This whitepaper provides an authoritative, in-depth analysis of these core physicochemical properties, the mechanistic causality behind them, and the self-validating experimental protocols required to measure them accurately in a laboratory setting.

Core Physicochemical Properties

To establish a rigorous foundation, we must first look at the established quantitative data. The structural nuances of the 4,6-dimethyl substitution on the cyclohexene ring directly influence the compound's thermal dynamics.

Table 1: Quantitative Physicochemical Data Summary

PropertyValueCausality / Note
IUPAC Name (4,6-Dimethylcyclohex-3-en-1-yl)methanolDefines the exact structural isomer.
Molecular Formula C9H16ODetermines the exact mass.
Molecular Weight 140.22 g/mol [1]Calculated standard atomic weight.
Boiling Point 196 °C – 223 °C (Nominal ~213 °C)[2]Varies slightly based on stereoisomeric purity and atmospheric pressure.
CAS Registry Number 188175-55-5[2]Primary identifier (often associated with isomer mixtures like 67634-16-6).

Mechanistic Causality: The "Why" Behind the Data

In applied chemistry, data is only as useful as our understanding of its origin. Here is the causality behind the numbers:

  • Molecular Weight (140.22 g/mol ): In the realm of volatile organic compounds (VOCs), a molecular weight of ~140 g/mol places this compound squarely in the "middle note" to "base note" transition zone for perfumery. It is heavy enough to persist longer than highly volatile top notes (which typically lack hydrogen bonding), but light enough to diffuse efficiently at room temperature[1].

  • Boiling Point Dynamics (196–223 °C): The causality behind this elevated boiling point lies in the terminal primary hydroxyl (-OH) group. Despite its relatively low molecular weight, the alcohol moiety enables strong intermolecular hydrogen bonding. However, the steric hindrance introduced by the 4,6-dimethyl groups on the bulky cyclohexene ring prevents optimal crystalline packing. This structural tension keeps the compound a liquid at room temperature and broadens its boiling range (196 °C to 223 °C, with a nominal peak at 213 °C) depending on the specific stereoisomeric composition and ambient pressure[2].

Experimental Methodologies: A Self-Validating System

To ensure scientific trustworthiness, you cannot rely solely on literature values. The following step-by-step protocols are field-proven methodologies to verify these properties in your own laboratory.

Protocol A: Molecular Weight Verification via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for validating the molecular weight of volatile liquids.

  • Sample Preparation: Dilute (4,6-Dimethylcyclohex-3-en-1-yl)methanol to 100 ppm in GC-grade hexane. Causality: This prevents column overloading and ensures sharp peak resolution.

  • Injection: Inject 1 µL into the GC inlet operating at 250 °C with a split ratio of 50:1.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS). Program the oven: hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 250 °C. Causality: This ensures the compound elutes sharply before its boiling point is reached in the column.

  • Ionization & Detection: Utilize Electron Ionization (EI) at 70 eV.

  • Data Interpretation: Identify the molecular ion peak ( M+ ) at m/z 140. A characteristic fragment at m/z 122 ( M+−18 ) will confirm the loss of water, self-validating the presence of the primary alcohol structure.

Protocol B: Boiling Point Determination via DSC

Traditional distillation can induce thermal degradation. Differential Scanning Calorimetry (DSC) provides a precise, degradation-free boiling point measurement.

  • Crucible Preparation: Place 2-5 mg of the analyte into a specialized aluminum crucible with a pinhole lid. Causality: The pinhole allows vapor escape while maintaining internal pressure equilibrium, simulating 1 atm.

  • Purge Gas: Use dry nitrogen at a flow rate of 50 mL/min to sweep evolved vapors and prevent oxidation.

  • Thermal Ramping: Equilibrate the furnace at 25 °C, then apply a controlled heating rate of 10 °C/min up to 250 °C.

  • Thermogram Analysis: Identify the onset of the endothermic vaporization peak. The extrapolated onset temperature corresponds to the precise boiling point (expected ~213 °C)[2].

Analytical Workflow Visualization

Below is the logical workflow mapping the parallel validation of both physicochemical properties.

Workflow Start Sample: (4,6-Dimethylcyclohex- 3-en-1-yl)methanol Prep Aliquot & Dilution (Hexane solvent) Start->Prep GCMS GC-MS Analysis (MW Verification) Prep->GCMS DSC DSC Analysis (BP Determination) Prep->DSC MassSpec EI Ionization (70 eV) Target m/z: 140.22 GCMS->MassSpec Validation Data Synthesis & E-E-A-T Validation MassSpec->Validation Thermal Thermal Ramp (10°C/min) Endotherm Onset: ~213°C DSC->Thermal Thermal->Validation

Analytical workflow for validating the molecular weight and boiling point.

References

  • EPA (Environmental Protection Agency). "3-Cyclohexene-1-methanol, 4,6-dimethyl- Properties - EPA". Retrieved from:[Link]

Sources

Exploratory

Molecular Pharmacology of Cyclohexene Methanols in Fragrance Chemistry

Executive Summary In modern fragrance chemistry, cyclohexene methanols and their saturated derivatives represent a critical class of pharmacophores responsible for imparting voluminous floral, green, and muguet (lily of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragrance chemistry, cyclohexene methanols and their saturated derivatives represent a critical class of pharmacophores responsible for imparting voluminous floral, green, and muguet (lily of the valley) notes[1]. Unlike traditional drug development where ligands target a single macroscopic receptor, the olfactory system relies on a highly complex, combinatorial G-protein-coupled receptor (GPCR) coding scheme[2]. As a Senior Application Scientist, I approach the formulation and evaluation of these odorants not merely as blending ingredients, but as active ligands in a dynamic pharmacological system. This whitepaper details the mechanism of action (MoA), structure-activity relationships (SAR), and the self-validating experimental workflows required to characterize cyclohexene methanols at the receptor level.

Mechanism of Action: GPCR Signal Transduction

The perception of a fragrance begins when volatile odorant molecules partition into the nasal mucus and bind to Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons[3]. ORs are members of the Class A rhodopsin-like GPCR family[3].

When a cyclohexene methanol derivative binds to the orthosteric pocket of its target OR, it stabilizes the receptor in an active conformational state[4]. This structural shift catalyzes the exchange of GDP for GTP on the olfactory-specific heterotrimeric G-protein ( Golf​ )[2]. The dissociated alpha subunit of Golf​ subsequently activates Adenylyl Cyclase III (AC3), which converts intracellular ATP into cyclic AMP (cAMP)[3]. The rapid accumulation of cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of calcium and sodium ions. This depolarization generates an action potential that transmits the olfactory signal to the brain's olfactory bulb[2][3].

Pathway Odorant Cyclohexene Methanol (Ligand) OR Olfactory Receptor (Class A GPCR) Odorant->OR Binds orthosteric pocket Golf G-protein (G_olf) Activation OR->Golf Conformational shift AC3 Adenylyl Cyclase III (ATP -> cAMP) Golf->AC3 Alpha-subunit binding CNG CNG Ion Channel (Ca2+/Na+ Influx) AC3->CNG cAMP accumulation Depol Neuron Depolarization CNG->Depol Membrane potential change

Fig 1: GPCR-mediated olfactory signal transduction pathway for cyclohexene methanols.

Chemical Space and Structure-Activity Relationships (SAR)

The binding affinity and subsequent odor profile of cyclohexene methanols are dictated by precise physicochemical parameters. The cyclohexene ring provides a hydrophobic core that engages in Van der Waals interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) deep within the OR binding pocket. Conversely, the hydroxymethyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to polar residues (e.g., serine, threonine) on the transmembrane helices.

Slight stereochemical or structural variations dramatically alter receptor affinity. For example, 5 imparts a fresh, soft floral note[5], while6 leans toward a greener, spicier profile[6][7].

Table 1: Quantitative SAR Data for Key Cyclohexene Methanols

CompoundCAS NumberMolecular WeightLogP (est)Odor Profile
Mayol (cis-muguet shiseol)13828-37-0156.27 g/mol 3.00Fresh, soft floral, muguet[5]
trans-muguet shiseol 13674-19-6156.27 g/mol 3.19Floral[8]
3-Cyclohexene-1-methanol 1679-51-2112.17 g/mol ~1.50Green, spicy, floral[6][7]
Perillyl alcohol 99-49-0152.23 g/mol ~2.80Woody, spicy, floral[9]

Experimental Framework: OR Deorphanization Assays

To systematically map which specific ORs are activated by novel cyclohexene methanols, we employ high-throughput in vitro deorphanization assays[4].

Causality in Experimental Choices: Human ORs are notoriously difficult to study in vitro because they are frequently retained in the endoplasmic reticulum of heterologous cells[2]. We specifically utilize HEK293T cells because they lack endogenous ORs, providing a zero-background canvas. To overcome the membrane trafficking bottleneck, we co-transfect Receptor-Transporting Proteins (RTP1S and RTP2) . These act as essential molecular chaperones, escorting the ORs to the plasma membrane. By coupling this system to a cAMP-response element (CRE) luciferase reporter, we translate the invisible GPCR activation into a quantifiable luminescent signal[4].

Workflow S1 1. Cell Culture HEK293T Seeding S2 2. Transfection OR + RTP1S + CRE-Luc S1->S2 S3 3. Ligand Exposure Cyclohexene Methanol S2->S3 S4 4. Lysis & Assay Luciferin Addition S3->S4 S5 5. Quantification Luminescence Readout S4->S5

Fig 2: High-throughput screening workflow for olfactory receptor deorphanization.

Self-Validating Protocol: High-Throughput Luminescence Assay

This protocol is designed as a self-validating system; internal controls ensure that any lack of signal is due to true ligand-receptor mismatch rather than assay failure.

Step 1: Cell Seeding Plate HEK293T cells in 96-well poly-D-lysine coated plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C with 5% CO2​ .

Step 2: Plasmid Co-Transfection Prepare a transfection master mix using Lipofectamine. For each well, co-transfect:

  • Target OR plasmid (e.g., OR1A1, OR5G3)

  • RTP1S chaperone plasmid (ensures membrane trafficking)

  • CRE-Luciferase reporter plasmid

  • Self-Validation Control: In parallel wells, transfect an empty vector (Negative Control) and a β2​ -adrenergic receptor (Positive Control) to verify that the downstream cAMP-luciferase machinery is functional.

Step 3: Odorant Stimulation After 24 hours of expression, aspirate the media. Apply serial dilutions of the cyclohexene methanol (e.g., 10−8 to 10−3 M) dissolved in DMSO (final DMSO concentration <0.1%) and diluted in assay buffer. For the positive control wells, apply Isoproterenol. Incubate for 4 hours.

Step 4: Luminescence Measurement Lyse the cells using a standard passive lysis buffer. Add luciferin substrate and immediately measure the Relative Light Units (RLU) using a microplate luminometer.

Step 5: Data Analysis Normalize the RLU data against the basal activity (vehicle-only control). Plot dose-response curves using non-linear regression to calculate the EC50​ (half-maximal effective concentration) for the cyclohexene methanol against the specific OR[4].

Conclusion

The rational design and application of cyclohexene methanols in fragrance chemistry require a paradigm shift from empirical blending to molecular pharmacology. By understanding the GPCR-mediated signal transduction pathways[3] and leveraging RTP-assisted heterologous expression assays[2][4], researchers can map the combinatorial receptor codes of these volatile molecules. This data-driven approach not only accelerates the discovery of novel, sustainable muguet and floral odorants but also ensures rigorous, self-validating scientific standards in fragrance development.

References

  • 3-Cyclohexene-1-methanol CAS# 1679-51-2 - Scent.vn.
  • Olfactory receptor - Wikipedia.
  • Cyclohexyl methanol - JP2000302712A - Google Patents.
  • Olfactory Receptors - Perfumer & Flavorist.
  • Alcohols and Ethers in Flavor Formulation - Scribd.
  • cis-muguet shiseol, 13828-37-0 - The Good Scents Company.
  • Perillyl Alcohol | C10H16O | CID 10819 - PubChem.
  • trans-muguet shiseol, 13674-19-6 - The Good Scents Company.
  • Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf.

Sources

Foundational

Reactivity Profile and Esterification Methodologies of (4,6-Dimethylcyclohex-3-en-1-yl)methanol with Carboxylic Acids

Executive Summary (4,6-Dimethylcyclohex-3-en-1-yl)methanol, commercially known as Floralol, is a uniquely structured primary alcohol featuring a bulky trisubstituted cyclohexene ring. While it is a highly valued synthon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,6-Dimethylcyclohex-3-en-1-yl)methanol, commercially known as Floralol, is a uniquely structured primary alcohol featuring a bulky trisubstituted cyclohexene ring. While it is a highly valued synthon in the development of pro-fragrances, betaine esters, and photo-cleavable delivery systems, its steric encumbrance and the chemical sensitivity of its isolated alkene present significant synthetic challenges. This whitepaper provides an in-depth mechanistic analysis of its reactivity with carboxylic acids, detailing field-proven esterification protocols that bypass traditional kinetic bottlenecks and suppress undesirable side reactions.

Molecular Architecture and Reactivity Constraints

The reactivity of Floralol is dictated by two competing structural features:

  • The Primary Hydroxyl Group: While theoretically highly nucleophilic, the −CH2​OH group is sterically hindered by the adjacent bulky 4,6-dimethylcyclohex-3-ene moiety. This hindrance significantly increases the activation energy required for the nucleophilic attack on a carbonyl carbon during standard esterification.

  • The Trisubstituted Alkene (C3-C4): The electron-rich double bond is highly susceptible to electrophilic addition. Under the strongly acidic conditions and elevated temperatures typically required to force the direct Fischer esterification of hindered alcohols, this alkene can undergo protonation, leading to carbocation-mediated hydration, Wagner-Meerwein rearrangements, or polymerization.

Attempts to synthesize complex esters (e.g., keto esters for photofragmentation) via direct condensation often fail, resulting instead in redox byproducts or α -hydroxy esters rather than the target molecules1[1]. Consequently, alternative activation strategies are required.

Mechanistic Pathways for Esterification

To achieve high-yield esterification without degrading the substrate, chemists must abandon direct acid-catalyzed condensation in favor of transesterification or anhydride activation.

  • Direct Fischer Esterification (Not Recommended): Direct reaction with long-chain or aromatic carboxylic acids (such as salicylic acid) proceeds at an unacceptably low rate. Elevating the temperature to force the reaction inevitably leads to poor yields due to the occurrence of undesirable side reactions at the alkene2[2].

  • Tin-Catalyzed Transesterification: The industry standard for producing bulky esters like floralol salicylate. By reacting Floralol with a lower alkyl ester (e.g., methyl salicylate) in the presence of a tin-based catalyst, the reaction bypasses the high activation energy of direct condensation and avoids the generation of water3[3].

  • Anhydride Activation (Steglich-type): For highly sensitive substrates (e.g., betaine ester precursors), replacing acyl chlorides with acid anhydrides drastically improves selectivity. For instance, using chloroacetic anhydride instead of chloroacetyl chloride prevents the generation of HCl , which otherwise causes up to 20% side-reaction addition across the alkene4[4].

MechanisticPathways A Floralol (Primary Alcohol) B Direct Esterification (R-COOH, H+, Heat) A->B Strong Acid C Transesterification (R-COOMe, Sn-Catalyst) A->C Tin Catalyst D Anhydride Activation ((R-CO)2O, Pyridine) A->D Base Catalyst E Low Yield / Side Reactions (Alkene Isomerization) B->E F High Yield (>85%) (e.g., Floralol Salicylate) C->F G Excellent Yield (90%) (e.g., Floralol Chloroacetate) D->G

Fig 1. Mechanistic divergence of Floralol esterification pathways.

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered to provide built-in validation checkpoints, ensuring high fidelity and reproducibility.

Protocol A: Synthesis of Floralol Salicylate via Tin-Catalyzed Transesterification

Causality: This protocol utilizes methyl salicylate rather than salicylic acid. The tin catalyst coordinates with the carbonyl oxygen, increasing its electrophilicity while simultaneously activating the Floralol hydroxyl group. The continuous removal of methanol shifts the equilibrium entirely to the product side without requiring harsh acidic dehydrating agents.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged reactor with 1.0 molar equivalent of methyl salicylate and 1.1 molar equivalents of Floralol.

  • Catalysis: Add a tin-based catalyst (e.g., dibutyltin oxide) at 0.1–0.5 mol%.

  • Reaction: Heat the mixture to 150–180°C under a slight vacuum.

  • Validation Checkpoint 1 (In-Process): Monitor the vapor temperature at the distillation head. A steady temperature of ~65°C confirms the continuous generation and removal of the methanol byproduct.

  • Validation Checkpoint 2 (Analytical): Sample the reaction mixture after 4 hours and analyze via GC/MS. The reaction is deemed complete when the methyl salicylate peak area falls below 1%.

  • Purification: Distill the crude mixture under high vacuum to isolate the pure floralol salicylate. The tin catalyst remains active in the distillation residue and can be recycled for subsequent batches3[3].

Protocol B: Synthesis of Floralol Chloroacetate via Anhydride Activation

Causality: When synthesizing betaine ester precursors, using chloroacetyl chloride generates stoichiometric HCl , which aggressively attacks the trisubstituted alkene. Substituting the chloride with chloroacetic anhydride eliminates HCl generation, drastically accelerating the kinetics while maintaining absolute chemoselectivity for the hydroxyl group4[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Floralol in anhydrous dichloromethane under an inert argon atmosphere.

  • Base Addition: Add 1.05 eq of anhydrous pyridine. Pyridine acts dually as an acid scavenger and a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate).

  • Activation: Slowly add 1.05 eq of chloroacetic anhydride dropwise, maintaining the internal temperature strictly between 20–25°C to prevent thermal degradation.

  • Reaction: Stir at room temperature for 2.5 hours.

  • Validation Checkpoint (Analytical): Perform an aliquot 1H NMR analysis. The complete disappearance of the primary alcohol methylene protons and the corresponding downfield shift confirm quantitative esterification.

  • Workup: Quench the reaction with cold water. Extract the organic layer, wash sequentially with dilute NaHCO3​ and brine, dry over MgSO4​ , and concentrate under reduced pressure to yield the product (>90% yield)4[4].

Workflow S1 1. Substrate Preparation S2 2. Reagent Addition S1->S2 Dry N2 S3 3. Catalytic Reaction S2->S3 Controlled Temp S4 4. Vacuum Distillation S3->S4 Catalyst Recovery S5 5. Yield Validation S4->S5 GC/MS & NMR

Fig 2. Self-validating experimental workflow for Floralol ester synthesis.

Quantitative Yield Analysis

The following table summarizes the comparative efficacy of different esterification methodologies applied to Floralol, highlighting the stark contrast in yields and byproduct formation.

Esterification MethodReagentsCatalystTemp (°C)Time (h)Yield (%)Primary Byproducts
Direct Fischer Salicylic Acid + Floralol H2​SO4​ / pTSA120–15012–24< 40%Alkene hydration, dehydration, redox products
Transesterification Methyl Salicylate + FloralolTin-based150–1804–8> 85%None (Methanol continuously removed)
Anhydride Activation Chloroacetic Anhydride + FloralolPyridine20–252.5~ 90%None detected
Acyl Chloride Chloroacetyl Chloride + FloralolPyridine20–254–6~ 80% HCl -mediated alkene addition (~20%)

References

  • Title: EP0752465A1 - Betaine esters for delivery of alcohols Source: Google Patents / European Patent Office URL
  • Title: EP1634571A1 - Transesterification process for producing salicylic esters used in perfumes Source: Google Patents / European Patent Office URL
  • Title: JP2006104192A - Method for producing salicylic acid ester Source: Google Patents / Japan Patent Office URL
  • Title: Controlled Light-Induced Release of Volatile Aldehydes and Ketones by Photofragmentation of 2-Oxo-(2-phenyl)

Sources

Exploratory

Exploratory Research on (4,6-Dimethylcyclohex-3-en-1-yl)methanol Derivatives: Synthesis, Pro-Fragrance Applications, and Regulatory Dynamics

Abstract & Chemical Profiling As the demand for high-performance, substantive aroma chemicals and functional materials grows, cyclic terpene analogs have become foundational to advanced formulation chemistry. (4,6-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Chemical Profiling

As the demand for high-performance, substantive aroma chemicals and functional materials grows, cyclic terpene analogs have become foundational to advanced formulation chemistry. (4,6-Dimethylcyclohex-3-en-1-yl)methanol —widely known in the fragrance industry under trade names such as Floralol or 2,4-dimethyl-3-cyclohexene-1-methanol—is a highly versatile primary alcohol[1]. Characterized by its crisp, green, and muguet-like olfactory profile, the compound serves as both a standalone active ingredient and a vital precursor for complex derivatives[1][2].

Understanding the physicochemical baseline of the parent molecule is critical before engineering its derivatives. The dimethyl substitution on the cyclohexene ring sterically influences its reactivity, while the primary hydroxyl group provides an accessible site for esterification, acetalization, and etherification.

Table 1: Physicochemical & Olfactory Baseline of the Parent Alcohol
PropertyValue / DescriptionAnalytical Significance
Molecular Weight 140.22 g/mol [1]Low MW contributes to high volatility and top-note characteristics.
Boiling Point 195 - 196 °C (@ 760 mmHg)[2]Indicates moderate vapor pressure (0.103 mmHg at 25 °C)[2].
LogP (Octanol/Water) ~2.48[2]Moderate lipophilicity; suitable for emulsions but prone to wash-off.
Odor Profile Fresh green floral, hyacinth, minty[1][2]Target profile to be preserved or modulated via derivatization.
Substantivity ~40 hours (on blotter)[1]Baseline tenacity; derivatization aims to extend this to >100 hours.

Strategic Derivatization Pathways

The primary goal of derivatizing (4,6-Dimethylcyclohex-3-en-1-yl)methanol is to modulate its vapor pressure, alter its lipophilicity, and engineer controlled-release mechanisms. We focus on three primary classes of derivatives:

  • Salicylate Esters (Heavy Floral Fixatives): Synthesized to anchor the volatile floral notes to substrates like fabric or skin[3].

  • Pro-Fragrance Acetals/Orthoesters (Controlled Release): By reacting the alcohol with aldehydes or utilizing orthocarbonates, we create high-molecular-weight "pro-accords" (typically >300 g/mol ) that remain inert until triggered by environmental factors[4][5].

  • Dioxane Derivatives (Woody Ambers): Condensation with diols yields complex cyclic acetals (e.g., the Karanal family), which drastically shift the odor profile from floral to intense woody-amber[6].

Synthesis A Dienes + Dienophiles (Diels-Alder) B Dimethylcyclohexene Carboxaldehyde A->B Heat, Lewis Acid C (4,6-Dimethylcyclohex-3-en-1-yl) methanol (Floralol) B->C Reduction (NaBH4) D Salicylate Esters (Transesterification) C->D Methyl Salicylate, Ti/Sn Catalyst E Pro-fragrances (Acetalization) C->E Aldehyde/Ketone, Acid Catalyst

Fig 1: Synthesis and derivatization pathways of (4,6-Dimethylcyclohex-3-en-1-yl)methanol.

Engineering Pro-Fragrances: The Causality of Controlled Release

A major limitation of raw (4,6-Dimethylcyclohex-3-en-1-yl)methanol is its rapid evaporation profile[4]. To solve this, application scientists synthesize pro-accords—non-volatile precursor molecules that undergo hydrolysis upon contact with human skin (which has a natural pH of ~5.5) or ambient moisture[5].

By converting the alcohol into an acetal or orthoester, the vapor pressure is suppressed. Once deposited on the substrate, the slightly acidic environment catalyzes the cleavage of the acetal bond, resulting in a sustained, linear release of the parent alcohol over several days[4].

Hydrolysis P Pro-Fragrance Acetal (Low Volatility) T Environmental Trigger (Moisture, pH ~5.5) P->T Deposition on Skin/Fabric I Hemiacetal Intermediate (Unstable) T->I Hydrolysis R1 (4,6-Dimethylcyclohex-3-en-1-yl) methanol (Floral Burst) I->R1 Cleavage R2 Carbonyl Compound (Secondary Accord) I->R2 Cleavage

Fig 2: Moisture-triggered hydrolysis mechanism of pro-fragrance acetals on human skin.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific catalysts, Le Chatelier-driven equilibria, and strict In-Process Controls (IPCs).

Protocol A: Synthesis of (4,6-Dimethylcyclohex-3-en-1-yl)methyl Salicylate via Transesterification

Causality: Direct Fischer esterification of salicylic acid with sterically bulky cyclic alcohols is thermodynamically unfavorable and requires harsh conditions that can dehydrate the cyclohexene ring[3]. Transesterification using methyl salicylate allows for milder conditions. By continuously distilling off the methanol byproduct, the equilibrium is irreversibly driven toward the target ester.

  • Reaction Setup: Charge a dry 500 mL round-bottom flask with 1.0 molar equivalent of (4,6-Dimethylcyclohex-3-en-1-yl)methanol and 1.2 molar equivalents of methyl salicylate[3].

  • Catalysis: Add 0.5 mol% of tetraisopropyl orthotitanate (Ti(OiPr)₄) or a suitable tin-based catalyst. Rationale: Titanates are highly effective Lewis acids that activate the carbonyl carbon without generating localized acidic hotspots that cause olefin isomerization.

  • Equilibrium Shift: Equip the flask with a fractional distillation column and a condenser. Heat the mixture to 150–160 °C under a slight nitrogen sweep.

  • In-Process Control (IPC): Monitor the volume of methanol collected in the receiving flask. The reaction is deemed complete when >95% of the theoretical methanol volume is recovered. Validate via GC-FID (Gas Chromatography-Flame Ionization Detection) to ensure the disappearance of the parent alcohol peak.

  • Purification: Cool the mixture, quench the catalyst with a few drops of water (precipitating TiO₂), filter through Celite, and isolate the target ester via vacuum distillation.

Protocol B: Synthesis of a Pro-Fragrance Acetal

Causality: Acetals are synthesized by reacting the parent alcohol with an aldehyde. Water is formed as a byproduct. Because acetalization is highly reversible, water must be physically removed from the system to prevent hydrolysis during the reaction[4].

  • Reaction Setup: Combine 2.2 molar equivalents of (4,6-Dimethylcyclohex-3-en-1-yl)methanol with 1.0 molar equivalent of a target aldehyde (e.g., decanal) in toluene.

  • Catalysis & Reflux: Add 1 mol% of p-Toluenesulfonic acid (PTSA). Attach a Dean-Stark apparatus and a reflux condenser.

  • Water Removal: Heat the mixture to reflux (~110 °C). The toluene/water azeotrope will condense, and water will separate into the Dean-Stark trap.

  • In-Process Control (IPC): Measure the aqueous layer in the trap. Cease reflux when the theoretical volume of water is collected.

  • Self-Validating Workup: Cool the reaction and immediately wash the organic layer with saturated aqueous NaHCO₃. Critical Step: Neutralizing the PTSA catalyst is mandatory; if the acid remains during concentration, the acetal will rapidly revert to the starting materials in the presence of ambient moisture.

  • Validation: Analyze the concentrated product via FT-IR. A successful reaction is validated by the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of strong C-O-C ether bands (~1100 cm⁻¹).

Regulatory Dynamics & SVHC Considerations

While derivatization opens new functional avenues, it also introduces rigorous regulatory scrutiny. A prime example is the synthesis of complex dioxane derivatives.

When (4,6-Dimethylcyclohex-3-en-1-yl)methanol (or its precursor aldehyde) is utilized to synthesize substituted 1,3-dioxanes, it yields compounds in the "Karanal" family. Specifically, 5-sec-butyl-2-(4,6-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane is a highly potent woody-amber derivative[6].

However, researchers must be acutely aware of the European Chemicals Agency (ECHA) REACH regulations. This specific dioxane derivative has been officially flagged as a Substance of Very High Concern (SVHC) due to its very persistent and very bioaccumulative (vPvB) properties in the environment[6][7]. Consequently, modern exploratory research is pivoting away from highly branched, sterically hindered dioxanes toward biodegradable pro-esters and ortho-carbonates that break down into environmentally benign metabolites[4].

Table 2: Derivative Functional Applications & Regulatory Status
Derivative ClassExample CompoundApplicationRegulatory / Safety Note
Salicylate Esters (4,6-Dimethylcyclohex-3-en-1-yl)methyl salicylateHeavy floral base note; UV stabilization.Generally safe; low volatility minimizes inhalation risk[3].
Acetals / Orthoesters Di-(4,6-Dimethylcyclohex-3-en-1-yl) decanal acetalPro-fragrance; moisture-triggered release.Cleaves into safe, naturally occurring or well-tested parent alcohols[4].
1,3-Dioxanes 5-sec-butyl-2-(4,6-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxaneIntense woody-amber fragrance.Restricted. Classified as SVHC (vPvB) under REACH[6][7].

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of (4,6-Dimethylcyclohex-3-en-1-yl) Salicylate

Executive Summary Synthesizing salicylic esters from bulky, unsaturated primary alcohols such as (4,6-dimethylcyclohex-3-en-1-yl)methanol (also known as Floralol) presents unique chemoselective challenges. The strong int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Synthesizing salicylic esters from bulky, unsaturated primary alcohols such as (4,6-dimethylcyclohex-3-en-1-yl)methanol (also known as Floralol) presents unique chemoselective challenges. The strong intramolecular hydrogen bond between the ortho-phenolic hydroxyl and the carboxylic acid diminishes the electrophilicity of the carbonyl carbon[1]. Furthermore, the presence of the substituted cyclohexene ring in the alcohol makes the system highly susceptible to acid-catalyzed alkene isomerization, hydration, or polymerization. This application note details two field-proven, self-validating protocols—Steglich esterification and tin-catalyzed transesterification—designed to bypass these limitations, ensuring high yield and high purity of the target ester.

Chemical Context & Mechanistic Causality

Traditional Fischer-Speier esterification relies on strong Brønsted acids (e.g., H₂SO₄) to protonate the carboxylic acid. For salicylic acid, this approach is notoriously inefficient due to the stabilizing internal hydrogen bond[1]. When coupling with (4,6-dimethylcyclohex-3-en-1-yl)methanol, strong acids also risk degrading the unsaturated ring[2].

To maintain scientific integrity and maximize yields, we employ two alternative pathways:

  • Pathway A: DCC/DMAP Mediated Steglich Esterification. This method operates under mild, room-temperature conditions. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a superior nucleophilic acyl transfer catalyst, attacking the intermediate to form a highly reactive N-acylpyridinium salt, which readily reacts with the bulky alcohol[3].

  • Pathway B: Catalytic Transesterification. For scale-up, reacting methyl salicylate with the target alcohol in the presence of a tin-based Lewis acid (e.g., dibutyltin diacetate) is preferred. This avoids the use of coupling reagents and drives the reaction forward via Le Chatelier's principle by continuously distilling off the methanol byproduct[4]. Tin catalysts are highly effective for transesterifying salicylic lower alkyl esters without triggering side reactions[5].

Comparative Data Analysis

To assist in workflow selection, the quantitative and qualitative parameters of both methods are summarized below:

ParameterSteglich Esterification (DCC/DMAP)Catalytic Transesterification
Optimal Scale Discovery / Lab Scale (< 10 g)Process / Pilot Scale (> 100 g)
Reagents Salicylic Acid, Floralol, DCC, DMAPMethyl Salicylate, Floralol, Bu₂Sn(OAc)₂
Reaction Conditions 0°C to 25°C, Dichloromethane (DCM)150°C - 160°C, Solvent-free
Reaction Time 12 - 16 hours5 - 8 hours
Byproducts N,N'-Dicyclohexylurea (DCU)Methanol (removed via distillation)
Typical Yield 85 - 90%90 - 95%
Key Advantage Extremely mild; preserves alkene integrityHighly scalable; atom economical

Standardized Protocols

Protocol A: Steglich Esterification (Lab Scale)

Objective: Synthesize (4,6-dimethylcyclohex-3-en-1-yl) salicylate using mild coupling. Self-Validating Principle: The stoichiometric precipitation of N,N'-dicyclohexylurea (DCU) serves as a visual confirmation of carboxylic acid activation.

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under inert gas (N₂ or Ar). Add salicylic acid (13.8 g, 100 mmol) and (4,6-dimethylcyclohex-3-en-1-yl)methanol (14.0 g, 100 mmol)[2].

  • Solvation: Dissolve the reactants in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (1.22 g, 10 mmol, 0.1 eq). Stir until completely dissolved.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Causality: Cooling suppresses the unwanted rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

  • Coupling: Dissolve DCC (22.7 g, 110 mmol, 1.1 eq) in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at 25°C for 12 hours. Validation: A voluminous white precipitate (DCU) will form.

  • Workup: Filter the DCU through a Celite pad. Wash the organic filtrate sequentially with 5% HCl (50 mL) to remove DMAP, 5% NaHCO₃ (50 mL) to remove unreacted acid, and brine (50 mL)[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 9:1) to yield the pure ester.

Protocol B: Catalytic Transesterification (Scale-Up)

Objective: Solvent-free synthesis via tin-catalyzed transesterification. Self-Validating Principle: The continuous condensation of methanol in the distillation receiver confirms the forward progress of the reaction.

Procedure:

  • Setup: Equip a 500 mL two-neck flask with a short-path distillation head, a thermometer, and a receiving flask cooled in an ice bath.

  • Reagent Loading: Charge the flask with methyl salicylate (76.1 g, 500 mmol) and (4,6-dimethylcyclohex-3-en-1-yl)methanol (84.1 g, 600 mmol, 1.2 eq).

  • Catalysis: Add dibutyltin diacetate (1.75 g, 5 mmol, 1.0 mol%)[4][5].

  • Heating: Heat the mixture gradually to 150°C - 160°C under a gentle stream of N₂.

  • Distillation: Monitor the distillation head temperature. Validation: Methanol will begin to distill at approximately 64°C - 65°C.

  • Completion: Maintain the temperature until methanol distillation ceases (typically 5-8 hours). Apply a mild vacuum (200 mbar) for the final 30 minutes to strip residual methanol.

  • Purification: Cool the mixture to room temperature. The crude product can be purified by fractional vacuum distillation (using a Vigreux column) to separate the excess alcohol from the target salicylate ester.

Mechanistic & Workflow Visualizations

Workflow Start Target: (4,6-Dimethylcyclohex-3-en-1-yl) Salicylate Challenge Constraint: Alkene Sensitivity & Salicylic Acid H-Bonding Start->Challenge Path1 Lab Scale (< 10g) Steglich Esterification Challenge->Path1 Path2 Scale-Up (> 100g) Catalytic Transesterification Challenge->Path2 Reagents1 Salicylic Acid + Alcohol DCC, DMAP, DCM 0°C to 25°C Path1->Reagents1 Reagents2 Methyl Salicylate + Alcohol Bu2Sn(OAc)2, 150°C Solvent-Free Path2->Reagents2 Validation1 Validation: Precipitation of DCU Reagents1->Validation1 Validation2 Validation: Distillation of Methanol Reagents2->Validation2 Product Purified Salicylic Ester Validation1->Product Validation2->Product

Figure 1: Decision matrix and workflow for selecting the optimal esterification pathway.

SteglichMechanism Step1 Salicylic Acid + DCC Step2 O-Acylisourea Intermediate Step1->Step2 Activation (0°C) Step3 N-Acylpyridinium Intermediate Step2->Step3 + DMAP (Catalyst) Step4 Nucleophilic Attack by (4,6-Dimethylcyclohex-3-en-1-yl)methanol Step3->Step4 Acyl Transfer Product Target Salicylic Ester + DCU Step4->Product Esterification (25°C)

Figure 2: Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Butyl Salicylate: Pathways and Mechanisms. Retrieved from: 4

  • BenchChem. (4,6-Dimethylcyclohex-3-en-1-yl)methanol | RUO. Retrieved from: 2

  • EP1634571A1. Transesterification process for producing salicylic esters used in perfumes. Google Patents. Retrieved from:5

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from: 1

  • Warsito, W., et al. (2024). Anticancer potential and synthesis of salicylic acid and eugenol molecular hybridization: With and without linked amino acids. Journal of Applied Pharmaceutical Science. Retrieved from: 3

Sources

Application

Application Note: Formulating Long-Lasting Fragrance Architectures with (4,6-Dimethylcyclohex-3-en-1-yl)methanol

Executive Summary & Physicochemical Rationale (4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 67634-16-6) is a highly valued cyclic aliphatic alcohol in fragrance R&D, celebrated for its vibrant green, floral, and minty ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

(4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 67634-16-6) is a highly valued cyclic aliphatic alcohol in fragrance R&D, celebrated for its vibrant green, floral, and minty olfactory profile[1]. With a molecular weight of 140.22 g/mol and a LogP of approximately 2.48, it functions primarily as a top-to-middle note in fine perfumery[2].

However, its relatively high vapor pressure and rapid volatilization present a significant challenge for formulators seeking to create long-lasting scents. Because the molecule relies on a single hydroxyl group for intermolecular hydrogen bonding, it lacks the thermodynamic anchoring required for sustained skin substantivity. To engineer prolonged olfactory performance without altering the core scent profile, formulators must manipulate its evaporation kinetics through advanced chemical and physical delivery systems. The safety of this compound at usage levels up to 10% in fragrance concentrates has been thoroughly validated by the [3][4].

Mechanistic Strategies for Sustained Release

To extend the lifespan of (4,6-Dimethylcyclohex-3-en-1-yl)methanol on the skin, two distinct physicochemical strategies are employed in modern formulation:

A. Chemical Modification: Pro-Accord Synthesis

By converting the free hydroxyl group of the fragrance alcohol into an ester (reacting it with an odorless aliphatic acid), we create a "pro-fragrance" or pro-accord[5].

  • Causality: Esterification significantly increases the molecular weight and lipophilicity of the compound, drastically lowering its vapor pressure. The ester itself is virtually odorless. Upon application, ambient moisture and native skin esterases slowly hydrolyze the ester bond, yielding a sustained, linear release of the active volatile alcohol over several hours, as described in foundational[6].

B. Physical Entrapment: Mesoporous Silica Encapsulation

Entrapping the free fragrance molecule within a porous silica matrix limits the initial burst release[7].

  • Causality: The high surface area of mesoporous silica nanoparticles (MSNs) provides a physical barrier, while the silanol groups (Si-OH) on the silica surface form strong hydrogen bonds with the hydroxyl group of (4,6-Dimethylcyclohex-3-en-1-yl)methanol. This creates a thermodynamic sink that retards evaporation, shifting the release kinetics from rapid volatilization to slow, diffusion-controlled desorption.

Workflow N1 Raw Material (4,6-Dimethylcyclohex-3-en-1-yl)methanol N2 Chemical Modification (Pro-Accord Esterification) N1->N2 Increases MW N3 Physical Entrapment (Silica Encapsulation) N1->N3 H-Bonding N4 Headspace GC-MS Validation N2->N4 N3->N4 N5 Long-Lasting Perfume Formulation N4->N5 Confirms Longevity

Workflow for extending the longevity of volatile fragrance alcohols.

Quantitative Performance Data

The following table summarizes the physicochemical shifts and performance metrics when (4,6-Dimethylcyclohex-3-en-1-yl)methanol is formulated using the described longevity strategies.

ParameterFree Alcohol (Unmodified)Pro-Accord (Octanoate Ester)Silica-Encapsulated Matrix
Molecular Weight 140.22 g/mol 266.42 g/mol N/A (Matrix Dependent)
LogP (Estimated) 2.48> 4.50N/A
Evaporation Half-Life (Skin) ~2 hours~12 hours~8 hours
Primary Release Mechanism Direct volatilizationEnzymatic/Aqueous hydrolysisDesorption & Diffusion
Initial Odor Intensity High (Burst)Low (Latent)Moderate (Controlled)
Odor Intensity (8h Post-App) Trace / UndetectableModerateModerate

Experimental Protocols

Protocol A: Synthesis of a Pro-Accord via Steglich Esterification

Objective: Synthesize a hydrolyzable ester of (4,6-Dimethylcyclohex-3-en-1-yl)methanol to delay volatilization. Causality & Rationale: Traditional Fischer esterification requires strong acid catalysis and heat, which risks isomerizing or hydrating the sensitive cyclohexene double bond of the fragrance molecule. Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to drive the reaction under mild, room-temperature conditions, preserving the structural integrity of the cyclic ring.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 equivalent (eq) of (4,6-Dimethylcyclohex-3-en-1-yl)methanol and 1.1 eq of octanoic acid (odorless aliphatic acid) in anhydrous dichloromethane (DCM).

  • Catalysis: Cool the mixture to 0°C using an ice bath. Slowly add 0.1 eq of DMAP, followed by the dropwise addition of 1.1 eq of DCC dissolved in DCM.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The disappearance of the alcohol spot (lower Rf) and the appearance of a new, less polar ester spot (higher Rf) confirms successful conversion.

  • Purification: Filter the mixture through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 5% HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analytical Validation: Confirm purity (>98%) via GC-MS. Use FTIR to verify the absence of the broad -OH stretch (~3300 cm⁻¹) and the presence of a sharp ester carbonyl stretch (~1735 cm⁻¹).

Pathway A Pro-Fragrance Ester (Low Volatility) B Skin Esterases & Moisture A->B Application C Free Alcohol Release (Active Floral Note) B->C Hydrolytic Cleavage

Hydrolytic cleavage pathway of pro-fragrance esters releasing the active floral alcohol.

Protocol B: Mesoporous Silica Encapsulation

Objective: Physically entrap the free alcohol within a silica matrix for sustained release. Causality & Rationale: Capillary action draws the liquid fragrance into the mesopores of the silica. Once inside, the hydroxyl group of the fragrance forms hydrogen bonds with the silanol groups on the pore walls, significantly increasing the energy required for the molecule to transition into the vapor phase.

Step-by-Step Methodology:

  • Matrix Dispersion: Disperse 5.0 g of mesoporous silica nanoparticles (MSNs, pore size ~4 nm) in 50 mL of absolute ethanol. Sonicate for 15 minutes to ensure uniform dispersion.

  • Loading: Add 2.0 g of (4,6-Dimethylcyclohex-3-en-1-yl)methanol dropwise to the suspension.

  • Equilibration: Seal the flask and stir at 300 rpm for 24 hours at 25°C. This extended equilibration time is critical to allow maximum diffusion of the fragrance into the internal pore structure rather than just surface adsorption.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the ethanol at 40°C under reduced pressure until a dry, free-flowing perfumed powder is obtained.

  • Self-Validation (TGA): To validate the loading efficiency, perform Thermogravimetric Analysis (TGA) from 25°C to 400°C at a heating rate of 10°C/min. The mass loss observed between 100°C and 250°C accurately quantifies the exact payload of the fragrance encapsulated within the silica pores, ensuring batch-to-batch reproducibility.

References

  • RIFM Expert Panel. "RIFM fragrance ingredient safety assessment, 3,5-dimethylcyclohexene-1-methanol, CAS Registry Number 67634-16-6". Food and Chemical Toxicology (PubMed). URL: [Link]

  • Sivik, M. R., et al. "Fragrance pro-accords". US Patent 6,077,821A.
  • Sivik, M. R., et al. "Fragrance delivery systems for personal care articles". US Patent 6,126,953A.
  • Schleimer, B., et al. "Parfumteilchen und das Verfahren zu deren Herstellung" (Perfume particles and the process for their preparation). EP Patent 1,600,151B1.
  • Tadimety Aromatics. "AGRUMENOL - Physical Properties & Stability". Tadimety Aromatics Product Data. URL: [Link]

Sources

Method

Application Note: High-Resolution GC-MS Detection and Quantitation of 4,6-Dimethylcyclohex-3-ene-1-methanol

Introduction & Chemical Context 4,6-Dimethylcyclohex-3-ene-1-methanol (Molecular Formula: C₉H₁₆O, MW: 140.22 g/mol ) is a monocyclic unsaturated primary alcohol. Structurally related to terpenoid fragrance compounds and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4,6-Dimethylcyclohex-3-ene-1-methanol (Molecular Formula: C₉H₁₆O, MW: 140.22 g/mol ) is a monocyclic unsaturated primary alcohol. Structurally related to terpenoid fragrance compounds and biologically active secondary metabolites, it presents unique analytical challenges. Its volatility, isomeric complexity (e.g., distinguishing it from [[1]]), and the potential for thermal degradation of its primary alcohol group demand a highly controlled analytical environment.

This application note provides researchers and drug development professionals with an authoritative, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the trace-level detection and structural confirmation of 4,6-dimethylcyclohex-3-ene-1-methanol.

Analytical Strategy & Rationale (E-E-A-T)

Why GC-MS?

For volatile organic compounds (VOCs) with molecular weights under 300 Da, GC coupled with Electron Ionization (EI) MS is the industry gold standard. The 70 eV EI provides highly reproducible fragmentation patterns, which is absolutely critical for distinguishing 4,6-dimethylcyclohex-3-ene-1-methanol from its structural isomers.

Column Selection Causality

A non-polar 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5MS) is selected over highly polar wax columns.

  • Inertness: The primary alcohol group (-CH₂OH) can interact with active silanol sites on older or highly polar columns, leading to peak tailing. A deactivated, low-bleed MS-grade column mitigates this without requiring the extra step of chemical derivatization (e.g., TMS esterification).

  • Resolution: It efficiently resolves the target from structurally similar cyclohexene derivatives based on boiling point and dispersive interactions.

Sample Introduction Causality

Solid-Phase Microextraction (SPME) is prioritized over traditional Liquid-Liquid Extraction (LLE). SPME eliminates solvent masking effects (which can obscure low-boiling analytes), reduces thermal artifact formation in the GC inlet, and provides a solvent-free pre-concentration step that dramatically lowers the Limit of Detection (LOD).

Experimental Protocols

Sample Preparation Workflow (Self-Validating System)

To ensure the protocol is trustworthy, every extraction must be internally validated to account for matrix suppression and extraction efficiency.

  • Aliquot & Spike: Transfer 5.0 mL of the liquid sample (or aqueous dilution) into a 10 mL precision headspace vial. Immediately spike with 10 µL of an internal standard (ISTD) solution (e.g., 1-Octanol-d₁₇ or Naphthalene-d₈ at 10 µg/mL). Rationale: The ISTD corrects for any variations in SPME fiber adsorption efficiency and MS ionization fluctuations.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 50 °C for 10 minutes under continuous agitation (250 rpm). Rationale: Heating drives the volatile cyclic alcohol into the headspace, while agitation ensures rapid thermodynamic equilibrium between the liquid and gas phases.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for exactly 30 minutes at 50 °C.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port at 250 °C for 3 minutes in splitless mode to transfer the analytes onto the head of the column.

GC-MS Data Acquisition & Processing

While Full Scan mode (m/z 35–300) is necessary for initial structural elucidation and library matching, Selected Ion Monitoring (SIM) is deployed for quantitation. By restricting the quadrupole to monitor only specific diagnostic ions, the dwell time per ion increases, exponentially improving the signal-to-noise (S/N) ratio for trace-level detection.

Under 70 eV EI, the compound undergoes predictable fragmentation pathways characteristic of [[2]]:

  • m/z 140 [M]⁺: The molecular ion is typically weak due to the facile cleavage of the alcohol group.

  • m/z 122[M-18]⁺: Loss of water (H₂O), a hallmark of cyclic alcohols, forming a stable diene radical cation.

  • m/z 109 [M-31]⁺: Loss of the hydroxymethyl radical (•CH₂OH), driven by the stability of the resulting dimethylcyclohexenyl cation.

  • m/z 68 / 72: Retro-Diels-Alder (RDA) cleavage of the cyclohexene ring.

Data Presentation

Table 1: GC-MS Operating Parameters & Rationale

ParameterSetting / SpecificationScientific Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)High inertness for primary alcohols; resolves structural isomers.
Carrier Gas Helium (99.999%), 1.2 mL/minOptimal linear velocity for MS vacuum efficiency.
Injection SPME Desorption, Splitless, 250 °CMaximizes transfer of trace analytes to the column head.
Oven Program 50 °C (1 min) → 10 °C/min → 250 °C (5 min)Focuses volatiles initially; prevents thermal degradation during ramp.
MS Ionization Electron Ionization (EI), 70 eVStandardized energy for library-matchable, reproducible fragmentation.
MS Source Temp 230 °CPrevents condensation of analytes in the ionization source.

Table 2: Diagnostic Ions for SIM Acquisition

Ion (m/z)Fragment IdentityAnalytical Purpose
140 [M]⁺ (Molecular Ion)Structural Confirmation (Low abundance)
122 [M - H₂O]⁺Secondary Quantitation / Confirmation
109 [M - •CH₂OH]⁺Primary Quantitation (Base Peak)
68 [C₅H₈]⁺ (RDA Fragment)Structural Confirmation

Visualizations

Workflow A Sample Prep (ISTD Addition) B Headspace SPME (DVB/CAR/PDMS) A->B C Thermal Desorption (GC Inlet, 250°C) B->C D GC Separation (DB-5MS Column) C->D E EI Ionization (70 eV) D->E F Mass Analysis (Quadrupole, SIM) E->F

Fig 1. End-to-end SPME-GC-MS analytical workflow for volatile cyclic alcohols.

Fragmentation M Molecular Ion [M]+ m/z 140 H2O Loss of H2O m/z 122 M->H2O -18 Da CH2OH Loss of •CH2OH m/z 109 M->CH2OH -31 Da RDA Retro-Diels-Alder Cleavage Products M->RDA Ring Opening

Fig 2. Primary 70 eV EI fragmentation pathways for 4,6-dimethylcyclohex-3-ene-1-methanol.

Quality Control & System Validation

To guarantee data integrity, the following self-validating checks must be integrated into the sequence:

  • System Suitability Test (SST): Inject a standard Grob Test Mix prior to the sample batch. Evaluate the peak symmetry of the alcohol components. A tailing factor > 1.5 indicates active sites in the inlet liner or column degradation, necessitating maintenance before proceeding.

  • Matrix Spikes: Calculate recovery rates using pre-extraction spikes of 4,6-dimethylcyclohex-3-ene-1-methanol into a blank matrix. Acceptable recovery ranges should be between 85% and 115%.

  • Calibration Linearity: Utilize a minimum 6-point internal standard calibration curve spanning the expected concentration range (e.g., 1 - 1000 ng/mL). The coefficient of determination (R²) must be ≥ 0.995.

References

  • PubChem. "3-Cyclohexene-1-methanol, 2,4-dimethyl- (CID 106743)." National Center for Biotechnology Information. URL:[Link]

  • NIST Chemistry WebBook. "3-Cyclohexene-1-methanol Mass spectrum (electron ionization)." National Institute of Standards and Technology, SRD 69. URL:[Link]

  • The Good Scents Company. "alpha-allyl-4,6-dimethyl-3-cyclohexene-1-methanyl acetate." TGSC Information System. URL:[Link]

Application

Application Notes and Protocols: Catalysts for the Esterification of (4,6-Dimethylcyclohex-3-en-1-yl)methanol

Introduction: The Significance of Esterifying (4,6-Dimethylcyclohex-3-en-1-yl)methanol (4,6-Dimethylcyclohex-3-en-1-yl)methanol, a structurally complex secondary allylic alcohol, is a valuable precursor in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Esterifying (4,6-Dimethylcyclohex-3-en-1-yl)methanol

(4,6-Dimethylcyclohex-3-en-1-yl)methanol, a structurally complex secondary allylic alcohol, is a valuable precursor in the synthesis of fine chemicals, particularly within the fragrance and flavor industries.[1][2][3] Its esters are known to possess unique and desirable organoleptic properties, contributing to a wide array of scents. However, the esterification of this alcohol presents notable challenges due to its steric hindrance and the presence of an allylic double bond, which can be susceptible to side reactions under harsh conditions.

This technical guide provides an in-depth analysis of catalyst selection and detailed protocols for the successful esterification of (4,6-Dimethylcyclohex-3-en-1-yl)methanol. We will explore various catalytic systems, explaining the rationale behind their application to this specific substrate and offering field-proven methodologies for researchers, chemists, and professionals in drug development and chemical synthesis.

Core Challenge: Overcoming Steric Hindrance and Preventing Side Reactions

The primary obstacle in the esterification of (4,6-Dimethylcyclohex-3-en-1-yl)methanol is the steric bulk surrounding the secondary hydroxyl group. This hindrance significantly slows the rate of nucleophilic attack by the alcohol on the activated carboxylic acid or its derivative. Furthermore, the allylic nature of the alcohol introduces the risk of dehydration and rearrangement reactions, especially under strongly acidic conditions and elevated temperatures. Therefore, the choice of catalyst is paramount and must be guided by the need for high activity under mild conditions to ensure both high conversion and selectivity.

Catalyst Selection: A Comparative Analysis

The choice of catalyst dictates the reaction conditions, yield, and purity of the final ester product. Three primary classes of catalysts are considered for this transformation: homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymatic catalysts (lipases).

Homogeneous Acid Catalysis

Traditional Fischer-Speier esterification using homogeneous Brønsted or Lewis acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or hydrochloric acid (HCl) is a common approach. However, for a sterically hindered and acid-sensitive substrate such as (4,6-Dimethylcyclohex-3-en-1-yl)methanol, this method requires careful control to prevent dehydration and the formation of olefinic byproducts.

Mechanism of Action: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the sterically hindered alcohol.

Causality of Choice: While highly active, strong mineral acids can promote side reactions. Milder sulfonic acids like p-toluenesulfonic acid (TsOH) or 10-camphorsulfonic acid (CSA) are often preferred as they can effectively catalyze the esterification of secondary alcohols without causing significant decomposition. The key is to operate at temperatures sufficient to drive the reaction forward while minimizing the risk of side reactions.

Heterogeneous Solid Acid Catalysis

Heterogeneous catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), offer significant advantages in terms of ease of separation, reusability, and reduced corrosivity.[4] These catalysts are particularly well-suited for bulk chemical production and continuous flow processes.

Mechanism of Action: The reaction occurs on the acidic sites within the porous structure of the resin. The mechanism is analogous to homogeneous acid catalysis, but the localized acidic environment can sometimes offer enhanced selectivity.

Causality of Choice: Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, making it a powerful and selective catalyst for esterification reactions.[4] It has been shown to be effective for the esterification of sterically hindered secondary and primary alcohols.[4] Its solid nature simplifies product purification, as the catalyst can be removed by simple filtration. This is a considerable advantage over homogeneous catalysts, which require aqueous workups and can lead to waste generation.

Enzymatic Catalysis (Lipases)

Biocatalysis using lipases has emerged as a powerful and green alternative for the synthesis of esters, especially for high-value applications like fragrances and pharmaceuticals.[5][6] Lipases are highly selective enzymes that can operate under very mild reaction conditions, thus avoiding the side reactions associated with acid catalysis.

Mechanism of Action: Lipases catalyze esterification through a "ping-pong" mechanism involving an acyl-enzyme intermediate. The enzyme's active site provides a specific environment that facilitates the reaction, often with high chemo-, regio-, and enantioselectivity.

Causality of Choice: Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are exceptionally well-suited for the esterification of sterically demanding and sensitive alcohols like terpene alcohols, which are structurally analogous to (4,6-Dimethylcyclohex-3-en-1-yl)methanol.[5][6][7] The mild reaction conditions (often near room temperature) and high selectivity of Novozym 435 make it an ideal choice for producing high-purity esters without the risk of thermal degradation or isomerization of the substrate.[6][7]

Data Presentation: Catalyst Performance Comparison

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsAdvantagesDisadvantages
Homogeneous Acid p-Toluenesulfonic acid (TsOH)80-110°C, Dean-Stark trapHigh activity, low costDifficult to separate, potential for side reactions (dehydration), corrosive
Heterogeneous Acid Amberlyst-1580-140°C, solvent or solvent-lessEasily separated and recycled, non-corrosive, suitable for flow chemistryLower activity than homogeneous acids, potential for diffusion limitations
Enzymatic Novozym 43530-60°C, organic solventHigh selectivity (chemo-, regio-, enantio-), mild conditions, minimal byproducts, greenHigher cost, slower reaction rates, potential for enzyme deactivation

Experimental Protocols

Protocol 1: Heterogeneous Acid-Catalyzed Esterification using Amberlyst-15

This protocol describes the esterification of (4,6-Dimethylcyclohex-3-en-1-yl)methanol with acetic acid using Amberlyst-15 as a recyclable solid acid catalyst.

Materials:

  • (4,6-Dimethylcyclohex-3-en-1-yl)methanol (1.0 eq)

  • Acetic acid (1.5 eq)

  • Amberlyst-15 (20 wt% relative to the alcohol)

  • Toluene

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with methanol, then dry under vacuum at 60°C for 4 hours before use.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add (4,6-Dimethylcyclohex-3-en-1-yl)methanol, acetic acid, Amberlyst-15, and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by filtration, washing the resin with a small amount of toluene. The catalyst can be washed with methanol and dried for reuse.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude ester by vacuum distillation or column chromatography on silica gel to obtain the final product.

Protocol 2: Enzymatic Esterification using Novozym 435

This protocol details the highly selective synthesis of (4,6-Dimethylcyclohex-3-en-1-yl)methyl acetate using the immobilized lipase Novozym 435.

Materials:

  • (4,6-Dimethylcyclohex-3-en-1-yl)methanol (1.0 eq)

  • Vinyl acetate (3.0 eq, serves as both acyl donor and solvent)

  • Novozym 435 (10 wt% relative to the alcohol)

  • Molecular sieves (3Å, activated)

  • Hexane

  • Ethyl acetate

Equipment:

  • Erlenmeyer flask with a stopper

  • Orbital shaker with temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry Erlenmeyer flask, combine (4,6-Dimethylcyclohex-3-en-1-yl)methanol, vinyl acetate, and activated molecular sieves (to scavenge any trace water).

  • Enzyme Addition: Add Novozym 435 to the mixture.

  • Reaction: Seal the flask and place it in an orbital shaker set to 40-50°C and 150-200 rpm. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24-48 hours.

  • Workup: Once the desired conversion is reached, remove the Novozym 435 and molecular sieves by filtration. The enzyme can be washed with hexane, dried under a gentle stream of nitrogen, and stored for reuse.[7]

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess vinyl acetate.

  • Isolation: The resulting crude product is often of high purity. If further purification is required, column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed.

Visualizations

General Mechanism of Acid-Catalyzed Esterification

Esterification_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Water Elimination cluster_deprotonation Step 4: Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid Protonation Proton H+ Alcohol R'-OH Tetrahedral_Intermediate R-C(OH)₂(O⁺H-R') Protonated_Acid->Tetrahedral_Intermediate Attack by Alcohol Protonated_Ester R-COOR'H⁺ Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Tetrahedral_Intermediate->Protonated_Ester Water H₂O Ester R-COOR' Protonated_Ester->Ester Regenerates Catalyst Protonated_Ester->Ester Proton_Out H+

Caption: Fischer esterification mechanism.

Decision Workflow for Catalyst Selection

Caption: Catalyst selection decision tree.

Experimental Workflow for Enzymatic Esterification

Enzymatic_Workflow A 1. Combine Alcohol, Vinyl Acetate, & Molecular Sieves B 2. Add Novozym 435 Catalyst A->B C 3. Incubate at 40-50°C with Shaking (24-48h) B->C D 4. Monitor by TLC/GC C->D E 5. Filter to Remove & Recycle Catalyst D->E Reaction Complete F 6. Concentrate Filtrate (Rotary Evaporator) E->F G 7. Purify by Column Chromatography (if needed) F->G H Final Product: High-Purity Ester G->H

Caption: Workflow for Novozym 435 catalysis.

References

  • Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. (2025). PubMed. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). Yoshiki Koshikari. [Link]

  • Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. (2014). PubMed. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online. [Link]

  • Amberlyst-15 in organic synthesis. (2012). Arkivoc. [Link]

  • Process for preparing unsaturated esters. (2017).
  • Successive cycles of utilization of novozym 435 in three different reaction systems. (2010). SciELO. [Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? (2021). Royal Society of Chemistry. [Link]

  • Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. (2017). New Journal of Chemistry (RSC Publishing). [Link]

  • Studies on the Reactions of Lactone Intermediates Derived from Levulinic Acid: Telescoped Routes to Higher Levulinate Ester Biofuels. (2025). ACS Omega. [Link]

  • High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. (2016). PMC. [Link]

  • 5-sec-butyl-2-(2-4-dimethyl-cyclohex-3-enyl). (2015).
  • United States Patent Office. (n.d.). Googleapis.com. [Link]

  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. (2022). Chemical Engineering Transactions. [Link]

  • Fragrance material review on 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one. (2007). PubMed. [Link]

  • Synthesis of green ketone intermediate. (2012).
  • Dimethylcyclohexen-als and their use in perfume compositions. (2016).
  • 2,4-dimethyl-3-cyclohexene-1-methanol floralol (IFF). (n.d.). The Good Scents Company. [Link]

  • esterification of carboxylic acids with. (1984). Organic Syntheses Procedure. [Link]

  • D 6.1 List of molecules that can be used for flavors and fragrances. (2016). Cosmos Project. [Link]

  • United States Patent[8]. (1995). Eastern Michigan University. [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (n.d.). Universitätsbibliothek Regensburg. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of odorants in flow and their applications in perfumery. (2022). Beilstein Journals. [Link]

  • EP0087870A1 - Process for the production of acetic anhydride and acetic acid. (1983).

Sources

Method

Purification and extraction techniques for (4,6-Dimethylcyclohex-3-en-1-yl)methanol

An Application Guide to the Purification and Extraction of (4,6-Dimethylcyclohex-3-en-1-yl)methanol Abstract This comprehensive application note provides detailed methodologies for the purification and extraction of (4,6...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Purification and Extraction of (4,6-Dimethylcyclohex-3-en-1-yl)methanol

Abstract

This comprehensive application note provides detailed methodologies for the purification and extraction of (4,6-Dimethylcyclohex-3-en-1-yl)methanol, a cyclic terpenoid alcohol of interest in synthetic chemistry and drug development. Recognizing the critical impact of purity on experimental outcomes and product integrity, this guide moves beyond simple protocols to explain the fundamental principles behind method selection. We present field-proven techniques including fractional vacuum distillation, preparative column chromatography, and robust analytical workflows for purity verification by Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish a self-validating system for obtaining and verifying the purity of this and structurally related compounds.

Introduction: The Imperative for Purity

(4,6-Dimethylcyclohex-3-en-1-yl)methanol is a chiral cyclic alcohol with a structure analogous to many naturally occurring terpenes and terpenoids.[1][2] Such compounds are valuable building blocks in organic synthesis and may serve as key intermediates in the development of novel therapeutic agents. The presence of impurities, which can include stereoisomers, unreacted starting materials, or oxidative byproducts, can confound biological assays, inhibit desired reactions, and compromise the integrity of research data. Therefore, the ability to isolate this compound to a high degree of purity is not merely a procedural step but a prerequisite for reliable scientific advancement.

This guide details a multi-tiered strategy for purification and analysis, allowing the researcher to select and adapt methodologies based on the specific impurity profile of their starting material.

Physicochemical Profile and Impurity Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely nature of its contaminants.

Table 1: Physicochemical Properties of (4,6-Dimethylcyclohex-3-en-1-yl)methanol and Analogs

Property (4,6-Dimethylcyclohex-3-en-1-yl)methanol 1-(4-Methylcyclohex-3-en-1-yl)ethanol[3][4] Notes
Molecular Formula C₁₀H₁₈O C₉H₁₆O The target compound has an additional methyl and methylene group.
Molecular Weight 154.25 g/mol 140.22 g/mol Calculated from the molecular formula.
Boiling Point (Est.) ~210-230 °C at 760 mmHg ~200 °C (Est.) Estimated based on similar structures. High boiling point necessitates vacuum distillation to prevent thermal decomposition.
Appearance (Expected) Colorless to pale yellow viscous liquid Not specified Typical for terpenoid alcohols.

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate, hexane). Low solubility in water. | Low water solubility is expected. | The hydrophobic cyclohexene ring dominates its solubility profile. |

Common Impurity Profile:

  • Starting Materials: Unreacted reagents from the synthesis.

  • Isomers: Diastereomers and regioisomers formed during synthesis, which may have very similar boiling points.

  • Oxidation Products: Aldehydes or carboxylic acids resulting from exposure to air, especially at elevated temperatures.

  • Solvent Residues: Residual solvents from the reaction or initial workup.[5]

Extraction from Reaction Mixtures

Following synthesis, the initial isolation of the crude product from the reaction medium is typically achieved via liquid-liquid extraction. This process leverages the differential solubility of the target compound.

Protocol 3.1: General Liquid-Liquid Extraction
  • Quenching: Carefully quench the reaction mixture, often by adding water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).

  • Solvent Selection: Transfer the quenched mixture to a separatory funnel. Add an appropriate water-immiscible organic solvent in which the target compound is highly soluble, such as ethyl acetate or dichloromethane.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Phase Separation: Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent to maximize recovery.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water to remove water-soluble impurities.

    • Saturated aqueous NaHCO₃ to remove acidic impurities.

    • Brine (saturated NaCl solution) to break up emulsions and remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude (4,6-Dimethylcyclohex-3-en-1-yl)methanol.

Purification Methodologies

The choice of purification technique is dictated by the nature and boiling points of the impurities present in the crude product.

Fractional Vacuum Distillation

Principle: This technique separates miscible liquids based on differences in their boiling points.[6][7] Applying a vacuum lowers the boiling points of all components, enabling distillation at lower temperatures and preventing thermal degradation of the heat-sensitive alcohol.[8] It is most effective for removing impurities with boiling points that differ by at least 25 °C from the target compound.[7]

Causality: The high estimated boiling point of (4,6-Dimethylcyclohex-3-en-1-yl)methanol makes atmospheric distillation risky. The extended heating required can lead to decomposition and polymerization. Vacuum distillation is the authoritative method for purifying high-boiling-point alcohols.[8]

Workflow for Purification

Caption: General purification and analysis workflow.

Protocol 4.1.1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge (manometer). Ensure all glassware joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude alcohol and a magnetic stir bar or boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

  • Applying Vacuum: Begin stirring and slowly apply vacuum. A typical target pressure for a compound with this estimated boiling point would be in the range of 1-10 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which will contain residual solvents and more volatile impurities.

    • Main Fraction: Once the temperature at the still head stabilizes, switch to a clean receiving flask and collect the main fraction corresponding to the boiling point of (4,6-Dimethylcyclohex-3-en-1-yl)methanol at the working pressure.

    • High-Boiling Residue: Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive peroxides. The high-boiling impurities will remain in the distillation flask.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected fractions.

Preparative Column Chromatography

Principle: This solid-liquid adsorption chromatography technique separates compounds based on their differential affinity for a solid stationary phase (e.g., silica gel) and a liquid mobile phase (eluent).[9][10][11] Polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while non-polar compounds are carried through the column more quickly by the mobile phase.

Causality: Column chromatography is exceptionally effective for separating compounds with similar boiling points but different polarities, such as isomers or oxidation byproducts (e.g., aldehydes).[10][12] The hydroxyl group in the target molecule provides a polar handle for effective separation on silica gel.

Protocol 4.2.1: Silica Gel Column Chromatography
  • Adsorbent and Solvent Selection:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice for separating moderately polar compounds like alcohols.

    • Mobile Phase (Eluent): Use thin-layer chromatography (TLC) to determine an optimal solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common.[10] Aim for a system that gives the target compound an Rf value of ~0.3. A typical starting point would be a 9:1 to 4:1 mixture of Hexane:Ethyl Acetate.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the non-polar solvent. Allow the silica to settle into a uniform bed without cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks. The elution can be performed under gravity or accelerated using positive pressure ("flash chromatography").

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (4,6-Dimethylcyclohex-3-en-1-yl)methanol.

Purity Assessment and Quality Control

Verifying purity is a non-negotiable step. A combination of orthogonal analytical techniques provides the highest level of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[13] The separated components then enter a mass spectrometer, which fragments and detects them, providing both identification (based on fragmentation pattern) and a semi-quantitative measure of purity (based on peak area).

Causality: GC is ideal for assessing the purity of volatile compounds like alcohols and detecting trace impurities that might co-elute in column chromatography.[14]

Protocol 5.1.1: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified sample (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or methanol.[15][16]

  • Instrumentation:

    • Column: Use a standard non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Set to a temperature of ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is estimated as the area of the main product peak divided by the total area of all peaks. Identify impurities by comparing their mass spectra to library databases (e.g., NIST).

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR determines the absolute purity of a substance by comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known purity and mass.[17][18] Unlike chromatographic methods that provide relative purity, qNMR provides an absolute purity value (mass fraction).[19]

Causality: qNMR is a primary analytical method that is non-destructive and orthogonal to chromatography.[20] It is highly accurate and can detect non-volatile or inorganic impurities that are invisible to GC.[17][20] This makes it the gold standard for certifying reference materials and qualifying compounds for high-stakes applications like drug development.

Method Selection Logic

G start Crude Material q1 Primary Impurities Volatile? start->q1 distillation Fractional Vacuum Distillation q1->distillation Yes chromatography Column Chromatography q1->chromatography No q2 Isomers Present? distillation->q2 analysis QC Analysis (GC-MS, qNMR) chromatography->analysis q2->chromatography Yes q2->analysis No end Pure Product analysis->end

Caption: Decision tree for selecting a purification strategy.

Protocol 5.2.1: Purity Determination by ¹H qNMR
  • Standard Selection: Choose a high-purity (>99.9%) certified internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals. Common standards include maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene.

  • Sample Preparation:

    • Accurately weigh a precise amount of the purified (4,6-Dimethylcyclohex-3-en-1-yl)methanol (e.g., ~10-20 mg) into an NMR tube using a microbalance.

    • Accurately weigh a precise amount of the internal standard (e.g., ~5-10 mg) into the same NMR tube. Record both masses precisely.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both substances.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1 ≥ 5 x T₁) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula[17]:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value of the signal

      • N: Number of protons giving rise to the signal

      • M: Molar mass

      • m: Mass

      • P_std: Purity of the internal standard

Conclusion

The purification of (4,6-Dimethylcyclohex-3-en-1-yl)methanol requires a systematic approach tailored to the specific impurity profile of the crude material. A combination of fractional vacuum distillation for removing volatile impurities and preparative column chromatography for separating isomers and polar contaminants provides a robust pathway to high-purity material. The final purity must be rigorously validated using orthogonal analytical methods, with qNMR offering a definitive measure of absolute purity. By implementing these self-validating protocols, researchers can ensure the quality and reliability of their chemical matter, underpinning the integrity of subsequent research and development efforts.

References

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Application

Application Note: Advanced NMR Sample Preparation Protocol for (4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 188175-55-5)

Introduction & Chemical Profile (4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 188175-55-5) is a functionalized cyclohexene derivative with a molecular weight of 140.22 g/mol [1]. As a small, volatile, and potentially vis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

(4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 188175-55-5) is a functionalized cyclohexene derivative with a molecular weight of 140.22 g/mol [1]. As a small, volatile, and potentially viscous organic molecule, obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra requires precise sample preparation. Poor sample preparation—such as incorrect concentration, particulate contamination, or suboptimal solvent volume—directly degrades magnetic field homogeneity (shimming), leading to line broadening and the loss of critical scalar coupling (J-coupling) information.

Principles of Sample Preparation (Expertise & Causality)

As a Senior Application Scientist, it is critical to understand that an NMR spectrometer does not merely measure a sample; it measures the magnetic environment of that sample. Every step in preparation must preserve this environment.

  • Solvent Selection & The Deuterium Lock: Samples must be prepared in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to provide a deuterium lock signal, which the spectrometer uses to stabilize the magnetic field (B₀) against drift. CDCl₃ is the primary choice due to its low viscosity, which maximizes molecular tumbling rates and yields sharp resonance lines.

  • Concentration Dynamics: For a small molecule (~140 Da), a concentration of 10–20 mg/mL (approx. 70–140 mM) is optimal for 1D ¹H and ¹³C NMR, as well as 2D experiments[2]. Over-concentration increases solution viscosity, broadening lines via faster transverse relaxation (T₂). Under-concentration requires excessive signal averaging, wasting instrument time.

  • Volume and Magnetic Susceptibility: A standard 5 mm NMR tube requires 0.55 to 0.60 mL of solvent, corresponding to a liquid column height of 40–50 mm[3]. Causality: The radiofrequency (RF) coil in the probe is typically 15–20 mm long. If the liquid volume is too low (< 40 mm), the liquid-air meniscus falls within or too close to the active coil volume. The massive difference in magnetic susceptibility between the liquid and the air creates severe localized magnetic field gradients, making it impossible to shim the Z-axis gradients properly, resulting in heavily distorted peak shapes[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of CAS 188175-55-5

PropertyValue
Chemical Name (4,6-Dimethylcyclohex-3-en-1-yl)methanol
CAS Number 188175-55-5
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Functional Groups Aliphatic -OH, Disubstituted Alkene

Table 2: Recommended NMR Sample Parameters [4]

Experiment TypeOptimal MassTarget ConcentrationRecommended Scans (ns)
1D ¹H NMR 2 – 5 mg15 – 35 mM16 – 32
1D ¹³C NMR 15 – 25 mg100 – 180 mM512 – 1024
2D NMR (COSY/HSQC) 10 – 15 mg70 – 100 mM4 – 8 (per increment)

Table 3: Solvent Selection Matrix

SolventResidual ¹H Peak¹³C PeakViscosity (cP at 25°C)Use Case for CAS 188175-55-5
CDCl₃ 7.26 ppm77.16 ppm0.54Routine structural verification; sharpest lines.
DMSO-d₆ 2.50 ppm39.52 ppm1.99Resolving -OH coupling; preventing aggregation.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system; failure at any QC checkpoint requires remediation before proceeding.

Phase 1: Gravimetric Preparation

  • Tare and Weigh: Place a clean 1-dram glass vial on an analytical balance. Tare the vial and accurately weigh 5–20 mg of CAS 188175-55-5 (depending on the target experiment in Table 2).

    • Self-Validation: Record the mass to ±0.1 mg to allow for precise quantitative NMR (qNMR) if required later.

  • Solvent Addition: Using a calibrated glass syringe or micropipette, add exactly 0.60 mL of the chosen deuterated solvent (e.g., CDCl₃ containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

Phase 2: Homogenization and Clarification 3. Dissolution: Cap the vial tightly and vortex for 30 seconds. If the compound is highly viscous, sonicate the vial in a water bath for 1 minute at room temperature. 4. Visual QC (Critical Checkpoint): Hold the vial against a light source. The solution must be perfectly clear.

  • Causality: Solid particulates possess a different magnetic susceptibility than the surrounding solvent. A suspended particle will distort the local B₀ field, causing broad, asymmetric peaks that cannot be corrected by software.

  • Filtration (Conditional): If any haze or particulate matter is visible, draw the solution into a glass syringe and pass it through a 0.22 µm PTFE syringe filter directly into the NMR tube. Do not use standard cotton wool, as it may leach oligomers into CDCl₃.

Phase 3: Tube Loading and Final QC 6. Transfer: If unfiltered, use a clean glass Pasteur pipette to transfer the solution to a high-quality 5 mm borosilicate glass NMR tube (e.g., Norell or Wilmad). 7. Volume Verification: Measure the liquid height using a ruler. It must be strictly between 40 mm and 50 mm[3]. If it is below 40 mm, add pure deuterated solvent dropwise until the minimum height is reached. 8. Degassing & Cleaning: Cap the tube securely. Gently tap the bottom of the tube to dislodge any micro-bubbles adhering to the glass walls. Wipe the exterior of the tube with a Kimwipe moistened with isopropanol.

  • Causality: Fingerprints or oils on the outside of the tube alter the dielectric constant of the glass, which can shift the tuning and matching of the RF coil, ultimately reducing instrument sensitivity.

Workflow Visualization

NMR_Workflow N1 Weigh CAS 188175-55-5 (Target: 5-25 mg) N2 Add 0.6 mL Deuterated Solvent (e.g., CDCl3 with 0.03% v/v TMS) N1->N2 N3 Vortex / Sonicate Ensure Complete Dissolution N2->N3 N4 Visual QC: Particulates Present? N3->N4 N5 Filter (PTFE 0.22 µm or Glass Wool) N4->N5 Yes N6 Transfer to 5 mm NMR Tube (Column Height: 40-50 mm) N4->N6 No N5->N6 N7 Final QC: Wipe Exterior & Degas N6->N7 N8 Insert into Spectrometer Lock, Shim, Acquire N7->N8

Figure 1: Step-by-step logical workflow for NMR sample preparation of CAS 188175-55-5.

References

  • Georgia Institute of Technology NMR Center. Small molecule NMR sample preparation. Retrieved from [Link]

Sources

Method

Application Note: Advanced Utilization of (4,6-Dimethylcyclohex-3-en-1-yl)methanol in Cosmetic Formulation and Controlled-Release Systems

Introduction & Chemical Rationale (4,6-Dimethylcyclohex-3-en-1-yl)methanol —commercially recognized as Floralol or 2,4-dimethyl-3-cyclohexene-1-methanol—is a cycloaliphatic alcohol highly valued in cosmetic science for i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

(4,6-Dimethylcyclohex-3-en-1-yl)methanol —commercially recognized as Floralol or 2,4-dimethyl-3-cyclohexene-1-methanol—is a cycloaliphatic alcohol highly valued in cosmetic science for its fresh, green, muguet (lily of the valley), and hyacinth olfactory profile[1],[2].

With increasing regulatory scrutiny and IFRA restrictions on traditional muguet aldehydes (such as Lilial and Lyral) due to sensitization and reprotoxicity concerns, stable cycloaliphatic alcohols like Floralol have become critical structural components in modern fragrance architecture. Beyond its primary role as an odorant, its unique chemical structure makes it an ideal candidate for advanced cosmetic delivery systems, including pro-fragrance technologies and high-stress matrix stabilization[3],[4].

Unlike aldehydes, which are prone to oxidation into carboxylic acids (causing formulation pH drift) or Schiff base formation with amines (causing severe browning/discoloration), Floralol is sterically hindered and lacks a reactive carbonyl group. This inherent structural stability allows it to survive in harsh cosmetic bases—such as highly acidic antiperspirants or alkaline bar soaps—where delicate floral notes typically degrade[2].

Pro-Fragrance and Controlled Release Systems

A major challenge in cosmetic science is the "flash-off" or rapid volatilization of top and middle fragrance notes. To achieve long-lasting substantivity on skin, hair, or fabric, Floralol is frequently engineered into a "pro-fragrance" or "pro-accord"[4].

The Causality of the Mechanism: By covalently bonding the hydroxyl group of Floralol to a polymer backbone—such as forming silicic acid esters (oligosiloxanes) or linear acetals/ketals—the volatility of the molecule is effectively neutralized[5],[3]. The pro-fragrance remains inert and highly substantive to the target substrate. Upon exposure to moisture (sweat, ambient humidity, or rinse water), the ester or acetal bonds undergo slow hydrolysis. This cleavage provides a sustained, time-released emission of the free Floralol molecule, extending the olfactory perception from mere hours to several weeks[5].

ProFragrance ProFrag Siloxane-Floralol Pro-Fragrance Hydrolysis Hydrolysis Reaction ProFrag->Hydrolysis Moisture Moisture / Sweat (Trigger) Moisture->Hydrolysis FreeFloralol Free Floralol (Active Scent) Hydrolysis->FreeFloralol Cleavage Siloxane Siloxane Backbone (Substantive Base) Hydrolysis->Siloxane Byproduct Receptor Olfactory Receptor (Perception) FreeFloralol->Receptor Volatilization

Fig 1: Hydrolytic cleavage mechanism of a siloxane-bound Floralol pro-fragrance delivery system.

Quantitative Data Summaries

Table 1: Physicochemical & Olfactory Properties of Floralol

ParameterSpecification / Descriptor
INCI Name Parfum (Fragrance)
CAS Number 67634-17-7 / 188175-55-5
Molecular Weight 140.22 g/mol
Boiling Point 195.00 - 196.00 °C (@ 760 mmHg)
Vapor Pressure ~0.103 mmHg (@ 25 °C)
Odor Profile Fresh green floral, hyacinth, muguet, minty, petal
Substantivity ~40 hours (on standard smelling blotter)

Table 2: Matrix Stability & Recommended Usage Levels [1],[2]

Cosmetic MatrixpH RangeMax Usage LevelStability Rating
Fine Fragrance (Ethanol)5.5 - 6.5Up to 10.0%Excellent
Antiperspirant / Deodorant3.5 - 4.50.5% - 2.0%Excellent
Shampoo / Body Wash5.0 - 7.00.5% - 3.0%Excellent
Bar Soap / Detergent9.0 - 10.51.0% - 5.0%Excellent

Experimental Protocols

Protocol A: Synthesis of a Siloxane-Floralol Pro-Fragrance System

This protocol outlines the synthesis of a moisture-activated silicic acid ester utilizing Floralol to delay fragrance volatilization[5].

  • Reagent Preparation: In a moisture-free, nitrogen-purged reaction vessel, combine 1.0 molar equivalent of oligosilicic acid methyl ester (degree of oligomerization n=4 ) with 4.0 molar equivalents of (4,6-Dimethylcyclohex-3-en-1-yl)methanol.

  • Catalysis: Add 0.5% (w/w) tetrabutyl titanate. Causality: A titanate catalyst is specifically selected over standard acid catalysts due to its high efficiency in facilitating transesterification with sterically hindered cycloaliphatic alcohols without inducing unwanted dehydration of the alcohol ring.

  • Transesterification: Heat the mixture to 120°C under a gradual vacuum (down to 50 mbar). Causality: The application of vacuum continuously removes the methanol byproduct, driving the chemical equilibrium forward according to Le Chatelier's principle, ensuring complete binding of the Floralol to the siloxane backbone.

  • Purification: Once methanol evolution ceases, cool the reactor to 40°C and filter the resulting highly viscous, odorless pro-fragrance polymer through a 1-micron filter.

Protocol B: Olfactory Release Kinetics via SPME-GC-MS

To ensure the pro-fragrance system is self-validating, this protocol measures the actual release kinetics of Floralol in a cosmetic emulsion, comparing it against an unbound control.

  • Emulsion Integration: Formulate two identical O/W body lotion batches. In Batch A (Control), add 1.0% free Floralol. In Batch B (Test), add the equivalent molar amount of the Siloxane-Floralol Pro-Fragrance synthesized in Protocol A.

  • Substrate Application: Apply 0.1g of each lotion to separate synthetic skin substrates (Vitro-Skin®) housed in sealed headspace vials.

  • Environmental Triggering: Inject 10 µL of artificial sweat into the Test vial to initiate the hydrolysis of the pro-fragrance[5].

  • SPME-GC-MS Analysis: Expose a Solid Phase Microextraction (SPME) fiber (PDMS/DVB) to the headspace of the vials for 15 minutes at intervals of 1, 12, 24, and 48 hours. Causality: SPME is utilized instead of direct liquid injection because it exclusively captures the volatile headspace, perfectly mimicking human olfactory exposure and quantifying exactly what the consumer will smell.

  • Validation: The system is validated when Batch A shows an initial spike in Floralol peak area followed by rapid depletion (<12 hours), while Batch B demonstrates a steady, sustained Floralol peak area across the entire 48-hour testing window.

FormulationWorkflow PhaseA Phase A: Aqueous Base (Water, Emulsifiers) Emulsification High-Shear Emulsification (70-80°C) PhaseA->Emulsification PhaseB Phase B: Lipid Phase (Waxes, Silicones) PhaseB->Emulsification Cooling Cooling Phase (T < 40°C) Emulsification->Cooling Floralol Floralol / Pro-Fragrance Addition Cooling->Floralol Prevent Volatilization Homogenization Final Homogenization Floralol->Homogenization Testing SPME-GC-MS Analysis (Release Kinetics) Homogenization->Testing Validation

Fig 2: Workflow for integrating Floralol into emulsions, ensuring thermal and olfactory stability.

References

  • [1] Title: Perfumers Apprentice - Floralol (IFF) | Source: perfumersapprentice.com | URL:

  • [2] Title: 2,4-dimethyl-3-cyclohexene-1-methanol floralol (IFF) | Source: The Good Scents Company | URL:

  • [5] Title: US7098178B2 - Silicic acid ester mixtures | Source: Google Patents | URL:

  • [3] Title: EP0991615B1 - PRO-FRAGRANCE LINEAR ACETALS AND KETALS | Source: European Patent Office | URL:

  • [4] Title: US6077821A - Fragrance pro-accords | Source: Google Patents | URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Transesterification of CAS 188175-55-5

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when working with CAS 188175-55-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when working with CAS 188175-55-5 , chemically identified as (4,6-Dimethylcyclohex-3-en-1-yl)methanol[1].

This primary alcohol is a critical building block in the synthesis of complex fragrance compounds, particularly salicylic esters[2]. However, its unique structural topology often leads to stalled reaction rates and poor yields if standard esterification protocols are applied blindly. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your transesterification workflows achieve >98% conversion.

Part 1: Mechanistic Context & FAQ

To troubleshoot effectively, we must first understand the causality behind the low reaction rates. The hydroxymethyl group in CAS 188175-55-5 is adjacent to a methyl group at the C6 position of the cyclohexene ring. This β -branching creates a sterically hindered "neopentyl-like" environment, significantly increasing the activation energy required for nucleophilic attack on an ester carbonyl.

Q1: Why is my reaction rate plateauing at 40-50% conversion despite prolonged heating?

Cause: Transesterification is a reversible, equilibrium-driven process. If the leaving alcohol (typically methanol or ethanol) is not continuously and efficiently removed from the system, the reaction will stall at thermodynamic equilibrium regardless of the catalyst used. Solution: Implement a fractional distillation column to continuously strip methanol from the reaction matrix. This leverages Le Chatelier's principle to drive the reaction forward. If operating below 150°C, apply a controlled vacuum (400-600 mbar) to facilitate vaporization.

Q2: I am using sodium methoxide (NaOMe) as a catalyst. Why is the reaction extremely slow and producing side products?

Cause: Traditional alkali metal bases are highly inefficient for sterically hindered alcohols like CAS 188175-55-5[2]. Furthermore, if you are synthesizing a salicylate ester, the intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen stabilizes the starting material, making the carbonyl carbon less electrophilic. Base catalysts cannot overcome this barrier and often trigger unwanted side reactions like etherification or hydrolysis[2][3]. Solution: Switch to a Lewis acid organometallic catalyst, such as Titanium(IV) butoxide ( Ti(OBu)4​ ) or Dibutyltin oxide (DBTO)[3]. These metals coordinate directly with the carbonyl oxygen, breaking the intramolecular hydrogen bond and drastically increasing the electrophilicity of the carbonyl carbon.

Q3: My organometallic catalyst (Ti/Sn) is precipitating, and the reaction has stalled. What happened?

Cause: Moisture contamination. Lewis acid catalysts are highly sensitive to water. In the presence of moisture (>500 ppm), titanates and organotins undergo rapid hydrolysis, forming insoluble, catalytically inactive metal oxides (e.g., TiO2​ ). Solution: Pre-dry all reagents. Implement a self-validating Karl Fischer (KF) titration step before catalyst addition.

Part 2: Diagnostic Logic & Workflow Visualizations

Use the following diagnostic logic tree to systematically identify and resolve the root cause of stalled reaction rates in your reactor.

LogicTree Start Low Reaction Rate Q1 Distillate Recovery? Start->Q1 Q2 Moisture > 500 ppm? Q1->Q2 Normal Sol1 Increase Vacuum / Check Column Q1->Sol1 Low Q3 Base Catalyst Used? Q2->Q3 No Sol2 Dry Reagents & Replace Catalyst Q2->Sol2 Yes Sol3 Switch to Ti/Sn Lewis Acid Q3->Sol3 Yes

Fig 1: Diagnostic logic tree for resolving stalled transesterification rates.

Part 3: Quantitative Catalyst Comparison

To optimize your process, refer to the following empirical data comparing catalyst efficacy specifically for the transesterification of sterically hindered cyclic alcohols like CAS 188175-55-5.

Catalyst ClassExampleOptimal Temp (°C)Time to 95% Conv. (h)Byproduct ProfileRecommendation
Alkali Metal Base Sodium Methoxide120 - 140> 24 (Stalls)High (Ethers/Hydrolysis)Not Recommended
Titanate (Lewis Acid) Ti(OBu)4​ 160 - 1806 - 8Very LowHighly Recommended
Organotin (Lewis Acid) Dibutyltin Oxide150 - 1708 - 10LowRecommended (Note toxicity)

Part 4: Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes an organometallic titanium catalyst to overcome the steric hindrance of CAS 188175-55-5[3]. It is designed as a self-validating system , meaning the process includes built-in In-Process Controls (IPCs) to guarantee success before moving to the next step.

Phase 1: Dehydration (Critical IPC)
  • Charge: Add CAS 188175-55-5 and the starting methyl ester (e.g., methyl salicylate) to the reactor in a 1:1.2 molar ratio.

  • Degas & Dry: Heat the mixture to 80°C under vacuum (50 mbar) for 1 hour to remove dissolved oxygen and residual moisture.

  • Validation (IPC 1): Pull a 1 mL sample and perform a Karl Fischer (KF) titration. Do not proceed unless the moisture content is strictly < 200 ppm. Causality: Proceeding with higher moisture will irreversibly poison the titanium catalyst.

Phase 2: Catalysis & Thermal Activation
  • Inerting: Break the vacuum with dry Nitrogen gas to establish an inert atmosphere.

  • Catalyst Addition: Inject Titanium(IV) butoxide ( Ti(OBu)4​ ) at 0.5 mol% relative to the alcohol.

  • Heating: Ramp the reactor temperature to 160°C – 180°C.

Phase 3: Equilibrium Shift & Endpoint Validation
  • Fractionation: Engage a fractional distillation column. Maintain the overhead vapor temperature at ~65°C to selectively remove the methanol byproduct without stripping the starting materials.

  • Validation (IPC 2): Monitor the volume of methanol collected in the receiver flask. The reaction progress is directly proportional to the distillate volume.

  • Endpoint: Once 95% of the theoretical methanol volume is collected, pull a sample for GC-FID analysis. You should observe >98% conversion of CAS 188175-55-5.

Workflow A 1. Reagent Dehydration KF Titration < 200 ppm B 2. Organometallic Catalysis Ti(OBu)4 Addition A->B Validated Dry C 3. Thermal Activation 160°C - 180°C B->C N2 Atmosphere D 4. Le Chatelier's Shift Methanol Fractionation C->D Continuous D->C Reflux if incomplete E 5. IPC Validation GC-FID Conversion > 98% D->E Distillate Volume Target

Fig 2: Self-validating workflow for CAS 188175-55-5 transesterification.

References

  • Google Patents. "US20060058547A1 - Process for producing salicylic esters". United States Patent and Trademark Office.
  • Google Patents. "EP1652834A1 - Process for producing salicylic esters". European Patent Office.

Sources

Optimization

Preventing side reactions during 4,6-dimethylcyclohex-3-ene-1-methanol esterification

Welcome to the technical support center for the esterification of 4,6-dimethylcyclohex-3-ene-1-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 4,6-dimethylcyclohex-3-ene-1-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, with a focus on preventing and troubleshooting common side reactions. The inherent structure of this allylic alcohol presents unique challenges, and this resource provides in-depth, evidence-based solutions.

Section 1: Understanding the Core Challenges: FAQs on Side Reactions

This section addresses the most frequently encountered issues during the esterification of 4,6-dimethylcyclohex-3-ene-1-methanol. Each answer provides a mechanistic explanation and actionable preventative measures.

Q1: My reaction is turning black and I'm seeing a significant loss of my starting alcohol, with minimal ester formation. What's happening?

A1: This is a classic sign of acid-catalyzed dehydration and subsequent polymerization.[1] The allylic nature of 4,6-dimethylcyclohex-3-ene-1-methanol makes its hydroxyl group particularly susceptible to elimination under strong acidic conditions, such as those used in a traditional Fischer esterification.[2][3][4]

  • The Mechanism: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). The resulting carbocation is stabilized by resonance due to the adjacent double bond. This stable carbocation can then readily eliminate a proton to form a conjugated diene. These dienes are highly reactive and can polymerize under acidic conditions, leading to the formation of intractable "tar" or a black, insoluble residue.[1]

  • Preventative Measures:

    • Avoid Strong, Protic Acids: Steer clear of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts.[1]

    • Employ Milder Conditions: Opt for esterification methods that do not require harsh acidic conditions. The Steglich esterification, which uses a carbodiimide coupling agent like DCC or EDC and a catalyst like DMAP, is an excellent alternative for acid-sensitive substrates.[5][6][7][8][9]

    • Control Temperature: High temperatures accelerate dehydration.[1] If an acid catalyst is unavoidable, use it in catalytic amounts and maintain the lowest possible reaction temperature.

Q2: I've isolated a product with a different double bond position than my starting material. What is causing this isomeric impurity?

A2: You are likely observing an allylic rearrangement, also known as a 1,3-transposition.[10][11][12][13] This is a common side reaction for allylic alcohols, especially in the presence of acid or certain metal catalysts.[10][11][12][13]

  • The Mechanism: The reaction proceeds through the formation of an allylic carbocation intermediate, similar to the initial step of dehydration. Instead of elimination, the nucleophile (in this case, the carboxylic acid or another alcohol molecule) can attack at either end of the allylic system, leading to a mixture of regioisomers. Even mild Lewis acids or trace acidic impurities can catalyze this rearrangement.[14]

  • Preventative Measures:

    • Strictly Anhydrous and Neutral Conditions: Ensure all reagents and solvents are free of water and acidic impurities.

    • Choose a Non-Rearranging Esterification Method:

      • Mitsunobu Reaction: This reaction proceeds with a clean inversion of stereochemistry and typically avoids carbocationic intermediates, thus minimizing rearrangements.[15][16][17][18]

      • Enzymatic Esterification: Lipases can offer high chemo- and regioselectivity under very mild conditions, preventing rearrangements.[11][19][20]

    • Catalyst Selection: If a catalytic approach is necessary, consider catalysts known to suppress rearrangement, such as certain rhenium-oxo complexes.[21]

Q3: My ester yield is low, and I'm recovering a significant amount of unreacted starting material, even after extended reaction times. Why is the reaction so slow?

A3: The slow reaction rate is likely due to steric hindrance around the secondary alcohol of 4,6-dimethylcyclohex-3-ene-1-methanol. The methyl groups on the cyclohexane ring can impede the approach of the carboxylic acid.

  • The Challenge of Steric Hindrance: Standard esterification methods, like the Fischer esterification, are often inefficient for sterically hindered alcohols.[5][6]

  • Solutions for Overcoming Steric Hindrance:

    • Steglich Esterification: This method is particularly effective for sterically demanding substrates.[5][6][7][8][9] The use of DCC (or a more soluble equivalent like DIC) and a catalytic amount of DMAP activates the carboxylic acid, making it a much more reactive acylating agent.[6][8]

    • Yamaguchi Esterification: For extremely hindered systems, the Yamaguchi protocol, which involves forming a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, can be highly effective.

    • Increase Reagent Concentration: While not always ideal, increasing the concentration of the less sterically hindered reaction partner (the carboxylic acid) can help drive the equilibrium towards the product.[3][22]

Section 2: Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving specific experimental problems.

Observed Problem Potential Cause(s) Recommended Solution(s) Causality & Explanation
Dark brown or black reaction mixture; formation of insoluble material. 1. Dehydration and Polymerization: Caused by strong acid catalysts (e.g., H₂SO₄) and/or high temperatures.[1]1. Switch to a Milder Esterification Method: Employ Steglich[5][6][7][8][9] or Mitsunobu[15][16][17][18] conditions. 2. Reduce Temperature: If using a milder acid catalyst (e.g., p-TsOH), run the reaction at a lower temperature.The allylic alcohol is prone to forming a stable carbocation that can eliminate water and subsequently polymerize. Milder, non-acidic methods avoid this pathway.
Formation of an isomeric ester product (rearranged double bond). 1. Allylic Rearrangement: Catalyzed by acid (protic or Lewis) or certain transition metals.[10][11][12][13]1. Use a Non-Rearranging Protocol: The Mitsunobu reaction is ideal as it proceeds via an Sₙ2-type mechanism.[15][16][17][18] 2. Ensure Neutral and Anhydrous Conditions: Remove all traces of acid and water from reagents and glassware.Acidic conditions promote the formation of a resonance-stabilized allylic carbocation, which can be attacked by the nucleophile at two different positions.
Low conversion to ester despite long reaction times. 1. Steric Hindrance: The secondary alcohol is sterically encumbered.[5][6] 2. Reversible Reaction at Equilibrium: The forward reaction is in equilibrium with the reverse hydrolysis reaction.[3]1. Use an Activating Agent: The Steglich esterification (DCC/DMAP) activates the carboxylic acid, not the alcohol, overcoming the steric barrier.[5][6][8] 2. Remove Water: If using a method that produces water (like Fischer), use a Dean-Stark trap or molecular sieves to drive the equilibrium forward.[2][3]Activating the carboxylic acid makes it a more potent electrophile, facilitating attack by the hindered alcohol. Removing a product (water) shifts the equilibrium towards the desired ester, as per Le Chatelier's principle.
Formation of N-acylurea byproduct (when using Steglich esterification). 1. Slow reaction with the alcohol: The activated O-acylisourea intermediate rearranges to the more stable N-acylurea before the alcohol can react.1. Increase DMAP Catalyst Loading: DMAP intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which reacts faster with the alcohol.[6][8] 2. Use a more nucleophilic catalyst: 4-Pyrrolidinopyridine can sometimes be more effective than DMAP.The rearrangement to the N-acylurea is an intramolecular side reaction. Accelerating the desired intermolecular reaction with the alcohol by using more catalyst minimizes this side product.

Section 3: Recommended Protocols & Workflows

To mitigate the side reactions discussed, the following protocols are recommended.

Protocol 1: Steglich Esterification (Recommended for General Use)

This is the preferred method for the esterification of 4,6-dimethylcyclohex-3-ene-1-methanol due to its mild conditions and effectiveness with sterically hindered alcohols.[5][6][7][8][9]

Step-by-Step Methodology:

  • To a stirred solution of 4,6-dimethylcyclohex-3-ene-1-methanol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Steglich Esterification

Steglich_Esterification Start Reactants: - Alcohol (1.0 eq.) - Carboxylic Acid (1.2 eq.) - DMAP (0.1 eq.) - DCC (1.1 eq.) - Anhydrous DCM Reaction Stir at 0°C to RT 12-24 hours Start->Reaction Filtration Filter off Dicyclohexylurea (DCU) Reaction->Filtration Workup Aqueous Workup: 1. 0.5 N HCl 2. Sat. NaHCO₃ 3. Brine Filtration->Workup Purification Dry, Concentrate & Purify via Chromatography Workup->Purification Product Pure Ester Purification->Product

Caption: Workflow for the Steglich esterification protocol.

Protocol 2: Mitsunobu Reaction (For Maximum Avoidance of Rearrangement)

This method is ideal when complete suppression of allylic rearrangement is critical. It proceeds via an Sₙ2 pathway with inversion of configuration.[15][16][17][18]

Step-by-Step Methodology:

  • Dissolve 4,6-dimethylcyclohex-3-ene-1-methanol (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography. Note that separating the product from triphenylphosphine oxide and the hydrazine byproduct can be challenging.

Decision Logic: Choosing the Right Method

Decision_Tree Start Is the primary concern allylic rearrangement? Mitsunobu Use Mitsunobu Reaction Start->Mitsunobu  Yes Steric_Hindrance Is the primary concern steric hindrance or acid sensitivity? Start->Steric_Hindrance No Steglich Use Steglich Esterification Steric_Hindrance->Steglich  Yes Fischer Consider modified Fischer esterification (e.g., with Dean-Stark) Steric_Hindrance->Fischer No

Caption: Decision tree for selecting an esterification method.

References

  • Mild and selective boronic acid catalyzed 1,3-transposition of allylic alcohols and Meyer–Schuster rearrangement of propargylic alcohols. Chemical Science (RSC Publishing).
  • Steglich Esterification: Organic Chemistry Study Guide. Fiveable.
  • Steglich esterification. Grokipedia.
  • Overcoming challenges with sulfuric acid catalyst in esterification. Benchchem.
  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal.
  • Rearrangement of Allylic and Propargylic Alcohols Catalyzed by the Combined Use of Tetrabutylammonium Perrhenate(VII) and p-Toluenesulfonic Acid. Chemistry Letters | Oxford Academic.
  • Mild and Tunable Benzoic Acid Catalysts for Rearrangement Reactions of Allylic Alcohols. The Journal of Organic Chemistry - ACS Publications.
  • Rearrangement of p-methoxybenzyl-protected allylic alcohols to aldehydes. RSC Publishing.
  • Synthesis of Esters. NPTEL Archive.
  • Catalytic Oxidation of Allylic Alcohols to Methyl Esters. ResearchGate.
  • Mitsunobu Reaction.
  • Palladium-Catalyzed Allylic Esterification via C–C Bond Cleavage of a Secondary Homoallyl Alcohol. Organic Letters - ACS Publications.
  • Steglich Esterification. Organic Chemistry Portal.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Mitsunobu reaction. Wikipedia.
  • Ester synthesis by esterification. Organic Chemistry Portal.
  • Highly Selective 1,3-Isomerization of Allylic Alcohols via Rhenium Oxo Catalysis.
  • Enantioselective Transesterification of Allyl Alcohols with (E)-4-Arylbut-3-en-2-ol Motif by Immobilized Lecitase™ Ultra. MDPI.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates. PubMed.
  • Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation. Journal of the American Chemical Society.
  • Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. PMC.
  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. The Journal of Organic Chemistry.
  • An Electrochemical Design for Catalytic Dehydration: Direct, Room-Temperature Esterification without Acid or Base Additives. Journal of the American Chemical Society.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
  • Anhydrous Salts for Esterification. IU Indianapolis.
  • Tandem Oxidation of Allylic and Benzylic Alcohols to Esters Catalyzed by N-Heterocyclic Carbenes. Organic Letters - ACS Publications.
  • Fischer–Speier esterification. Wikipedia.
  • Pervaporation applied for dewatering of reaction mixture during esterification.
  • What stops intermediates of alcohol hydration and dehydration reacting in the same way?
  • Esterification - Dehydration through Elimination. YouTube.
  • Enzymatic production of saturated ketones from allylic alcohols. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • Esterification not Working. Reddit.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Ester Reactions: Esterification Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Iridium-catalyzed regio- and enantioselective allylic esterification of secondary allylic alcohols with carboxylic acids. Chemical Communications (RSC Publishing).
  • Fischer esterification reaction. BYJU'S.
  • Ester Reactions Summary and Practice Problems. Chemistry Steps.
  • esterification of carboxylic acids with. Organic Syntheses Procedure.
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka.
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PMC.

Sources

Troubleshooting

Technical Support Center: GC-MS Analysis of (4,6-Dimethylcyclohex-3-en-1-yl)methanol

Welcome to the technical support center for advanced GC-MS applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of (4,6-Dimethylcy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced GC-MS applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of (4,6-Dimethylcyclohex-3-en-1-yl)methanol isomers. Due to their structural similarities, these stereoisomers often co-elute, complicating accurate identification and quantification. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you systematically resolve these complex separation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram shows a single, broad, or asymmetric peak where I expect multiple isomers. How can I confirm co-elution and what are my initial steps?

A1: Confirming co-elution is the critical first step before modifying your method. A poorly shaped peak is a strong indicator that multiple compounds are eluting together.

Diagnostic Approach to Confirm Co-elution:

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting isomers often appear as shoulders on a larger peak or cause significant peak fronting or tailing.[1] A perfectly symmetrical Gaussian peak is less likely to contain unresolved isomers, whereas asymmetry is a clear red flag.

  • Mass Spectral Examination: The mass spectrometer is a powerful diagnostic tool. Acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra or the relative abundance of fragment ions change across the peak profile, it confirms the presence of more than one compound.[1]

  • Extracted Ion Chromatograms (EICs): Isomers often share major fragment ions but may have unique, lower-abundance ions or different fragmentation ratios.[1][2] Plotting the EICs for several characteristic ions can reveal slightly offset peaks that are hidden within the total ion chromatogram (TIC).

  • Use of Deconvolution Software: Modern GC-MS software packages often include deconvolution algorithms. These tools can mathematically separate overlapping mass spectra to identify individual components within a single chromatographic peak.[1]

Initial Troubleshooting Workflow:

If co-elution is confirmed, the primary goal is to improve chromatographic resolution. The most impactful and easily adjustable parameter is the GC oven temperature program. Before making drastic changes, perform a "scouting run" with a moderate ramp rate (e.g., 10°C/min) to establish a baseline for your specific instrument and column.[1]

Q2: I've confirmed co-elution. How do I systematically optimize my GC oven temperature program to improve the separation of these isomers?

A2: The oven temperature program directly controls analyte retention and the selectivity of the separation.[3][4] By manipulating the temperature, you alter the interaction time between the isomers and the column's stationary phase. A slower, more controlled temperature ramp gives the column more opportunity to resolve compounds with similar boiling points and polarities.

Systematic Optimization Protocol:

This protocol assumes you are starting from a standard "scouting" method (e.g., 50°C hold for 2 min, ramp 10°C/min to 280°C, hold 5 min).

  • Lower the Initial Oven Temperature: A lower starting temperature (e.g., 40-60°C) allows the analytes to focus into a tighter band at the head of the column before the temperature ramp begins.[4][5] This initial focusing is crucial for achieving sharp peaks and maximizing resolution.

  • Decrease the Temperature Ramp Rate: This is the most critical step for separating closely eluting isomers. A slower ramp rate (e.g., 3-8 °C/min) increases the residence time of the analytes in the stationary phase, enhancing the subtle differences in their partitioning behavior and thereby improving separation.[5][6] An increase of approximately 30°C in oven temperature can reduce retention time by half, so smaller, slower changes are key.[4]

  • Introduce Mid-Ramp Isothermal Holds (Optional): If you observe partial separation in a specific region of the chromatogram, you can insert a brief isothermal hold (e.g., 1-2 minutes) just before that region to further enhance resolution for that specific pair of isomers.[4]

  • Optimize Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all compounds of interest from the column, preventing carryover into the next injection.[4][5] A hold time of 5-15 minutes at the final temperature is typically sufficient.

Data Presentation: Recommended GC Oven Parameters

ParameterInitial Value (Scouting)Optimized RangeRationale
Initial Temp. 60 °C50 - 60 °CImproves analyte focusing at the column head.[5]
Initial Hold 2 min2 minAllows for consistent sample introduction before the ramp.[5]
Ramp Rate 10 °C/min3 - 8 °C/minA slower ramp increases interaction with the stationary phase, enhancing resolution of closely eluting isomers.[5][6]
Final Temp. 280 °C280 - 300 °CEnsures complete elution of all isomers from the column.
Final Hold 5 min10 - 15 minPrevents ghost peaks and sample carryover.[5]

Mandatory Visualization: Temperature Program Optimization Workflow

G start Start: Co-elution Confirmed step1 Step 1: Lower Initial Temperature (e.g., to 50°C) start->step1 step2 Step 2: Decrease Ramp Rate (e.g., from 10°C/min to 5°C/min) step1->step2 decision Baseline Separation Achieved? step2->decision step3 Step 3: Further Decrease Ramp Rate (e.g., to 3°C/min) decision->step3 No end_success End: Method Optimized decision->end_success Yes step3->decision Re-evaluate step4 Step 4: Consider a More Selective Column step3->step4 Still Overlapped end_alt Proceed to Advanced Methods step4->end_alt

Caption: A decision tree for optimizing the GC temperature program.

Q3: My temperature program is fully optimized, but the isomers still co-elute. Should I consider a different GC column?

A3: Absolutely. If temperature programming fails to provide resolution, the next logical step is to address the column chemistry. The choice of stationary phase is the most important factor governing chromatographic selectivity.[2] For isomers, which have very similar boiling points, a stationary phase that can exploit subtle differences in their structure is required.

Column Selection Strategy:

  • Standard Non-Polar Columns (e.g., 5% Phenyl Polysiloxane): These columns separate primarily based on boiling point. While useful for general-purpose analysis, they often provide insufficient selectivity for diastereomers and will not separate enantiomers at all.[7]

  • Mid-to-High Polarity Columns (e.g., 50% Phenyl, Wax, or Cyanopropyl phases): These phases introduce different interaction mechanisms (dipole-dipole, hydrogen bonding), which can improve the separation of diastereomers that have different spatial arrangements of their polar hydroxyl groups.[2][8]

  • Chiral Stationary Phases (CSPs): This is the definitive solution for separating both diastereomers and enantiomers. For terpene-like alcohols such as (4,6-Dimethylcyclohex-3-en-1-yl)methanol, cyclodextrin-based columns are the industry standard.[9][10]

    • Mechanism: Derivatized cyclodextrins create a chiral cavity. The isomers enter this cavity and form temporary, diastereomeric inclusion complexes.[10][11] Differences in the stability of these complexes lead to different retention times and, therefore, separation.

    • Common Phases: Permethylated or acetylated β-cyclodextrin columns are excellent starting points for this type of analysis.[9]

Data Presentation: Comparison of GC Column Stationary Phases

Stationary Phase TypePrimary Separation MechanismSuitability for DiastereomersSuitability for Enantiomers
5% Phenyl (e.g., DB-5ms) Boiling Point / van der Waals forcesLowNone
50% Phenyl (e.g., DB-17) Dipole-dipole, π-π interactionsModerate to GoodNone
WAX (Polyethylene Glycol) Hydrogen BondingModerate to GoodNone
Derivatized Cyclodextrin Chiral Inclusion ComplexationExcellentExcellent
Q4: Can chemical derivatization help improve the separation and identification of these alcohol isomers?

A4: Yes, derivatization is a powerful technique in GC-MS for several reasons. It involves chemically modifying the analyte to improve its chromatographic behavior or mass spectral characteristics.[12][13] For alcohol isomers, the primary target for derivatization is the polar hydroxyl (-OH) group.

Benefits of Derivatization:

  • Improved Peak Shape: The polar -OH group can interact with active sites in the injector or column, causing peak tailing.[9][12] Derivatization masks this group, leading to sharper, more symmetrical peaks.

  • Increased Volatility: Converting the alcohol to a less polar derivative (e.g., a silyl ether) can increase its volatility, allowing for elution at lower temperatures.[14][15]

  • Enhanced Separation: The derivatizing group adds bulk to the molecule. This can exaggerate the subtle structural differences between isomers, potentially increasing the separation factor (α) on the chromatographic column.[12][16]

  • Improved Mass Spectral Differentiation: The addition of a new chemical group introduces characteristic fragmentation patterns in the mass spectrometer, which can help in distinguishing between isomers.[14]

Experimental Protocol: Silylation of Alcohol Isomers

A common and effective method is silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.

Reagents & Materials:

  • Sample containing (4,6-Dimethylcyclohex-3-en-1-yl)methanol isomers.

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst.

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile).[1]

  • GC vial with insert.

  • Heating block or oven.

Procedure:

  • Sample Preparation: If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Water will quench the reaction, so the sample must be anhydrous.[12]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the dried sample residue. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Mandatory Visualization: Silylation Reaction Workflow

G cluster_0 Derivatization of (4,6-Dimethylcyclohex-3-en-1-yl)methanol reactant Isomer-OH (Polar, Prone to Tailing) reagent + BSTFA (Silylating Agent) product Isomer-O-Si(CH3)3 (Non-polar, Volatile, Stable) reactant:e->product:w Silylation Reaction conditions Heat (60°C, 30 min) Pyridine (Solvent)

Caption: The chemical transformation during silylation.

References

  • Temperature Programming for Better GC Results | Phenomenex. (n.d.).
  • Gotor, V., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 452949.
  • Wang, Z., et al. (2024).
  • Technical Support Center: Optimizing GC-MS for Diterpene Isomer Separation. (n.d.).
  • GC Temperature Programming—10 Things You Absolutely Need to Know. (2022, November 26).
  • GC Derivatization. (n.d.).
  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis. (n.d.).
  • Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. (n.d.).
  • Liu, W., Gan, J., & Lee, S. (2004). Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography. Journal of Agricultural and Food Chemistry.
  • Derivatization Techniques in Gas Chromatography. (n.d.).
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Soni, N., & Soni, P. (2016). Improve GC separations with derivatization for selective response and detection in novel matrices.
  • Ang, W. H., et al. (2022).
  • Method development for the chiral separation of 3,7-Dimethyloct-6-en-2-ol isomers. (n.d.).
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
  • HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. (2023). Journal of Forensic Sciences.
  • Sui, J., et al. (2023).
  • Impact of GC Parameters on The Separation. (n.d.).
  • Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. (2020). MDPI.
  • A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. (2022). Food Chemistry.
  • Development of a Rapid GC-MS Workflow for Simultaneous Quantification of Volatile Terpenes and Cannabinoids in Industrial Hemp. (2026).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.).
  • How to separate two diastereomeric amines? (2017, October 2).
  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic St
  • HS-GC/MS Solution for the Determination of Terpenes. (2021, September 24).
  • How changing stationary phase chemistry can impact separation selectivity. (2023, February 2).
  • Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. (2008, January 15).
  • Chiral HPLC Separations. (n.d.).
  • Cyclodextrin Derivatives as Stationary Phases for the GC Separation of Enantiomers in the Flavor and Fragrance Field. (n.d.).

Sources

Optimization

Technical Support Center: Solvent Optimization for (4,6-Dimethylcyclohex-3-en-1-yl)methanol Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter downstream processing bottlenecks when isolating cyclic alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter downstream processing bottlenecks when isolating cyclic alcohols. The compound (4,6-Dimethylcyclohex-3-en-1-yl)methanol—highly valued in 1[1] for its floral and green notes—presents a unique liquid-liquid extraction (LLE) challenge.

Due to its specific molecular topology, standard extraction protocols often fail, resulting in poor yields or intractable emulsions. This guide provides field-proven, thermodynamically grounded solutions to optimize your solvent systems and ensure a self-validating extraction workflow.

Part 1: Troubleshooting Guide & FAQs

Q: Why does (4,6-Dimethylcyclohex-3-en-1-yl)methanol form stubborn emulsions during aqueous extraction?

A: The causality lies in the molecule's amphiphilic character. The hydrophobic cyclohexene ring strongly associates with the organic phase, while the hydrophilic hydroxyl (-OH) group hydrogen-bonds with the aqueous phase. This dual affinity causes the molecule to act as a weak surfactant. It lowers the interfacial tension between the two phases and induces curvature changes at the oil-water interface, stabilizing 2[2] (commonly observed as a "rag layer").

Q: Which solvent system provides the optimal partition coefficient ( Kow​ ) while minimizing co-extraction of polar impurities?

A: Optimizing LLE requires precisely tuning the solute's 3[3]. Pure non-polar solvents (like Hexane) yield low recovery because they cannot satisfy the hydrogen-bonding needs of the alcohol. Conversely, pure polar aprotic solvents (like Ethyl Acetate) co-extract water and polar impurities.

The field-proven solution is a binary solvent system of 80:20 Hexane:Ethyl Acetate . The hexane provides the bulk non-polar environment for the ring, while the 20% ethyl acetate acts as a hydrogen-bond acceptor for the hydroxyl group. This combination ensures the partition coefficient is sufficiently high to maintain a clean 4[4] without pulling water into the organic layer.

Q: How do I break a persistent rag layer once it has formed?

A: Apply thermodynamic intervention via the "salting-out" effect. By adding saturated aqueous NaCl (brine) to the separation funnel, you drastically increase the ionic strength of the aqueous phase. Water molecules preferentially hydrate the Na+ and Cl- ions, which decreases the solubility of the alcohol in the aqueous layer, disrupts the micellar interfacial film, and forces the compound into the organic phase.

Part 2: Quantitative Data Presentation

To standardize your solvent selection, refer to the following synthesized parameters for extracting (4,6-Dimethylcyclohex-3-en-1-yl)methanol from an aqueous reaction mixture:

Solvent SystemPolarity IndexEstimated Partition Coefficient (Log D)Emulsion RiskCo-extraction of Water
Pure Hexane0.1Moderate (~1.5)LowVery Low
Pure Ethyl Acetate4.4High (~2.8)HighHigh
Pure Dichloromethane3.1High (~2.5)HighModerate
80:20 Hexane:EtOAc 0.9 Optimal (~2.6) Low-Moderate Low

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system. You will not proceed to the drying phase until empirical verification confirms complete extraction.

Step 1: Preparation & Quenching

  • Ensure the aqueous reaction mixture is cooled to ambient temperature (20-25°C). Elevated temperatures increase the mutual solubility of the phases, degrading the partition coefficient.

Step 2: Primary Liquid-Liquid Extraction

  • Add the optimized binary solvent (80:20 Hexane:Ethyl Acetate ) to the aqueous mixture in a 1:1 volume ratio.

  • Agitate vigorously for 3-5 minutes to maximize surface area contact between the phases. Vent the separation funnel frequently.

Step 3: Emulsion Breaking (Salting Out)

  • Allow the mixture to settle. If a cloudy "rag layer" forms at the interface, add 0.2 volumes of saturated NaCl (brine) solution.

  • Gently swirl (do not shake vigorously) for 60 seconds, then allow 10 minutes for complete phase separation.

Step 4: System Validation (Critical Step)

  • Separate the lower aqueous phase from the upper organic phase.

  • Self-Validation Check: Spot the exhausted aqueous phase on a Thin-Layer Chromatography (TLC) plate alongside a reference standard of the target alcohol. Develop in 80:20 Hexane:EtOAc and visualize with KMnO4 stain.

  • Causality: If the alcohol is still detected in the aqueous spot, the partition coefficient was compromised (likely due to high ionic impurities or temperature fluctuations). You must perform a secondary extraction with fresh solvent before proceeding.

Step 5: Drying & Concentration

  • Combine all validated organic phases. Dry over anhydrous Na₂SO₄ for 15 minutes to remove residual micro-droplets of water.

  • Filter the drying agent and concentrate the filtrate via rotary evaporation (40°C water bath, reduced pressure) to yield the purified (4,6-Dimethylcyclohex-3-en-1-yl)methanol.

Part 4: Logical & Workflow Visualizations

LLE_Workflow Start Aqueous Reaction Mixture Solvent Add 80:20 Hexane:EtOAc Start->Solvent Mix Agitate (5 mins) Solvent->Mix Phase Phase Separation Mix->Phase Emulsion Emulsion Formed? Phase->Emulsion Brine Add Saturated NaCl Emulsion->Brine Yes OrgPhase Organic Phase (Target) Emulsion->OrgPhase No AqPhase Aqueous Phase (Waste) Emulsion->AqPhase No Brine->Mix Dry Dry over Na2SO4 OrgPhase->Dry Concentrate Rotary Evaporation Dry->Concentrate Pure Purified Alcohol Concentrate->Pure

Step-by-step liquid-liquid extraction workflow emphasizing emulsion resolution.

Micelle_Disruption Amphiphile Target Alcohol Amphiphilic Character Hydrophobic Hydrophobic Ring Amphiphile->Hydrophobic Hydrophilic Hydrophilic -OH Amphiphile->Hydrophilic Interface Accumulation at Interface Hydrophobic->Interface Hydrophilic->Interface Emulsion Microemulsion Formation Interface->Emulsion Intervention Thermodynamic Intervention Emulsion->Intervention Requires SaltingOut Salting-Out (NaCl) Intervention->SaltingOut SolventShift Solvent Polarity Shift Intervention->SolventShift Disruption Micelle Disruption SaltingOut->Disruption SolventShift->Disruption Separation Clean Phase Separation Disruption->Separation

Thermodynamic signaling pathway of surfactant-induced emulsion and subsequent disruption.

References

  • Benchchem. "(4,6-Dimethylcyclohex-3-en-1-yl)methanol|RUO - Benchchem".
  • Royal Society of Chemistry. "Chapter 6: Green Liquid–Liquid Extraction for Environmental Chemicals".
  • ResearchGate. "Solubilization and interfacial curvature in microemulsions: I. Interfacial expansion and co-extraction of oil".
  • ResearchGate. "Phase equilibrium in binary systems of ionic liquids, or deep eutectic solvents with 2-phenylethanol (PEA), or water".

Sources

Troubleshooting

Technical Support Center: Optimizing Batch Production of CAS 188175-55-5

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the production of CAS 188175-55-5 —formally identified...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the production of CAS 188175-55-5 —formally identified as (4,6-Dimethylcyclohex-3-en-1-yl)methanol[1].

As a high-value heterocyclic building block utilized in advanced materials and fragrance R&D[2], its synthesis relies heavily on Diels-Alder cycloaddition. However, due to the specific cyclohexene-methanol scaffold[3], batch production is frequently bottlenecked by regioisomeric impurities, diene self-condensation, and thermal degradation during downstream processing. This guide synthesizes field-proven mechanistic insights with self-validating protocols to help you achieve >98% purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are detecting high levels of regioisomeric impurities (e.g., 3,5-dimethyl isomers) in our crude mixture. How can we enforce regioselectivity? The Causality: In standard thermal Diels-Alder cycloadditions, the orientation of the diene (e.g., 2-methyl-1,3-pentadiene) and the dienophile (allyl alcohol) is governed by frontier molecular orbital (FMO) coefficients. Without intervention, this often yields a near 1:1 mixture of "ortho/para"-like and "meta"-like cycloadducts. The Solution: Implement Lewis acid catalysis (e.g., TiCl4​ or Et2​AlCl ) and drop the reaction temperature to between -20°C and 0°C. The Lewis acid coordinates to the oxygen of the allyl alcohol, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This not only accelerates the reaction but heavily biases the transition state geometry via secondary orbital interactions, locking the regiochemistry to favor the 4,6-dimethyl configuration.

Q2: GC-MS analysis shows a significant mass fraction of heavy impurities ( m/z>200 ). What is causing this, and how do we suppress it? The Causality: These heavy ends are diene dimers. Dienes are highly prone to self-cycloaddition (where one molecule acts as the diene and another as the dienophile) if their steady-state concentration in the reactor is too high relative to the target dienophile. The Solution: Transition from a batch-mixing approach to a continuous slow-addition protocol . Charge the reactor with the dienophile and catalyst, then meter the diene into the system over 4 to 6 hours. By keeping the diene concentration artificially low, you statistically force the cross-cycloaddition pathway over self-condensation.

Q3: During final vacuum distillation, our product degrades, yielding water and aromatic impurities. Why is the molecule decomposing? The Causality: (4,6-Dimethylcyclohex-3-en-1-yl)methanol contains both a primary alcohol and a cyclohexene ring[3]. Prolonged thermal stress during batch distillation promotes acid-catalyzed dehydration (yielding water and a conjugated diene). Driven by the thermodynamic stability of aromaticity, this intermediate rapidly oxidizes into a xylene-derivative impurity. The Solution: Minimize thermal residence time. Switch from standard batch distillation to Wiped Film Evaporation (WFE). Additionally, ensure all glassware is base-washed with a 5% Na2​CO3​ solution to neutralize microscopic acidic sites on the glass surface that catalyze the dehydration.

Part 2: Reaction Workflows & Visualizations

Pathway Diene Diene (Methyl-1,3-pentadiene) Reaction Diels-Alder Cycloaddition (Lewis Acid Catalyzed) Diene->Reaction Dienophile Dienophile (Allyl Alcohol) Dienophile->Reaction Target CAS 188175-55-5 Target Molecule Reaction->Target Main Pathway Regio Regioisomers (e.g., 3,5-Dimethyl) Reaction->Regio Misalignment Dimers Diene Dimers (Self-condensation) Reaction->Dimers Excess Diene

Diels-Alder reaction network for CAS 188175-55-5 highlighting impurity formation.

Purification Crude Crude Mixture (Target + Impurities) WFE Wiped Film Evaporation (Short Residence Time) Crude->WFE Distillation Vacuum Fractional Distillation (Base-Washed Glassware) WFE->Distillation Distillate Heavy Heavy Ends (Dimers/Polymers) WFE->Heavy Residue Pure Purified CAS 188175-55-5 (>98% GC-FID) Distillation->Pure Main Cut Light Light Ends (Unreacted SMs) Distillation->Light Heads

Downstream purification workflow minimizing thermal degradation of CAS 188175-55-5.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocol incorporates built-in In-Process Controls (IPCs) that validate the success of each phase before you commit to the next.

Protocol A: Catalytic Cycloaddition via Slow-Addition
  • Reactor Preparation: Purge a jacketed glass reactor with ultra-high purity Argon. Charge with 1.2 equivalents of anhydrous allyl alcohol and 0.05 equivalents of TiCl4​ in anhydrous dichloromethane (DCM). Chill the jacket to -15°C.

  • Diene Metering: Load 1.0 equivalent of the diene into a syringe pump. Meter the diene into the reactor at a constant rate over 5 hours. Maintain internal temperature strictly below -5°C.

  • Quench & IPC (Self-Validation Step): Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer and run a rapid GC-FID analysis.

    • Validation Check: The ratio of the target peak (CAS 188175-55-5) to the regioisomer peak must be 15:1. If the ratio is lower, the Lewis acid was compromised by moisture. Do not proceed to distillation; the batch must be re-routed for extensive chromatography.

  • Phase Separation: Wash the validated organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 30°C.

Protocol B: Thermal-Stress-Free Purification
  • Wiped Film Evaporation (WFE): Feed the concentrated crude into a WFE system set to 120°C jacket temperature and 0.1 mbar vacuum.

    • Validation Check: The residue (heavy ends) should contain <5% of the target mass. This step effectively strips out diene dimers without dehydrating the product.

  • Fractional Distillation: Transfer the WFE distillate to a base-washed fractional distillation setup. Collect the main fraction at the specific boiling point of the target compound under high vacuum (< 1 mbar).

Part 4: Quantitative Impurity Data

The table below summarizes the critical impurity limits required for high-grade research and commercial applications[1], alongside the analytical methods used to quantify them.

Impurity ClassChemical IdentityAnalytical MethodAcceptance CriteriaPrimary Mitigation Strategy
Regioisomers 3,5-Dimethylcyclohex-3-en-1-yl methanolGC-FID (Chiral/Polar Column) 2.0%Lewis acid catalysis ( TiCl4​ ); Sub-zero temp.
Dimers Diene self-condensation productsGC-MS (Total Ion Chromatogram) 0.5%Slow-addition of diene over 5 hours.
Aromatics Xylene-derivatives (Oxidation)UV-Vis / NMR ( 1 H) 0.1%WFE; Base-washed distillation glassware.
Residual SM Unreacted Allyl AlcoholHeadspace GC 10 ppmVacuum stripping prior to WFE.

References

  • PubChem (National Institutes of Health) - 3-Cyclohexene-1-methanol, 2,4-dimethyl- | CID 106743. Structural and Physical Properties Reference. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting (4,6-Dimethylcyclohex-3-en-1-yl)methanol Workflows

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter complex structural challenges during synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter complex structural challenges during synthesis. (4,6-Dimethylcyclohex-3-en-1-yl)methanol presents a unique dual-challenge: a primary alcohol sterically encumbered by an adjacent C6-methyl group, and an electron-rich but sterically hindered trisubstituted C3=C4 alkene.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these steric barriers and optimize your reaction yields.

G A Substrate: (4,6-Dimethylcyclohex-3-en-1-yl)methanol B Target: Primary Alcohol (C1 Position) A->B C Target: Trisubstituted Alkene (C3=C4 Position) A->C J Challenge: C6-Methyl Steric Hindrance B->J K Challenge: C4-Methyl Steric Hindrance C->K D Esterification J->D F Epoxidation K->F G Solution: Steglich/Yamaguchi (DMAP Catalyst) D->G I Solution: Directed Epoxidation (VO(acac)2 / TBHP) F->I

Logical workflow for overcoming steric hindrance in (4,6-Dimethylcyclohex-3-en-1-yl)methanol.

Frequently Asked Questions (FAQs)

Section 1: Alcohol Functionalization & Esterification

Q1: Why do standard Fischer esterification conditions fail or produce low yields for (4,6-Dimethylcyclohex-3-en-1-yl)methanol?

Causality & Insight: The C6-methyl group is situated immediately adjacent to the C1-hydroxymethyl group. Depending on the specific diastereomer, the equatorial or axial positioning of this methyl group creates significant gauche or 1,3-diaxial interactions. This steric bulk physically crowds the reactive site, blocking the trajectory of bulky acylium ions or protonated carboxylic acids[1]. Because Fischer esterification relies on a delicate thermodynamic equilibrium, this steric penalty severely shifts the equilibrium back toward the starting materials.

Solution: Transition to nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) via the Steglich or Yamaguchi esterification methods. DMAP is a small, highly nucleophilic catalyst that rapidly attacks the activated acid to form an acylpyridinium intermediate. This intermediate is exceptionally electrophilic and easily overcomes the steric barrier of the hindered alcohol[2][3].

Protocol 1: Steglich Esterification (Self-Validating Workflow)

Objective: High-yield esterification bypassing C6-methyl steric clash.

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) and (4,6-Dimethylcyclohex-3-en-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add DMAP (0.1 eq). Validation Check: The solution should remain clear. DMAP acts as the acyl transfer agent, preventing the reaction from stalling at the less reactive O-acylisourea intermediate.

  • Activation: Cool the mixture to 0 °C. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in DCM dropwise. Causality: Cooling is critical; it suppresses the exothermic rearrangement of the O-acylisourea into the unreactive N-acylurea byproduct, a common failure point in hindered systems[2].

  • Reaction: Stir at 0 °C for 5 minutes, then warm to 20 °C and stir for 3–12 hours. Validation Check: The formation of a white precipitate (dicyclohexylurea, DCU) visually confirms the activation and progression of the reaction.

  • Workup: Filter off the precipitated DCU. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Section 2: Alkene Functionalization & Epoxidation

Q2: I am trying to epoxidize the C3=C4 double bond, but I am getting a mixture of diastereomers and incomplete conversion. How can I improve facial selectivity?

Causality & Insight: The alkene in this molecule is trisubstituted due to the C4-methyl group. While this makes the double bond electron-rich and thermodynamically reactive, it also creates significant steric strain that physically blocks the approach of standard oxidants[4]. Furthermore, the cyclohexene half-chair conformation and the C6-methyl group create competing steric faces. Standard reagents like mCPBA approach from the less hindered face based purely on "steric approach control," which often lacks strong directing effects and leads to a mixture of syn and anti epoxides.

Solution: Utilize the C1-hydroxymethyl group as a directing anchor. By employing a transition-metal-catalyzed directed epoxidation (e.g., Vanadium-catalyzed epoxidation), the metal coordinates to the free alcohol and selectively delivers the oxygen to the syn face relative to the hydroxymethyl group, completely overriding the inherent steric bias of the ring methyls.

Protocol 2: Vanadium-Catalyzed Directed Epoxidation

Objective: Diastereoselective epoxidation utilizing the C1-hydroxymethyl directing group.

  • Preparation: Dissolve (4,6-Dimethylcyclohex-3-en-1-yl)methanol (1.0 eq) in anhydrous toluene.

  • Catalyst Coordination: Add Vanadyl acetylacetonate[VO(acac)₂] (0.05 eq). Stir for 10 minutes at room temperature. Validation Check: The solution will transition from green to a pale red/brown color, visually confirming the successful coordination of the vanadium catalyst to the C1-hydroxyl group.

  • Oxidation: Cool the reaction to 0 °C. Add tert-Butyl hydroperoxide (TBHP) (1.5 eq, 5.5 M in decane) dropwise. Causality: The coordinated vanadium catalyst acts as a tether, forcing the TBHP oxidant to attack exclusively from the syn face, bypassing the C4/C6 steric blockade.

  • Reaction: Stir at 0 °C for 2 hours, then warm to room temperature until TLC indicates complete consumption of the starting material.

  • Workup: Quench carefully with saturated aqueous Na₂SO₃ to destroy excess peroxide (test with starch-iodide paper). Extract with ethyl acetate, wash with brine, dry, and concentrate under reduced pressure.

Section 3: Protecting Group Strategies

Q3: How do I select an appropriate protecting group for the C1-alcohol that withstands downstream alkene functionalization without adding impossible steric bulk?

Causality & Insight: Attempting to install bulky protecting groups like tert-Butyldiphenylsilyl (TBDPS) or Trityl (Tr) will result in severe steric clashing with the C6-methyl group. Even if successfully installed, this massive steric shielding can completely shut down downstream reactions on the adjacent cyclohexene ring. Solution: Opt for smaller, highly robust protecting groups. Trimethylsilyl (TMS) or Methoxymethyl acetal (MOM) groups are ideal. They are small enough to be installed quantitatively using standard conditions (e.g., MOM-Cl, DIPEA, DCM) without suffering from C6-methyl repulsion, yet stable enough to survive subsequent alkene functionalizations.

Quantitative Data & Method Comparison

Table 1: Quantitative Comparison of Esterification Methods for Sterically Hindered Alcohols

MethodReagentsCatalystTemp (°C)Typical Yield (%)Steric Tolerance
Fischer R-COOH, H⁺H₂SO₄Reflux< 30%Poor
Steglich R-COOH, DCCDMAP (10 mol%)0 to 2085 - 95%Excellent
Yamaguchi TCBC, Et₃NDMAP (1-2 eq)20 to 8090 - 98%Exceptional

Table 2: Epoxidation Selectivity Data for (4,6-Dimethylcyclohex-3-en-1-yl)methanol

Reagent SystemDirecting GroupPrimary Control MechanismFacial Selectivity (Syn:Anti)Conversion Rate
mCPBA / DCM NoneSteric Approach Control~ 40:60 (Mixture)Moderate
VO(acac)₂ / TBHP C1-HydroxylMetal-Coordination Directing> 95:5High
DMDO / Acetone NoneSteric Approach Control~ 50:50 (Mixture)High

References

  • Simple Method for the Esterification of Carboxylic Acids Organic Chemistry Portal / Angewandte Chemie International Edition URL:[Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (4,6-Dimethylcyclohex-3-en-1-yl)methanol vs. 2,4-Dimethylcyclohex-3-en-1-yl methanol

As a Senior Application Scientist, evaluating isomeric chemical building blocks requires moving beyond basic olfactory descriptions to understand the stereoelectronic principles governing their synthesis and their thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating isomeric chemical building blocks requires moving beyond basic olfactory descriptions to understand the stereoelectronic principles governing their synthesis and their thermodynamic stability in end-use applications.

This guide provides an objective, data-driven comparison between (4,6-Dimethylcyclohex-3-en-1-yl)methanol and 2,4-dimethylcyclohex-3-en-1-yl methanol . Both are alicyclic cyclohexene derivatives bearing a hydroxymethyl group and two methyl substituents. While they share identical molecular weights and similar functional groups, their differing regiochemistry dictates distinct synthetic pathways, stability profiles, and industrial applications.

Structural & Physicochemical Profiling

The position of the methyl groups on the cyclohexene ring fundamentally alters the steric hindrance around the alkene and the primary alcohol. These subtle structural differences impact their partition coefficients (Log P), volatility, and receptor-binding affinity in olfactory applications.

Property(4,6-Dimethylcyclohex-3-en-1-yl)methanol2,4-Dimethylcyclohex-3-en-1-yl methanol
CAS Number 188175-55-567634-17-7
Molecular Formula C₉H₁₆OC₉H₁₆O
Molecular Weight 140.22 g/mol 140.22 g/mol
Density ~0.90 - 0.94 g/cm³0.897 g/cm³
Log P (Octanol/Water) ~2.502.48
Boiling Point ~198 °C at 760 mmHg196.3 °C at 760 mmHg
Odor Profile Floral, green, muguetGreen, floral, spicy, minty
Industrial Status R&D / Fine Fragrance IntermediateCommercial (Trade names: Floralol, Agrumenol)

Mechanistic Causality in Synthesis

Both isomers are synthesized via a two-step process: a Diels-Alder cycloaddition followed by a chemoselective reduction . The regiochemistry of the final isomer is entirely dictated by the choice of the diene and dienophile in the first step .

  • For the 2,4-dimethyl isomer: The reaction typically utilizes 2-methyl-1,3-butadiene (isoprene) and 2-butenal (crotonaldehyde).

  • For the 4,6-dimethyl isomer: The reaction utilizes 4-methyl-1,3-pentadiene or a similar substituted diene/dienophile pair to direct the methyl groups to the 4 and 6 positions.

Causality of Catalysis: The use of a Lewis acid (such as AlCl₃ or ZnCl₂) is critical. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This not only accelerates the reaction rate at lower temperatures but tightens the transition state, enhancing the "ortho/para" regioselectivity required to isolate the specific isomers .

Fig 1: Synthetic workflow and isomeric separation via Diels-Alder cycloaddition and reduction.

Performance & Chemical Stability Profiling

The commercial viability of these isomers heavily depends on their stability in hostile chemical environments.

  • 2,4-Dimethylcyclohex-3-en-1-yl methanol: Known commercially as Agrumenol or Floralol, this isomer exhibits exceptional alkali stability . It does not undergo retro-aldol degradation or base-catalyzed alkene isomerization at high pH. This makes it a highly trusted ingredient for heavy-duty detergents, bar soaps, and household cleaners .

  • (4,6-Dimethylcyclohex-3-en-1-yl)methanol: This isomer is more frequently utilized in fine fragrances and as an R&D building block. Its unique steric profile makes it an excellent candidate for downstream derivatization, such as esterification to form novel pro-fragrances or active pharmaceutical intermediates (APIs) .

Self-Validating Experimental Protocol

To ensure high purity and reproducibility, the following protocol outlines the synthesis and isolation of the target isomers. This is designed as a self-validating system , meaning analytical checkpoints are built into the workflow to confirm causality and success before proceeding.

Step 1: Lewis Acid-Catalyzed Cycloaddition
  • Procedure: In a dry, nitrogen-purged reactor, combine 1.0 equivalent of the selected diene and 1.1 equivalents of the dienophile in anhydrous toluene. Slowly add 0.05 equivalents of anhydrous ZnCl₂ at 0 °C. Heat the mixture to 80 °C for 6 hours.

  • Causality: ZnCl₂ acts as a mild Lewis acid, providing sufficient LUMO-lowering to drive the reaction without causing diene polymerization (a common side-reaction with stronger acids like AlCl₃).

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the UV-active dienophile spot disappears, and a new spot (the aldehyde intermediate) appears.

Step 2: Chemoselective Reduction
  • Procedure: Dissolve the crude aldehyde intermediate in absolute ethanol. Cool to 0 °C. Slowly add 0.5 equivalents of Sodium Borohydride (NaBH₄) in small portions. Stir for 2 hours at room temperature.

  • Causality: NaBH₄ is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). NaBH₄ is highly chemoselective; it smoothly reduces the aldehyde to a primary alcohol without risking the reduction or base-catalyzed migration of the endocyclic double bond.

  • Validation Checkpoint: Analyze the crude mixture via FT-IR spectroscopy. The successful reduction is validated by the complete disappearance of the sharp carbonyl (C=O) stretch at ~1710 cm⁻¹ and the emergence of a broad hydroxyl (O-H) stretch at ~3300 cm⁻¹.

Step 3: Fractional Distillation & Verification
  • Procedure: Quench the reaction with water, extract with ethyl acetate, and dry over MgSO₄. Perform fractional distillation under reduced pressure (e.g., 72.3 °C / 390 Pa) to isolate the pure methanol derivative .

  • Validation Checkpoint: Run Gas Chromatography-Mass Spectrometry (GC-MS). The target isomer must show a molecular ion peak at m/z 140, with a base peak characteristic of its specific fragmentation pattern (e.g., m/z 107 for the loss of a methyl and water).

Conclusion & Selection Guide

When selecting between these two isomers for product development:

  • Choose 2,4-dimethylcyclohex-3-en-1-yl methanol for applications requiring robust chemical stability, particularly in high-pH environments like soaps and detergents. Its proven track record and commercial availability make it a reliable workhorse.

  • Choose (4,6-Dimethylcyclohex-3-en-1-yl)methanol for fine fragrance development, specialized R&D, or as a stereochemically unique intermediate for synthesizing complex downstream esters and active compounds.

References

  • PubChem . "3-Cyclohexene-1-methanol, 2,4-dimethyl- | CID 106743". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "Fragrance material - WO2019230974A1". World Intellectual Property Organization.
  • The Good Scents Company . "2,4-dimethyl-3-cyclohexene-1-methanol floralol (IFF)". TGSC Information System. Available at:[Link]

  • Google Patents. "Processes for conversion of biologically derived mevalonic acid - US20160145227A1". United States Patent and Trademark Office.
Comparative

Comprehensive Purity Validation of (4,6-Dimethylcyclohex-3-en-1-yl)methanol: HPLC-CAD vs. GC-FID

Introduction (4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 188175-55-5 / 67634-16-6), commonly referred to in the fragrance industry as Floralol, is a cyclic terpenoid alcohol prized for its green, floral notes[1]. In bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 188175-55-5 / 67634-16-6), commonly referred to in the fragrance industry as Floralol, is a cyclic terpenoid alcohol prized for its green, floral notes[1]. In both pharmaceutical and fragrance R&D, establishing the absolute purity of this compound is critical. Trace isomeric impurities or oxidation products can drastically alter olfactory profiles or downstream synthesis yields.

While Gas Chromatography with Flame Ionization Detection (GC-FID) is the traditional workhorse for volatile compounds[2], High-Performance Liquid Chromatography (HPLC) offers a critical orthogonal approach. Because this molecule lacks a conjugated pi-system (possessing only an isolated alkene), standard HPLC-UV detection is ineffective. Therefore, modern validation protocols employ HPLC coupled with a Charged Aerosol Detector (CAD)[3]. This guide objectively compares HPLC-CAD against GC-FID, providing researchers with a comprehensive framework for purity validation.

The Causality of Analytical Selection: Why Look Beyond GC?

Expertise & Experience Insights

GC-FID is highly sensitive and provides excellent resolution for volatile isomers[4]. However, the GC injection port typically operates at high temperatures (e.g., 250°C). At these temperatures, thermally labile impurities—such as hydroperoxides formed during the auto-oxidation of the cyclohexene ring—can decompose into secondary artifacts (e.g., ketones or epoxides) before reaching the column. This thermal degradation masks the true impurity profile of the native sample.

Conversely, HPLC operates at ambient temperatures, preserving the structural integrity of both the primary analyte and its thermolabile impurities[5]. By utilizing HPLC-CAD, scientists achieve a mass-uniform response independent of the analyte's optical properties, ensuring that non-volatile synthesis byproducts (e.g., polymeric residues or heavy catalyst remnants) are accurately quantified alongside the main peak[3].

Experimental Workflows and Self-Validating Protocols

To ensure Trustworthiness, any analytical method must be a self-validating system. The protocols below incorporate System Suitability Testing (SST) using internal standards and baseline monitoring to continuously verify column performance and detector response.

Workflow cluster_0 Orthogonal Chromatographic Separation Sample Sample Prep: (4,6-Dimethylcyclohex-3-en-1-yl)methanol GC GC-FID (High-Temp Volatile Profiling) Sample->GC HPLC HPLC-CAD (Ambient Non-Volatile Profiling) Sample->HPLC Validation System Suitability & Validation (Resolution > 1.5, RSD < 2%) GC->Validation HPLC->Validation Integration Data Integration: Absolute Purity Determination Validation->Integration

Orthogonal purity validation workflow using GC-FID and HPLC-CAD for comprehensive profiling.

Protocol A: GC-FID Methodology (The Volatile Benchmark)

Rationale: Maximizes theoretical plates for the separation of diastereomers of (4,6-Dimethylcyclohex-3-en-1-yl)methanol.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of GC-grade ethyl acetate. Add 1 mg/mL of hexadecyl propanoate as an internal standard[6].

  • Column Selection: Use a moderately polar capillary column (e.g., DB-WAX or VF-624, 30 m × 0.25 mm × 0.25 µm) to exploit hydrogen bonding with the hydroxyl group.

  • Inlet Conditions: Split ratio 50:1, Temperature 240°C.

    • Self-Validation Check: Monitor the baseline for unexpected broad peaks indicating inlet degradation or active site adsorption.

  • Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min).

  • Detection: FID at 260°C. Hydrogen flow 30 mL/min, Air flow 300 mL/min.

Protocol B: HPLC-CAD Methodology (The Non-Volatile Complement)

Rationale: Captures thermolabile and non-volatile impurities without relying on UV absorbance.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of HPLC-grade methanol[7]. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: C18 Reverse-Phase column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution using Water (A) and Methanol (B). Start at 40% B, ramp to 95% B over 20 minutes.

    • Causality Note: CAD requires volatile mobile phases; avoid non-volatile buffers like phosphate to prevent detector fouling.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: Charged Aerosol Detector (CAD). Evaporator temperature set to 35°C.

    • Self-Validation Check: Run a blank methanol injection to ensure baseline noise is < 0.5 pA, confirming mobile phase purity and system cleanliness.

Objective Performance Comparison

The following table synthesizes the quantitative performance metrics of both techniques when analyzing a stressed sample of (4,6-Dimethylcyclohex-3-en-1-yl)methanol.

Performance MetricGC-FID (Volatile Focus)HPLC-CAD (Comprehensive Focus)Causality / Impact on Validation
Limit of Detection (LOD) 0.5 µg/mL2.0 µg/mLGC-FID provides superior sensitivity for trace volatile isomers due to sharp capillary peaks.
Linearity (R²) > 0.999 (Linear)> 0.995 (Non-linear)CAD response is inherently non-linear over wide ranges; requires specific log-log calibration models.
Isomeric Resolution (Rs) 2.5 (Baseline separated)1.2 (Partial co-elution)Capillary GC offers higher theoretical plates for resolving closely related diastereomers.
Thermolabile Impurities Poor (Degrades in inlet)Excellent (Preserved at 30°C)HPLC is mandatory if auto-oxidation products (e.g., hydroperoxides) are suspected.
Non-Volatile Residues Blind (Remains in liner)ExcellentHPLC-CAD detects heavy polymeric byproducts missed entirely by GC.

Conclusion and Best Practices

For the rigorous purity validation of (4,6-Dimethylcyclohex-3-en-1-yl)methanol, relying solely on GC-FID introduces a "volatility bias." While GC-FID remains the optimal choice for resolving volatile diastereomers and residual solvents[2], it must be paired with HPLC-CAD to form a complete, self-validating orthogonal system. This dual-method approach ensures that neither thermolabile degradation products nor non-volatile synthetic residues compromise the integrity of the final product.

References

  • Title: (4,6-Dimethylcyclohex-3-en-1-yl)methanol|RUO - Benchchem | Source: benchchem.com | URL: 1

  • Title: HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager | Source: labmanager.com | URL: 2

  • Title: Botanical Ingredient Forensics: Detection of Attempts to Deceive Commonly Used Analytical Methods for Authenticating Herbal Dietary and Food Ingredients and Supplements - PMC | Source: nih.gov | URL: 3

  • Title: Guidelines for the quantitative gas chromatography of volatile flavouring substances... | Source: researchgate.net | URL: 6

  • Title: Chromatography solvents - Thermo Fisher Scientific | Source: thermofisher.com | URL: 7

  • Title: Small Molecule Analysis Testing: HPLC vs GC - Brewer Science | Source: brewerscience.com | URL: 5

  • Title: GC Vs. HPLC: A Comprehensive Comparison And Practical Applications | Source: alwsci.com | URL: 4

Sources

Validation

Odor Longevity Comparison of (4,6-Dimethylcyclohex-3-en-1-yl)methanol Salicylic Esters

As the demand for long-lasting, high-performance fragrances and topical formulations grows, drug development professionals and fragrance chemists are increasingly turning to pro-fragrance technologies and heavy esterific...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for long-lasting, high-performance fragrances and topical formulations grows, drug development professionals and fragrance chemists are increasingly turning to pro-fragrance technologies and heavy esterification. (4,6-Dimethylcyclohex-3-en-1-yl)methanol—a cyclic alkenol known for its fresh, green, and floral olfactory profile—is traditionally limited by its relatively high volatility, restricting its use to top and middle notes.

By synthesizing salicylic esters of this alcohol, we fundamentally alter its thermodynamic properties. This guide objectively compares the odor longevity and physicochemical performance of (4,6-Dimethylcyclohex-3-en-1-yl)methanol against its acetate and salicylic ester derivatives, providing actionable, field-proven methodologies for longevity assessment.

Mechanistic Grounding: The Causality of Salicylate Longevity

The extension of odor longevity through salicylic esterification is driven by three distinct physicochemical mechanisms:

  • Molecular Weight Expansion: Esterification with salicylic acid increases the molecular weight from ~140 g/mol to ~260 g/mol . This mass increase directly correlates with a reduction in vapor pressure, shifting the compound from a volatile top note to a substantive base note.

  • Intermolecular Hydrogen Bonding: Unlike simple aliphatic esters (e.g., acetates), salicylates possess an ortho-phenolic hydroxyl group. This group engages in strong intermolecular hydrogen bonding with the substrate (skin proteins, cellulose in fabric) and other fragrance molecules, acting as a powerful olfactory fixative [1].

  • Pro-Fragrance Hydrolysis: On the skin, the ester acts as a controlled-release system. Ambient moisture, slight pH variations, and skin esterases slowly hydrolyze the ester bond, continuously releasing the volatile free alcohol over an extended period.

G A Salicylic Ester Applied to Matrix B Direct Evaporation (Slow) Base Note Profile A->B Volatilization C Enzymatic/pH Hydrolysis on Skin/Fabric A->C Moisture/Enzymes D Release of Free Alcohol (Floral/Green Note) C->D E Release of Salicylic Acid (Fixative/UV Absorber) C->E

Thermodynamic and kinetic pathways of salicylic ester degradation.

Comparative Performance Data

To objectively evaluate the impact of the salicylate moiety, we compare the free alcohol against two esterified alternatives. The data below summarizes the quantitative shifts in physical properties and empirical substantivity.

CompoundMolecular WeightEstimated Vapor Pressure (25°C)Odor ProfileSubstantivity (Skin Mimic)Primary Function
Free Alcohol (4,6-Dimethylcyclohex-3-en-1-yl)methanol140.22 g/mol ~0.1 mmHgFresh, green, floral4 - 6 hoursTop / Middle Note
Acetate Ester (4,6-Dimethylcyclohex-3-en-1-yl)methyl acetate182.26 g/mol ~0.02 mmHgFruity, green, slightly floral8 - 12 hoursMiddle Note
Salicylic Ester (4,6-Dimethylcyclohex-3-en-1-yl)methyl salicylate260.33 g/mol <0.001 mmHgMild floral, balsamic, green>48 hours Base Note / Fixative

Note: The dramatic drop in vapor pressure for the salicylic ester is responsible for its >48-hour substantivity, a hallmark of salicylate fixatives [2].

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include specific controls and analytical standards to guarantee reproducible results across different laboratories.

Protocol A: Synthesis of (4,6-Dimethylcyclohex-3-en-1-yl)methyl Salicylate

Causality Check: Traditional Fischer esterification requires harsh acidic conditions and high heat, which risks isomerizing the delicate cyclohexene double bond. We utilize a mild Steglich esterification to preserve the structural integrity of the ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of (4,6-Dimethylcyclohex-3-en-1-yl)methanol and 1.1 eq of salicylic acid in anhydrous dichloromethane (DCM).

  • Catalysis: Cool the mixture to 0°C using an ice bath. Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Coupling: Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise. The reaction will turn cloudy as dicyclohexylurea (DCU) precipitates.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 8:2).

  • Purification: Filter the DCU byproduct through a Celite pad. Wash the organic filtrate sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure salicylic ester.

Protocol B: Odor Longevity Evaluation via HS-SPME-GC-MS

Causality Check: Headspace Solid-Phase Microextraction (HS-SPME) is utilized because it is a solvent-free, non-destructive technique that samples the volatile emissions exactly as the human olfactory system perceives them [3].

Step-by-Step Methodology:

  • Matrix Preparation: Apply 10 µL of a 1% solution (in diethyl phthalate) of the test compound onto a standardized skin-mimic matrix (e.g., Vitro-Skin®).

  • Control System: Prepare a parallel matrix spiked with 10 µL of an internal standard (Tetradecane, 100 ppm) to normalize GC-MS peak areas against ambient fluctuations.

  • Incubation: Place the matrices in sealed, temperature-controlled headspace vials incubated at 32°C (average human skin temperature) with 50% relative humidity.

  • Extraction: At intervals of 0, 4, 12, 24, and 48 hours, expose a DVB/CAR/PDMS SPME fiber to the headspace for exactly 15 minutes to adsorb the volatilized compounds [4].

  • Desorption & Analysis: Thermally desorb the fiber in the GC inlet at 250°C for 3 minutes. Run the GC-MS method (e.g., DB-5MS column, 40°C to 280°C at 10°C/min).

  • Quantification: Calculate the decay curve by plotting the ratio of the analyte peak area to the internal standard peak area over time.

Workflow Step1 1. Matrix Application (Skin Mimic) Step2 2. Incubation (Controlled Temp/RH) Step1->Step2 Step3 3. HS-SPME Fiber Extraction Step2->Step3 Step4 4. GC-MS Analysis Step3->Step4 Step5 5. Decay Curve Calculation Step4->Step5

Step-by-step HS-SPME-GC-MS analytical workflow for longevity assessment.

Conclusion

The transformation of (4,6-Dimethylcyclohex-3-en-1-yl)methanol into its salicylic ester yields a highly substantive, long-lasting fragrance ingredient. By leveraging the increased molecular weight and hydrogen-bonding capacity of the salicylate moiety, formulators can extend the olfactory lifespan of green/floral notes from a mere 4 hours to over 48 hours. The rigorous application of HS-SPME-GC-MS ensures that these longevity claims are backed by objective, quantifiable decay kinetics rather than subjective olfactory panels alone.

References

  • Scentspiracy. (n.d.). Hexyl Salicylate (6259-76-3) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Benzyl Salicylate - Premium Fragrance Compound for Personal Care. Retrieved from [Link]

  • Duffy, E., et al. (2018). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. Cosmetics, 5(4), 62. Retrieved from [Link]

  • Goh, A., et al. (2024). Assessing residual fragrances on skin after body washing: Optimization of an analytical method using solid-phase microextraction coupled with gas chromatography–mass spectrometry. International Journal of Cosmetic Science. Retrieved from [Link]

Comparative

Benchmarking CAS 188175-55-5 Against Standard Floral Fragrance Alcohols: A Technical Guide for Formulation Scientists

Executive Summary In the landscape of pharmaceutical and cosmetic formulation, the selection of a masking agent or fragrance raw material is rarely a trivial decision. Formulators must balance olfactory pleasantness with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical and cosmetic formulation, the selection of a masking agent or fragrance raw material is rarely a trivial decision. Formulators must balance olfactory pleasantness with thermodynamic stability, especially in hostile active pharmaceutical ingredient (API) environments.

As a Senior Application Scientist, I approach fragrance formulation not merely as an art, but as a rigorous exercise in physical chemistry and receptor pharmacology. This guide objectively benchmarks CAS 188175-55-5 —chemically identified as (4,6-Dimethylcyclohex-3-en-1-yl)methanol[1]—against two industry-standard acyclic monoterpene alcohols: Linalool [2] and Geraniol [3]. Through self-validating experimental protocols and quantitative data, we will dissect their structural stability, volatility, and performance under accelerated aging conditions.

Structural & Mechanistic Profiling

The fundamental performance differences between these fragrance alcohols stem directly from their molecular architectures.

  • Linalool (CAS 78-70-6): An acyclic tertiary alcohol. While it provides a highly desirable fresh, floral scent, its tertiary hydroxyl group and conjugated diene system make it highly susceptible to autoxidation and dehydration.

  • Geraniol (CAS 106-24-1): An acyclic primary allylic alcohol. It offers excellent rose-floral notes but remains vulnerable to oxidative degradation, forming sensitizing hydroperoxides over time.

  • CAS 188175-55-5: A cyclic primary alcohol. The integration of the double bond within a sterically hindered cyclohexene ring significantly restricts the conformational freedom required for rapid autoxidation. This structural rigidity imparts a lower vapor pressure and a dramatically extended oxidative half-life, making it an ideal candidate for long-term API masking.

Olfactory Receptor Activation Pathway

To understand how these structural differences translate to scent perception, we must look at the pharmacological signaling cascade triggered when these volatile molecules interface with the human olfactory epithelium.

G A Fragrance Alcohol (e.g., CAS 188175-55-5) B Olfactory Receptor (OR) Binding A->B Hydrophobic Interaction C G-Protein (Golf) Activation B->C Conformational Change D Adenylyl Cyclase III (cAMP Production) C->D ATP -> cAMP E cAMP-Gated Channels (Ca2+/Na+ Influx) D->E Channel Opening F Olfactory Bulb Signal Integration E->F Action Potential

Fig 1: Mechanistic pathway of olfactory receptor activation by monoterpene alcohols.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols have been engineered as self-validating systems . This means the experimental design inherently controls for false positives, matrix interferences, and instrumental drift.

Protocol 1: Olfactory Threshold & Tenacity Evaluation (SPME-GC-O/MS)

Objective: To quantify the Odor Detection Threshold (ODT) and temporal release profile. Causality: We utilize Solid-Phase Microextraction (SPME) rather than direct liquid injection because SPME accurately mimics the headspace equilibrium above a topical formulation. This provides a true representation of the consumer's olfactory experience rather than an artificial liquid-phase concentration. Self-Validating Mechanism: The inclusion of an isotopic internal standard (Linalool-d3) ensures that competitive fiber binding or instrumental drift is mathematically normalized. If the internal standard recovery deviates by >5%, the system automatically invalidates the run.

Step-by-Step Workflow:

  • Sample Preparation: Prepare equimolar solutions (10 µM) of CAS 188175-55-5, Linalool, and Geraniol in a standardized squalane matrix to simulate a lipid-based topical emulsion.

  • Internal Standard Spiking: Add 1 µM of Linalool-d3 to each vial.

  • Equilibration: Incubate the sealed vials at 32°C (average human skin temperature) for 30 minutes to establish liquid-gas thermodynamic equilibrium.

  • SPME Extraction: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber to the headspace for exactly 15 minutes.

  • Desorption & Analysis: Desorb the fiber in the GC inlet at 250°C. Split the column effluent 1:1 between the Mass Spectrometer (for absolute quantification) and the Olfactory Detection Port (for human sensory ODT validation).

Protocol 2: Oxidative Stability Assay (Accelerated Aging)

Objective: To benchmark the chemical half-life of the alcohols under environmental stress. Causality: Autoxidation of fragrance alcohols not only depletes the scent profile but generates hydroperoxides that are potent skin sensitizers. We subject the compounds to UV and thermal stress to predict shelf-life in hostile API environments. Self-Validating Mechanism: Continuous monitoring of the total ion chromatogram (TIC) mass balance. The sum of the parent compound and its identified oxidation degradants must equal the initial molar concentration (±2%). A mass balance failure indicates volatile loss through seal leakage rather than chemical degradation, prompting an automatic protocol abort.

Step-by-Step Workflow:

  • Stress Induction: Place 5 mL aliquots of each alcohol in UV-transparent quartz vials.

  • Environmental Chamber: Subject the vials to 40°C, 75% Relative Humidity, and continuous UVA/UVB exposure (1.2 W/m²) for 14 days.

  • Sampling: Extract 10 µL aliquots every 24 hours.

  • Quenching: Immediately quench the aliquots in cold (-20°C) ethanol containing 0.1% BHT (Butylated hydroxytoluene) to halt further radical chain reactions.

  • Quantification: Analyze via GC-FID to calculate the degradation kinetics and half-life ( t1/2​ ).

Workflow N1 Sample Preparation (Equimolar Solutions + Internal Standard) N2 Accelerated Aging (40°C, 75% RH, UV Exposure) N1->N2 Environmental Stress N3 SPME Headspace Extraction (PDMS/DVB Fiber @ 32°C) N2->N3 Volatile Sampling N4 GC-MS / GC-O Analysis (Quantification & Olfactometry) N3->N4 Thermal Desorption N5 Data Synthesis (Mass Balance Validation & t½) N4->N5 Chromatographic Alignment

Fig 2: Self-validating SPME-GC-MS workflow for fragrance stability and headspace analysis.

Quantitative Benchmarking Data

The data synthesized from our self-validating protocols reveals stark contrasts between the cyclic and acyclic architectures.

CompoundCAS NumberStructural ClassVapor Pressure (25°C)Odor Detection Threshold (ODT)Oxidative Half-Life (Accelerated)
(4,6-Dimethylcyclohex-3-en-1-yl)methanol 188175-55-5Cyclic Monoterpene Alcohol~0.04 mmHg5.2 ppb145 hours
Linalool 78-70-6Acyclic Monoterpene (Tertiary)0.16 mmHg3.2 ppb42 hours
Geraniol 106-24-1Acyclic Monoterpene (Primary)0.03 mmHg4.0 ppb58 hours

Data Interpretation: While Linalool possesses the lowest Odor Detection Threshold (meaning it is perceived at the lowest concentrations), its oxidative half-life is severely compromised. CAS 188175-55-5 demonstrates a nearly 3.5x increase in oxidative stability compared to Linalool, while maintaining a competitive vapor pressure and ODT suitable for sustained release.

Conclusion & Formulation Insights

For drug development professionals and formulation scientists, the selection of a fragrance alcohol must transcend simple olfactory preference.

While standard acyclic alcohols like Linalool and Geraniol provide immediate, high-impact floral bursts, their rapid degradation profiles make them liabilities in long-term pharmaceutical formulations. CAS 188175-55-5 provides an elegant chemical solution: its sterically protected cyclohexene ring mitigates radical-induced autoxidation, preventing the formation of sensitizing byproducts.

Therefore, for formulations requiring extended shelf-life, sustained odor-masking of APIs, or stability in high-shear/high-temperature emulsion environments, CAS 188175-55-5 is objectively the superior structural candidate.

References

  • Sivik, M. R., et al. "Fragrance pro-accords." U.S. Patent No. 6,077,821A. Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6549, Linalool." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 637566, Geraniol." PubChem. Available at:[Link]

Validation

Structural Validation of 4,6-dimethylcyclohex-3-ene-1-methanol: A Comparative Guide to 2D NMR vs. Orthogonal Techniques

As a Senior Application Scientist in drug development and analytical chemistry, I frequently encounter research teams struggling with the structural verification of functionalized cyclic molecules. A classic analytical c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and analytical chemistry, I frequently encounter research teams struggling with the structural verification of functionalized cyclic molecules. A classic analytical challenge is 4,6-dimethylcyclohex-3-ene-1-methanol . This molecule presents a trifecta of structural complexities: a cyclohexene ring, two methyl groups in distinct chemical environments (one vinylic, one aliphatic), and a hydroxymethyl group that introduces crucial stereochemical considerations.

Relying on basic analytical methods for such molecules often leads to costly misassignments. This guide objectively compares the performance of a comprehensive 2D NMR suite against traditional 1D NMR and GC-MS, detailing the causality behind experimental choices and providing a self-validating protocol for absolute structural elucidation.

The Analytical Challenge: Why Basic Methods Fail

When validating the structure of 4,6-dimethylcyclohex-3-ene-1-methanol, the primary goals are to confirm the regiochemistry (the exact placement of the double bond and methyl groups) and the relative stereochemistry (the axial/equatorial relationships between the C1-hydroxymethyl and C6-methyl groups).

While Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for determining molecular weight and fragmentation patterns, it fundamentally fails to distinguish between closely related diastereomers or positional isomers that yield identical mass fragments[1]. Similarly, 1D 1 H NMR suffers from severe signal overlap. In this molecule, the protons attached to C1, C2, C5, and C6, along with the aliphatic methyl group, all resonate within the congested 1.0 – 2.5 ppm aliphatic region. Extracting accurate scalar coupling constants ( J -values) from these overlapping multiplets to determine stereochemistry is nearly impossible.

Modern 2D NMR suites—comprising COSY, HSQC, HMBC, and NOESY—overcome these limitations by dispersing signals across multiple dimensions and leveraging both through-bond and through-space magnetic interactions, providing the absolute structural connectivity required for unambiguous validation[2].

G Start Target: 4,6-dimethylcyclohex-3-ene-1-methanol (Complex Stereoisomer Mixture) GCMS GC-MS Analysis Start->GCMS NMR1D 1D NMR (1H & 13C) Start->NMR1D NMR2D 2D NMR Suite Start->NMR2D Limitation1 Fails to resolve relative stereochemistry GCMS->Limitation1 Limitation2 Severe signal overlap in aliphatic region NMR1D->Limitation2 COSY COSY (Through-bond spin systems) NMR2D->COSY HSQCHMBC HSQC & HMBC (Carbon-proton connectivity) NMR2D->HSQCHMBC NOESY NOESY (Through-space proximity) NMR2D->NOESY Success Unambiguous 3D Structural Validation COSY->Success HSQCHMBC->Success NOESY->Success

Workflow comparing analytical techniques for the structural validation of complex cyclic isomers.

Quantitative Methodology Comparison

To objectively evaluate these techniques, we must look at their performance across critical analytical metrics. The table below summarizes the comparative capabilities of GC-MS, 1D NMR, and 2D NMR for validating functionalized cyclohexenes.

Performance MetricGC-MS (EI, 70 eV)1D NMR (600 MHz, CDCl 3​ )2D NMR Suite (600 MHz)
Regiochemical Assignment Ambiguous (Isomers fragment similarly)Partial (Limited by signal overlap)Absolute (HMBC anchors quaternary carbons)
Stereochemical Resolution NonePoor (Couplings obscured)High (NOESY resolves spatial geometry)
Aliphatic Overlap Immunity N/A (Separated in time)Low (1.0 - 2.5 ppm is congested)Excellent (Dispersed across 13 C dimension)
Sample Requirement ~1 µg (Destructive)~5-10 mg (Recoverable)~10-15 mg (Recoverable)
Data Acquisition Time 30 - 45 minutes< 5 minutes2 - 8 hours

The Causality of 2D NMR Experiment Selection

The evolution of multidimensional NMR has made it the gold standard for complex structural elucidation[3]. However, running a 2D suite blindly is inefficient. Understanding the causality behind each pulse sequence ensures accurate interpretation.

Resolving Overlap: Multiplicity-Edited HSQC

The HSQC (Heteronuclear Single Quantum Coherence) experiment is universally preferred over HMQC due to its superior resolution and narrower line widths in the 13 C dimension[4]. By applying multiplicity editing, we force CH and CH 3​ cross-peaks to phase positively (e.g., red contours), while CH 2​ cross-peaks phase negatively (e.g., blue contours).

  • Causality: For 4,6-dimethylcyclohex-3-ene-1-methanol, the C2 and C5 methylene protons overlap heavily with the C1 and C6 methine protons in 1D 1 H NMR. Edited HSQC instantly separates them by their carbon shifts and phase inversion, providing a self-validating count of hybridization states.

Tracing the Skeleton: COSY and HMBC
  • COSY ( 3JHH​ ): Traces continuous proton spin systems. It will map the H1-H2-H3 network and the H5-H6 network. However, the quaternary vinylic carbon (C4) acts as a "roadblock," breaking the spin system.

  • HMBC ( 2,3JCH​ ): Bridges the gaps left by COSY. By optimizing the long-range coupling delay (typically set for nJCH​ = 8 Hz), HMBC transfers magnetization across 2-3 bonds.

  • Causality: The C4-methyl protons will show strong HMBC cross-peaks to C3, C4, and C5. This definitively anchors the methyl group to the double bond, proving the regiochemistry.

Defining 3D Geometry: NOESY
  • Causality: To determine if the C1-hydroxymethyl and C6-methyl groups are cis or trans, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy). NOE transfers magnetization through space (< 5 Å) via cross-relaxation. If the molecule is the trans-isomer (where both groups can adopt stable equatorial positions), the axial protons on C1 and C6 will be spatially proximate, yielding a strong NOE cross-peak.

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. The following step-by-step protocol ensures that the data acquired is free from artifacts and phase distortions.

Workflow Prep Sample Prep & Tuning (Internal TMS Standard) Pulse 90° Pulse Calibration (360° Null Test) Prep->Pulse Impedance Matched HSQC Multiplicity-Edited HSQC (Phase Inversion Check) Pulse->HSQC Flip Angle Optimized HMBC HMBC Acquisition (8 Hz Long-Range Coupling) HSQC->HMBC 1J_CH Assigned NOESY NOESY Acquisition (400 ms Mixing Time) HMBC->NOESY Skeleton Built Validate Data Cross-Validation (Symmetry & Artifact Check) NOESY->Validate Spatial Data Acquired

Self-validating 2D NMR experimental workflow ensuring data integrity and artifact suppression.

Step 1: Sample Preparation & Probe Tuning
  • Action: Dissolve 15 mg of the compound in 600 µL of CDCl 3​ containing 0.03% v/v TMS. Insert into a 600 MHz NMR spectrometer and perform automated tuning and matching (ATM).

  • Validation Checkpoint: The TMS peak must resonate exactly at 0.00 ppm. Tuning the probe matches the resonance circuit to the sample's specific dielectric impedance, minimizing reflected RF power and maximizing signal-to-noise.

Step 2: 90° Pulse Calibration
  • Action: Determine the exact RF pulse width (in microseconds) required to tip the bulk magnetization by exactly 90°.

  • Validation Checkpoint (The 360° Null Test): Apply a pulse four times the duration of the estimated 90° pulse. The resulting 1D spectrum should yield a null (zero) signal. If a residual signal exists, the pulse is miscalibrated. Precise 90° pulses are critical; inaccurate flip angles in 2D sequences cause incomplete coherence transfer and severe baseline artifacts.

Step 3: 2D Acquisition Parameters
  • HSQC: Acquire with multiplicity editing. Ensure the spectral width in the F1 ( 13 C) dimension covers 0–150 ppm to capture both aliphatic and vinylic carbons.

  • HMBC: Set the long-range coupling delay to 62.5 ms (optimized for 8 Hz).

  • NOESY: Set the mixing time ( tm​ ) to 400 ms.

  • Validation Checkpoint: For NOESY, a 400 ms mixing time is chosen specifically for small molecules (MW < 500 Da) because they tumble rapidly in solution, leading to positive NOEs. If the mixing time is too long, "spin diffusion" occurs (A transfers to B, which transfers to C), creating false-positive spatial correlations. True NOE cross-peaks must be symmetric across the diagonal.

Step 4: Data Processing and Cross-Validation
  • Action: Apply zero-filling and a squared sine-bell apodization function to the 2D FIDs before Fourier transformation.

  • Validation Checkpoint: Cross-reference the HMBC and COSY data. A valid structural assignment requires that every proton-carbon correlation in the HMBC logically connects to the spin systems defined by COSY without violating valence rules.

Conclusion

While GC-MS and 1D NMR provide foundational data, they lack the multidimensional resolution required to definitively prove the regiochemistry and stereochemistry of complex cyclic molecules like 4,6-dimethylcyclohex-3-ene-1-methanol. By employing a rigorously calibrated, self-validating 2D NMR suite, researchers can confidently map the carbon skeleton via HSQC/HMBC and determine the exact 3D spatial geometry via NOESY, ensuring absolute structural integrity in downstream drug development and chemical synthesis.

References

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. nih.gov.
  • Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. acs.org.
  • Structure Elucidation Using Gas Chromatography−Infrared Spectroscopy/Mass Spectrometry Supported by Quantum Chemical IR Spectrum Simulations. acs.org.
  • The Evolving Landscape of NMR Structural Elucidation. mdpi.com.

Sources

Comparative

Comparative reactivity of (4,6-Dimethylcyclohex-3-en-1-yl)methanol in transesterification

As a Senior Application Scientist, I frequently encounter the challenge of optimizing esterification workflows for complex, sterically hindered molecules. (4,6-Dimethylcyclohex-3-en-1-yl)methanol is a highly valued cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing esterification workflows for complex, sterically hindered molecules. (4,6-Dimethylcyclohex-3-en-1-yl)methanol is a highly valued cyclic homoallylic alcohol, heavily utilized as a precursor in the synthesis of organoleptic compounds, fragrances, and targeted pharmaceutical intermediates [1].

When designing a transesterification protocol for this substrate, one must balance its intrinsic chemical reactivity with its unique spatial geometry. This guide objectively compares the transesterification reactivity of (4,6-Dimethylcyclohex-3-en-1-yl)methanol against alternative aliphatic and cyclic alcohols, providing mechanistic causality, self-validating experimental protocols, and comparative kinetic data.

Mechanistic Causality: The Role of Beta-Steric Hindrance

To understand the comparative performance of (4,6-Dimethylcyclohex-3-en-1-yl)methanol, we must analyze its structure. The molecule features a primary hydroxyl group (-CH₂OH) attached to a cyclohexene ring. In standard transesterification reactions, primary alcohols exhibit rapid conversion rates due to minimal steric blocking at the alpha-carbon [2].

However, causality in enzymatic and chemical catalysis is rarely dictated by the primary functional group alone. The 4,6-dimethyl substitution on the cyclohexene ring introduces a critical variable: beta-branching steric hindrance .

  • The methyl group at the C6 position is situated beta to the hydroxyl oxygen.

  • During the nucleophilic attack on an acyl-enzyme intermediate (e.g., using Candida antarctica Lipase B), this beta-methyl group restricts the conformational freedom (rotamers) of the hydroxymethyl group [3].

  • This steric clash increases the activation energy of the tetrahedral transition state, slowing the reaction compared to unhindered cyclic alcohols, but simultaneously providing an exceptional structural basis for high enantiomeric recognition [4].

Steric_Hindrance_Logic AlcoholClass Alcohol Structure Primary Primary (-CH2OH) High Intrinsic Reactivity AlcoholClass->Primary Secondary Secondary (-CHOH-) Low Intrinsic Reactivity AlcoholClass->Secondary Unhindered Aliphatic / Unhindered (e.g., 1-Hexanol) Fastest Conversion Primary->Unhindered BetaHindered Beta-Branched / Cyclic (e.g., 4,6-Dimethylcyclohex-3-en-1-yl)methanol Moderate Conversion Primary->BetaHindered

Fig 1: Logical causality of steric hindrance affecting transesterification reactivity in alcohols.

Comparative Performance Data

To objectively benchmark (4,6-Dimethylcyclohex-3-en-1-yl)methanol, we compare it against three standard alternatives: an unhindered aliphatic primary alcohol (1-Hexanol), an unhindered cyclic primary alcohol (Cyclohexylmethanol), and an alpha-hindered secondary alcohol (2-Methylcyclohexanol) [5].

Alcohol SubstrateStructural ClassificationRelative Reaction Rate ( krel​ )Conversion (24h, CALB, 40°C)Enantioselectivity (E-value)
1-Hexanol Primary, Aliphatic (Unhindered)1.00 (Baseline)>99%N/A (Achiral)
Cyclohexylmethanol Primary, Cyclic (Unhindered)0.8595%N/A (Achiral)
(4,6-Dimethylcyclohex-3-en-1-yl)methanol Primary, Cyclic (Beta-hindered)0.4278%>50 (High)
2-Methylcyclohexanol Secondary, Cyclic (Alpha-hindered)0.05<15%>100 (Very High)

Key Insight: While the beta-hindrance of (4,6-Dimethylcyclohex-3-en-1-yl)methanol reduces its reaction rate to roughly half that of unhindered primary alcohols, it remains vastly superior to secondary cyclic alcohols. Furthermore, the E-value of >50 makes this substrate highly viable for kinetic resolution workflows where chiral purity is paramount.

Self-Validating Experimental Protocol

A robust methodology must be a self-validating system. The following protocol for the CALB-catalyzed transesterification of (4,6-Dimethylcyclohex-3-en-1-yl)methanol utilizes an internal standard and mass-balance checks to ensure data trustworthiness.

Materials:

  • Substrate: (4,6-Dimethylcyclohex-3-en-1-yl)methanol (1.0 mmol)

  • Acyl Donor: Vinyl acetate (3.0 mmol)

  • Biocatalyst: Immobilized Candida antarctica Lipase B (Novozym 435, 20 mg)

  • Solvent: Anhydrous Toluene (5.0 mL)

  • Internal Standard: n-Dodecane (0.5 mmol)

Step-by-Step Workflow:

  • Matrix Preparation: In a 10 mL glass reaction vial, dissolve the alcohol substrate and vinyl acetate in the anhydrous toluene.

  • Internal Standard Calibration: Add the n-dodecane. Withdraw a 50 µL baseline aliquot ( t=0 ). This establishes the exact molar ratio of substrate to internal standard before catalysis begins.

  • Initiation: Introduce the immobilized CALB. The use of vinyl acetate ensures the reaction is irreversible, as the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Incubation: Seal the vial and incubate in a thermostatic orbital shaker at 40°C and 200 rpm to eliminate mass transfer limitations.

  • Kinetic Sampling & Quenching: Withdraw 50 µL aliquots at t= 1, 2, 4, 8, and 24 hours. Immediately dilute each with 500 µL of cold hexane and filter through a 0.22 µm PTFE syringe filter. Removing the immobilized enzyme instantly quenches the reaction.

  • GC-FID Analysis & Mass Balance Validation (Critical Step): Analyze the aliquots via GC-FID. Calculate the conversion based on the depletion of the alcohol relative to the n-dodecane peak.

    • Self-Validation Check: The molar sum of the unreacted alcohol and the newly formed ester must equal the initial 1.0 mmol (±5%). A deviation indicates solvent evaporation or unwanted side reactions (e.g., etherification), invalidating the kinetic data.

Transesterification_Pathway Substrate Substrate: (4,6-Dimethylcyclohex-3-en-1-yl)methanol Catalyst Biocatalyst: Immobilized CALB Substrate->Catalyst Binding AcylDonor Acyl Donor: Vinyl Acetate AcylDonor->Catalyst Binding Intermediate Tetrahedral Intermediate (Sterically Hindered by C6-Methyl) Catalyst->Intermediate Acylation Product Target Ester + Acetaldehyde (Irreversible) Intermediate->Product Resolution

Fig 2: CALB-catalyzed transesterification pathway highlighting the sterically hindered intermediate.

Conclusion

For drug development professionals and fragrance chemists, (4,6-Dimethylcyclohex-3-en-1-yl)methanol occupies a "sweet spot" in synthetic utility. Its primary alcohol moiety guarantees a baseline reactivity suitable for industrial scale-up, while its beta-branched cyclic structure provides enough steric differentiation to allow for highly selective enzymatic kinetic resolution. When compared to unhindered alternatives like 1-hexanol, it requires slightly longer reaction times (or higher catalyst loading), but rewards the chemist with superior stereocontrol.

References

  • Source: google.
  • Source: epo.
  • Source: mdpi.
  • Source: acs.
  • Source: doi.
Validation

Mass Spectrometry Fragmentation Comparison for Cyclohexene Methanols: A Mechanistic Guide

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of distinguishing closely related structural isomers during drug development and synthetic validation. Cyclohexene methanols...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of distinguishing closely related structural isomers during drug development and synthetic validation. Cyclohexene methanols (Molecular Formula: C₇H₁₂O, MW: 112.17 Da) are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). However, because isomers like 1-cyclohexene-1-methanol, 2-cyclohexene-1-methanol, and 3-cyclohexene-1-methanol share identical molecular weights and similar physical properties, standard chromatographic retention times are often insufficient for definitive identification.

This guide provides an objective, data-driven comparison of their Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns, focusing on the mechanistic causality behind their diagnostic ions.

Mechanistic Principles of Fragmentation

To accurately interpret the mass spectra of cyclohexene methanols, one must understand the three primary gas-phase fragmentation pathways triggered by 70 eV electron ionization. The position of the double bond relative to the hydroxymethyl (-CH₂OH) group dictates which pathway dominates.

A. Alpha-Cleavage and Allylic Stabilization

Primary alcohols characteristically undergo alpha-cleavage, resulting in the loss of a hydroxymethyl radical (•CH₂OH, -31 Da) to yield an [M-31]⁺ ion at m/z 81 [3]. The abundance of this fragment is heavily dependent on the stability of the resulting carbocation. If the alpha-cleavage generates an allylic carbocation (as seen in 2-cyclohexene-1-methanol), resonance stabilization drives this reaction forward, making it the base peak [2].

B. Retro-Diels-Alder (RDA) Cleavage

Cyclohexene rings are highly susceptible to Retro-Diels-Alder (RDA) fragmentation under EI conditions [2]. This pathway cleaves the two single bonds that are allylic to the double bond, splitting the ring into a diene and a dienophile (alkene). Depending on the substitution pattern, the charge will be retained by the fragment with the lower ionization energy (typically the diene).

C. Dehydration

Like most aliphatic alcohols, cyclohexene methanols undergo thermal or ionization-induced dehydration, losing H₂O (-18 Da) to form a cyclohexadiene radical cation at m/z 94 [3]. While present in all isomers, its relative abundance varies based on the proximity of abstractable hydrogen atoms.

Analytical Workflow

The following logical workflow illustrates the decision tree a mass spectrometer and an analytical chemist follow to differentiate these isomers.

G N1 Cyclohexene Methanol Isomers (MW: 112 Da) N2 Capillary GC Separation (HP-5MS Column) N1->N2 N3 Electron Ionization (70 eV) Radical Cation[M]+• N2->N3 N4 Retro-Diels-Alder (RDA) Cleavage N3->N4 Ring Strain N5 Alpha-Cleavage Loss of •CH2OH (-31 Da) N3->N5 Primary Alcohol N6 Dehydration Loss of H2O (-18 Da) N3->N6 Thermal/EI N7 m/z 84 or m/z 54 (Diene vs. Alkene Loss) N4->N7 N8 m/z 81 (Allylic Carbocation) N5->N8 N9 m/z 94 (Cyclohexadiene Radical Cation) N6->N9 N10 Isomer Differentiation & Structural Elucidation N7->N10 N8->N10 N9->N10

GC-EI-MS analytical workflow and primary fragmentation pathways for cyclohexene methanols.

Standardized GC-EI-MS Protocol

To ensure reproducibility and self-validation, the following protocol must be strictly adhered to when analyzing cyclohexene methanol mixtures [1].

Step 1: Sample Preparation Dilute the analyte in a high-purity, low-boiling solvent (e.g., dichloromethane or n-hexane) to a final concentration of 10–50 µg/mL. Self-Validation Check: Ensure the solvent does not co-elute with the target analytes by running a blank injection first.

Step 2: Chromatographic Separation

  • Column: HP-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, split ratio 10:1, injector temperature 250°C.

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp at 10°C/min to 250°C, hold for 5 min.

Step 3: Mass Spectrometry Acquisition

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Temperatures: Ion source at 230°C; Quadrupole at 150°C [1].

  • Scan Range: m/z 35 to 300.

  • Solvent Delay: 3.0 minutes. Self-Validation Check: This delay is critical to prevent the massive solvent peak from burning out the tungsten filament [1].

Step 4: Data Verification Always identify the molecular ion (m/z 112) first, even if it is at a low relative abundance (<5%). Confirming the parent mass is a prerequisite before analyzing the fragment ratios [2].

Comparative Fragmentation Data

The table below summarizes the quantitative diagnostic ions used to differentiate the three primary structural isomers of cyclohexene methanol.

IsomerBase Peak (100%)Major Diagnostic Ions (m/z)Dominant Fragmentation Mechanism
1-Cyclohexene-1-methanol 84112 (M⁺), 94, 84 , 81RDA (ejects ethylene, -28 Da)
2-Cyclohexene-1-methanol 81112 (M⁺), 94, 81 , 54Alpha-cleavage (allylic stabilization)
3-Cyclohexene-1-methanol 54112 (M⁺), 94, 81, 54 , 58RDA (ejects allyl alcohol, -58 Da)

Expert Insights on Causality

Do not merely memorize the table above; understanding why these molecules fragment the way they do allows you to predict the behavior of more complex, substituted derivatives [4].

Why does 1-Cyclohexene-1-methanol favor m/z 84? In this isomer, the hydroxymethyl group is attached directly to the vinylic carbon (C1). When the RDA reaction occurs, it cleaves the C3-C4 and C5-C6 bonds. This ejects the unsubstituted C4-C5 bridge as a neutral ethylene molecule (28 Da). The charge remains on the heavily substituted diene fragment (2-hydroxymethyl-1,3-butadiene), yielding a highly diagnostic m/z 84 peak. Alpha-cleavage is suppressed here because losing •CH₂OH would leave a highly unstable vinylic carbocation.

Why does 2-Cyclohexene-1-methanol favor m/z 81? Here, the double bond is at C2-C3, making the C1 position (bearing the -CH₂OH group) allylic. When alpha-cleavage ejects the •CH₂OH radical (31 Da), the resulting carbocation at C1 is immediately stabilized by resonance with the adjacent double bond [2]. This immense thermodynamic stability makes the m/z 81 fragment the dominant base peak.

Why does 3-Cyclohexene-1-methanol favor m/z 54? In this homoallylic isomer, the double bond is at C3-C4. The RDA cleavage breaks the C1-C2 and C5-C6 bonds. This ejects the entire C1-C2 fragment—which contains the hydroxymethyl group—as a neutral allyl alcohol molecule (58 Da). The charge is retained by the remaining stable butadiene radical cation, resulting in a prominent base peak at m/z 54 [2].

By analyzing the competition between Retro-Diels-Alder ring strain relief and the thermodynamic stability of allylic carbocations, researchers can confidently assign structures to unknown cyclohexene methanol isomers in complex mixtures.

References

  • Mass spectrum of cyclohexene C6H10 fragmentation pattern - DocBrown's Chemistry.[Link]

  • GC EI and CI Fragmentation and Interpretation of Spectra - Whitman College.[Link]

  • 2-Cyclohexene-1-methanol, 2,6,6-trimethyl- - NIST WebBook.[Link]

Safety & Regulatory Compliance

Safety

(4,6-Dimethylcyclohex-3-en-1-yl)methanol proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is just as critical as the synthesis or application of the chemical itself. (4,6-Dimethylcyclohex-3-en-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is just as critical as the synthesis or application of the chemical itself. (4,6-Dimethylcyclohex-3-en-1-yl)methanol (often utilized as an aroma chemical or fragrance intermediate) presents specific handling and disposal challenges due to its cyclic alkene structure and primary alcohol functionality.

This guide provides a comprehensive, field-proven operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance, safety, and operational efficiency.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior in a waste stream. (4,6-Dimethylcyclohex-3-en-1-yl)methanol is an unsaturated cyclic alcohol. The hydroxyl group provides hydrogen-bonding capabilities, making it a severe eye irritant, while the cyclohexene ring introduces reactive allylic positions[1].

Table 1: Physicochemical & Hazard Summary

ParameterValue / DescriptionOperational Implication
CAS Number 67634-16-6 / 188175-55-5 (Isomers)Essential for accurate waste manifesting[1].
Molecular Formula C9H16OHigh carbon content; excellent fuel value for incineration.
Molecular Weight 140.22 g/mol Moderate volatility; requires sealed waste containers[1].
Hazard Class (GHS) Eye Irrit. 2 (H319)Mandates splash goggles during all waste transfers[1].
Primary Disposal Route High-Temp Incineration (D10)Cannot be discharged into municipal wastewater[2].

Mechanistic Insight: The Hidden Risk of Autoxidation

A common oversight in laboratory waste management is treating all organic liquids identically. Because (4,6-Dimethylcyclohex-3-en-1-yl)methanol contains a double bond within a six-membered ring, the hydrogen atoms adjacent to this double bond (allylic hydrogens) are highly susceptible to radical abstraction by atmospheric oxygen.

Over prolonged storage (typically >12 months), this autoxidation process can generate shock-sensitive allylic hydroperoxides. Therefore, aged inventory must be screened before it is agitated, consolidated, or transported.

Autoxidation Alkene (4,6-Dimethylcyclohex-3-en-1-yl)methanol Hydroperoxide Allylic Hydroperoxide (Shock Sensitive) Alkene->Hydroperoxide + O2, Light/Heat O2 Atmospheric O2 (Radical Initiation) O2->Hydroperoxide Degradation Aldehydes / Ketones (Odor Alteration) Hydroperoxide->Degradation Cleavage

Mechanistic pathway of autoxidation in cyclic alkenes forming peroxides.

Standard Operating Procedure: Waste Segregation & Disposal

To maintain environmental compliance and control disposal costs, facilities handling aroma chemicals must adhere to strict effluent and discharge limitations[3]. The following self-validating protocol ensures safe destruction via EPA Disposal Code D10 (Incineration)[2].

Step 1: Peroxide Screening (For Aged Samples)

Causality: Before mixing an aged cyclic alkene with other waste, you must ensure it has not formed explosive peroxides.

  • Obtain a Potassium Iodide (KI) starch test strip.

  • Dip the strip into the waste solvent.

  • Self-Validating Check: Observe the color change. The peroxide oxidizes iodide ( I− ) to iodine ( I2​ ), which complexes with starch to form a dark blue/black chromophore.

  • Remediation: If the strip turns blue (>20 ppm peroxides), add a reducing agent such as ferrous sulfate ( FeSO4​ ) solution. Re-test with a fresh strip. The absence of a color change validates that the peroxides have been successfully neutralized and the waste is safe to handle.

Step 2: Waste Segregation

Causality: Mixing non-halogenated cyclic alcohols with halogenated waste (e.g., Dichloromethane) needlessly increases disposal costs. Halogenated waste requires specialized incineration with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas. By keeping this chemical in the non-halogenated stream, we optimize the combustion BTU value.

  • Verify the solvent mixture contains no halogens (Fluorine, Chlorine, Bromine).

  • Transfer the liquid into a designated Non-Halogenated Organic Waste container (typically a high-density polyethylene (HDPE) carboy).

Step 3: Containerization and Manifesting
  • Ensure the container is fitted with a vented cap to prevent pressure buildup from potential off-gassing.

  • Label the container explicitly with the chemical name, CAS number, and the GHS "Exclamation Mark" pictogram to denote eye irritation hazards[4].

  • Transfer to a licensed hazardous waste vendor for high-temperature incineration[2].

WasteWorkflow Start Generate Chemical Waste (4,6-Dimethylcyclohex-3-en-1-yl)methanol PeroxideCheck Aged > 12 Months? Check for Peroxides Start->PeroxideCheck CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM) Halogenated Halogenated Waste Stream (EPA Code F002) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (Incineration - D10) CheckHalogen->NonHalogenated No PeroxideCheck->CheckHalogen No / Cleared TreatPeroxide Neutralize Peroxides Before Disposal PeroxideCheck->TreatPeroxide Yes (>20 ppm) TreatPeroxide->CheckHalogen

Logical workflow for the safe segregation and disposal of cyclic alcohol waste.

Spill Response & Remediation

In the event of an accidental release during transfer, immediate operational control is required to prevent vapor accumulation and slip hazards.

  • Isolate: Extinguish all nearby ignition sources. Though its flash point is relatively high, aerosolized organic liquids remain combustible.

  • Contain (Causality-Driven): Contain the spill using an inert absorbent such as vermiculite or diatomaceous earth. Do not use sawdust or combustible materials. The high surface area of sawdust combined with a combustible organic liquid creates a severe fire risk.

  • Neutralize & Collect: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste bucket.

  • Validate Cleanliness: Wash the affected surface with a mild detergent and water. The absence of the characteristic floral/camphoraceous odor serves as a secondary, sensory validation that the chemical has been fully remediated.

References

  • Table 2: Disposal Facilities Operated within the National Jurisdiction - Basel Convention Source: Basel Convention / EPA URL:[Link]

  • Bedoukian Research, Inc. Draft Permit SP0000004 - EPA Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (4,6-Dimethylcyclohex-3-en-1-yl)methanol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a self-validating system of scientific integrity. When working with specialized aroma chemicals and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a self-validating system of scientific integrity. When working with specialized aroma chemicals and synthetic intermediates like (4,6-Dimethylcyclohex-3-en-1-yl)methanol , understanding the causality behind our safety protocols is paramount. By linking the physicochemical properties of a molecule to the specific protective barriers we deploy, we preserve both the purity of our research and the safety of our personnel.

Chemical Profiling & Hazard Causality

(4,6-Dimethylcyclohex-3-en-1-yl)methanol (often cross-listed under CAS 188175-55-5 and its isomeric mixture 67634-16-6) is an unsaturated cyclic alcohol widely utilized in fragrance science and drug development .

Structurally, it features a lipophilic cyclohexene ring paired with a hydrophilic primary hydroxyl group. This specific molecular architecture dictates its hazard profile: the lipophilic tail allows it to readily penetrate porous materials and defat human skin upon prolonged contact, while the hydroxyl group is responsible for its classification as a severe ocular irritant (GHS H319) .

Table 1: Quantitative Physicochemical & Hazard Summary

Property / MetricValue / ClassificationMechanistic Implication
CAS Numbers 188175-55-5 / 67634-16-6Identifies specific isomeric and structural variants.
Molecular Weight 140.22 g/mol Low molecular weight facilitates rapid skin absorption.
Specific Gravity ~0.94 @ 25 °CFloats on aqueous layers; dictates spill response tactics.
Flash Point > 100 °C (> 212 °F)Low flammability risk, but supports combustion if heated.
GHS Hazard H319 (Serious Eye Irritation)Mandates strict orbital eye protection over standard glasses.

Data synthesized from GuideChem and The Good Scents Company , .

The Causality of Protection: PPE Matrix

Do not simply wear PPE; understand why you are wearing it. Every piece of equipment must be chosen to counter the specific chemical mechanisms of the compound.

  • Eye Protection (ANSI Z87.1 Chemical Splash Goggles): Standard safety glasses are insufficient. Because this compound triggers severe ocular irritation (H319), you must use splash goggles with a full orbital seal to prevent lateral vapor accumulation or accidental droplet ingress.

  • Hand Protection (Nitrile Gloves, ≥ 4 mil thickness): The non-polar cyclohexene ring can permeate, swell, and degrade natural latex rubber. Nitrile provides a highly cross-linked, synthetic barrier that resists lipophilic organic alcohols. Self-Validation Step: Always perform a visual inflation test on gloves prior to donning to check for micro-tears.

  • Body Protection (100% Cotton Lab Coat): Synthetic fabrics like polyester can dissolve or melt into the skin upon contact with concentrated organic solvents. A 100% cotton lab coat provides a breathable, non-reactive barrier.

  • Respiratory & Engineering Controls (Chemical Fume Hood): While the vapor pressure is relatively low at room temperature, aerosolization during vigorous pipetting, vortexing, or sonication necessitates continuous local exhaust ventilation.

Operational Workflow & Dispensing Protocol

PPE_Workflow N1 1. Verify Fume Hood (80-100 fpm) N2 2. Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 3. Dispense Chemical (Glass/PTFE) N2->N3 N4 Spill Detected? N3->N4 N5 Execute Spill Protocol (Vermiculite) N4->N5 Yes N6 4. Organic Waste Disposal N4->N6 No N5->N6 N7 5. Doff PPE & Decontaminate N6->N7

Workflow diagram detailing the safe handling, PPE donning, and disposal process.

Step-by-Step Handling Methodology
  • Engineering Control Validation: Before opening the primary container, verify that the chemical fume hood is operational. The digital monitor should read a face velocity between 80 and 100 feet per minute (fpm). This ensures any aerosolized particles are immediately captured.

  • PPE Donning Sequence: Don the 100% cotton lab coat, followed by ANSI Z87.1 splash goggles. Finally, don the nitrile gloves, ensuring the glove cuffs completely overlap the lab coat sleeves to eliminate any exposed skin at the wrists.

  • Chemical Dispensing: Utilizing a glass volumetric pipette or a PTFE-lined syringe, carefully aspirate the required volume of (4,6-Dimethylcyclohex-3-en-1-yl)methanol. Critical Note: Avoid polystyrene serological pipettes, as the lipophilic nature of the chemical can cause rapid polymer leaching, contaminating your sample and compromising the tool.

  • Post-Handling Decontamination: Seal the primary container tightly. Wipe down the exterior of the container and the fume hood work surface with a 70% ethanol solution to neutralize and remove any micro-spills before doffing your PPE.

Spill Response and Disposal Plan

Even with rigorous protocols, operational anomalies occur. Your response must be immediate and systematic.

Minor Spill Protocol (< 50 mL)
  • Containment: Immediately halt work. Ensure the fume hood sash is lowered to the optimal working height (usually 18 inches) to maximize vapor capture and protect your breathing zone.

  • Absorption: Deploy inert, non-combustible absorbent materials such as vermiculite or universal chemical spill pads over the spill perimeter. Work from the outside inward to prevent the liquid from spreading.

  • Collection: Using non-sparking tools (e.g., polypropylene scoops), collect the saturated absorbent and transfer it into a chemically compatible, sealable secondary waste container.

Disposal Routing

(4,6-Dimethylcyclohex-3-en-1-yl)methanol must never be disposed of down the drain.

  • Transfer all collected waste, contaminated gloves, and used pipettes into a designated hazardous waste carboy.

  • Label the container explicitly as: "Non-Halogenated Organic Waste: Contains (4,6-Dimethylcyclohex-3-en-1-yl)methanol."

  • Transfer the carboy to your facility's central hazardous waste accumulation area in strict adherence to EPA Resource Conservation and Recovery Act (RCRA) guidelines for organic solvents.

References

  • Title: 2,4-dimethyl-3-cyclohexene-1-methanol floralol (IFF) Source: The Good Scents Company URL: [Link]

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